2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Description
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBJCSXUJIDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471326 | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |
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Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277299-70-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0277299704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK83UFD4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
This guide provides a comprehensive technical overview for the synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a significant heterocyclic compound within the pyrazolone class. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthetic pathway, mechanistic underpinnings, and practical considerations for its preparation and characterization.
Introduction: The Significance of Pyrazolone Scaffolds
Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds are integral to the development of various therapeutic agents, including those with antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[4][5] The specific compound, this compound, is a notable intermediate and is also identified as an impurity in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[6][7][] A thorough understanding of its synthesis is therefore crucial for both quality control in pharmaceutical manufacturing and for the exploration of new chemical entities based on the pyrazolone core.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of this compound is the Knorr pyrazole synthesis. This classical organic reaction involves the condensation of a β-ketoester with a hydrazine derivative.[9][10][11] In this specific synthesis, ethyl acetoacetate serves as the β-ketoester, and 3,4-dimethylphenylhydrazine hydrochloride is the hydrazine component.
Reaction Mechanism
The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism.[9][10][12][13] The reaction commences with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine on the ester carbonyl. Finally, dehydration yields the stable pyrazolone ring.[12][14]
Caption: Experimental workflow for the synthesis of the target compound.
Characterization and Analytical Data
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol [6] |
| Appearance | Light yellow to off-white solid [5] |
| Melting Point | 121.0 to 125.0 °C [15] |
Spectroscopic Data
-
¹H NMR (300 MHz, d6-DMSO): δ 11.30 (br s, 1H), 7.49 (d, J = 1.4 Hz, 1H), 7.43 (dd, J = 8.2 Hz, 1H), 7.14 (d, J = 8.2 Hz, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H). [6][15]* Mass Spectrometry (ES): m/z 203 [M + H]⁺. [6][15]* Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=N stretching (around 1600 cm⁻¹). [16]
Safety Precautions
The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
3,4-Dimethylphenylhydrazine hydrochloride: This compound is a hydrazine derivative and should be handled with care. Hydrazines are known to be toxic. [11][12]Avoid inhalation, ingestion, and skin contact.
-
Ethyl acetoacetate: This is a flammable liquid and an irritant. Keep away from heat and open flames.
-
Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage. Handle with appropriate gloves and eye protection.
-
Diethyl Ether: This is an extremely flammable liquid. Ensure there are no ignition sources in the vicinity during its use.
Always consult the Safety Data Sheets (SDS) for each reagent before commencing the synthesis.
Conclusion
The Knorr pyrazole synthesis provides an efficient and reliable method for the preparation of this compound. This guide has detailed the synthetic protocol, the underlying reaction mechanism, and the necessary characterization and safety considerations. A thorough understanding of this synthesis is vital for researchers working on the development of novel pharmaceuticals and for ensuring the quality and purity of related active pharmaceutical ingredients. The versatility of the pyrazolone scaffold ensures that it will remain an area of active research in medicinal chemistry for the foreseeable future.
References
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A Comprehensive Technical Guide to the Characterization of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Preamble: The Significance of a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical overview of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS No. 277299-70-4), a heterocyclic compound belonging to the versatile pyrazolone class. The significance of this molecule is underscored by its critical role as a key intermediate and known impurity in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia[1][2][].
Pyrazolone derivatives have long been a subject of intense research due to their wide spectrum of pharmacological activities, including analgesic and anti-inflammatory properties[4][5]. A precise and thorough understanding of the identity, purity, and structural integrity of this intermediate is therefore not merely an academic exercise but a critical quality control parameter in the production of a vital therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of the synthesis, structural elucidation, and analytical methodologies required for the comprehensive characterization of this compound.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental physical properties. These data serve as the primary reference for all subsequent analytical investigations.
Caption: Molecular structure of this compound.
The compound's key physicochemical properties are summarized in the table below, providing a baseline for its handling, storage, and analysis.
| Property | Value | Source(s) |
| CAS Number | 277299-70-4 | [4][6] |
| Molecular Formula | C₁₂H₁₄N₂O | [1][7] |
| Molecular Weight | 202.25 g/mol | [1][][7] |
| Appearance | Pale Beige to Light Beige Solid | [8] |
| Melting Point | 121.0 - 125.0 °C | [5][9] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [8] |
| IUPAC Name | This compound | [][10] |
Synthesis Pathway and Rationale
The most common and efficient synthesis of this pyrazolone is achieved through a classical Knorr-type cyclocondensation reaction. This method involves the reaction between a substituted phenylhydrazine and a β-ketoester, in this case, 3,4-dimethylphenylhydrazine and ethyl acetoacetate[1].
Caption: Synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures[1].
-
Reagent Charging: To a suitable reaction vessel equipped with a stirrer and reflux condenser, add glacial acetic acid (250 mL). Sequentially add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol) with stirring.
-
Causality Insight: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation. Sodium acetate is a crucial base that neutralizes the hydrochloride salt of the hydrazine, liberating the free base necessary for the initial nucleophilic attack on the keto group of ethyl acetoacetate.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the acetic acid solvent under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: Dissolve the resulting residue in diethyl ether (1 L). Wash the ether layer carefully with a saturated aqueous solution of sodium bicarbonate (5 x 200 mL) until effervescence ceases.
-
Causality Insight: The bicarbonate wash is critical to neutralize and remove any remaining acetic acid, which would otherwise contaminate the final product.
-
-
Isolation: Separate the organic (ether) layer. Remove the ether by evaporation under reduced pressure to yield the crude product.
-
Purification (if necessary): The product, typically obtained with high purity (e.g., 76% yield), can be further purified by recrystallization from a suitable solvent system like ethanol/water if required[1].
Structural Elucidation and Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. The proton (¹H) NMR spectrum provides definitive evidence for the arrangement of hydrogen atoms.
¹H NMR Spectral Data (300 MHz, DMSO-d₆) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 11.30 | br s | - | 1H | NH (enol tautomer, exchangeable) |
| 7.49 | d | 1.4 | 1H | Ar-H |
| 7.43 | dd | 8.2 | 1H | Ar-H |
| 7.14 | d | 8.2 | 1H | Ar-H |
| 5.31 | s | - | 1H | C4-H (pyrazolone ring) |
| 2.22 | s | - | 3H | Ar-CH₃ |
| 2.20 | s | - | 3H | Ar-CH₃ |
| 2.08 | s | - | 3H | C5-CH₃ (pyrazolone ring) |
Note: The broad singlet at 11.30 ppm suggests the presence of the enol tautomer in DMSO solution, a common phenomenon for pyrazolones[11].
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Integrate all signals and reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, providing a fundamental check of its identity.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 203.1184
-
Observed m/z (ESI): 203[1]
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). The observation of a base peak at m/z 203 confirms the protonated molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic FTIR Absorption Bands for Pyrazolones
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2900 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~1700 | C=O Stretch | Pyrazolone Ring Carbonyl |
| ~1600 | C=N Stretch | Pyrazolone Ring Imine |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
Source: Data compiled from general pyrazolone spectra[12][13][14].
Protocol for FTIR Analysis (ATR Method):
-
Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
-
Analysis: Identify the characteristic peaks corresponding to the functional groups listed above.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of pharmaceutical intermediates and identifying any process-related impurities. A robust, validated Reverse-Phase (RP-HPLC) method is essential for quality control.
Caption: A typical RP-HPLC workflow for the analysis of pyrazolone derivatives.
Representative RP-HPLC Method Protocol
This method is designed based on common practices for analyzing pyrazolone derivatives[15][16][17]. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment[15].
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector[18].
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16].
-
Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and water (containing 0.1% Trifluoroacetic Acid, TFA) in a 75:25 v/v ratio[15].
-
Causality Insight: ACN is the organic modifier that controls retention. Water is the weak solvent. TFA is an ion-pairing agent that improves peak shape for nitrogen-containing compounds by minimizing interactions with residual silanols on the silica support.
-
-
Flow Rate: 1.0 mL/min[16].
-
Column Temperature: 25 °C.
-
Detection Wavelength: 237 nm (A wavelength scan using a PDA detector is recommended to determine the absorbance maximum for optimal sensitivity)[17].
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution by dissolving the compound in the mobile phase to a concentration of ~1 mg/mL. Further dilute to create working standards (e.g., 0.1 mg/mL) for analysis.
-
Analysis and Purity Calculation: Inject the sample and integrate the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Conclusion
The comprehensive characterization of this compound is achieved through a synergistic application of synthetic chemistry and modern analytical techniques. The Knorr cyclocondensation provides a reliable route to its synthesis. The compound's identity and structure are unequivocally confirmed by a combination of NMR, MS, and FTIR spectroscopy, each providing complementary and essential pieces of the structural puzzle. Furthermore, RP-HPLC serves as an indispensable tool for quantifying its purity, a critical parameter for its use in the synthesis of the active pharmaceutical ingredient Eltrombopag[19][20][21]. The methodologies and data presented in this guide constitute a robust framework for the quality control and analytical assessment of this important pharmaceutical intermediate.
References
- Al-Odayni, A.-B., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect.
- International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Patel, D. R., et al. (2021). Process for the preparation of Eltrombopag olamine and its intermediates. U.S. Patent No. 11,161,821 B2.
- Quick Company. (n.d.). An Improved Process For The Preparation Of Intermediate Used In The.
- ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....
- Ashtekar, M. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of.... ResearchGate.
- Veeprho. (n.d.). Eltrombopag Pyrazole Impurity | CAS 277299-70-4.
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- Pharmacompass. (n.d.). CAS 277299-70-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Chem-Impex. (n.d.). 1-(3,4-Dimethylphenyl)-3-methyl-5-pyrazolone.
- Patel, A. K., et al. (2017). Process for the preparation of eltrombopag olamine. WIPO Patent No. WO2017081014A1.
- ResearchGate. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).
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- Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- LookChem. (n.d.). Cas 277299-70-4,2-(3,4-Dimethylphenyl).
- Wang, Y., et al. (2015). Method for preparing eltrombopag. WIPO Patent No. WO2015139536A1.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- PubChem. (n.d.). Eltrombopag.
- PubChem. (n.d.). 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one.
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A Guide to the Comprehensive Spectroscopic Analysis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Foreword: The Imperative of Structural Verification
In the landscape of pharmaceutical research and development, the unambiguous characterization of chemical entities is the bedrock of scientific integrity and regulatory compliance. Molecules such as 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a known intermediate and potential impurity in the synthesis of active pharmaceutical ingredients like Eltrombopag, demand rigorous analytical scrutiny.[][2] This guide provides a multi-faceted spectroscopic framework for the definitive structural elucidation and characterization of this target compound. Our approach moves beyond mere data reporting, focusing instead on the causal logic behind technique selection and the integration of data into a cohesive, self-validating structural proof.
Molecular Blueprint: Structure and Inherent Tautomerism
Before delving into spectral analysis, understanding the molecule's fundamental structure is paramount. This compound possesses a pyrazolone core, a five-membered heterocyclic ring, substituted with a methyl group and a 3,4-dimethylphenyl group.
Caption: Molecular structure of the target compound.
It is critical to recognize that pyrazolone rings can exhibit tautomerism, which may influence spectroscopic outcomes depending on the solvent and physical state.[3] A comprehensive analysis must account for this possibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the cornerstone of structural elucidation, providing an unparalleled view of the molecule's carbon-hydrogen framework.[4][5] By analyzing chemical shifts, signal multiplicities, and coupling constants, we can piece together the precise connectivity of the atoms.
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides the most sensitive probe into the molecule's structure, mapping the chemical environment of every proton. For our target molecule, we anticipate distinct signals for the aromatic, pyrazolone, and methyl protons. Published data for this specific compound in DMSO-d₆ provides an excellent reference for our predictions.[6]
Predicted ¹H NMR Spectral Data (300 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazolone NH (Tautomer) | ~11.30 | Broad Singlet | 1H |
| Aromatic H (Position 2') | ~7.49 | Doublet (d) | 1H |
| Aromatic H (Position 6') | ~7.43 | Doublet of Doublets (dd) | 1H |
| Aromatic H (Position 5') | ~7.14 | Doublet (d) | 1H |
| Pyrazolone CH (Position 4) | ~5.31 | Singlet (s) | 1H |
| Aromatic CH₃ (Position 3'/4') | ~2.22 | Singlet (s) | 3H |
| Aromatic CH₃ (Position 4'/3') | ~2.20 | Singlet (s) | 3H |
| Pyrazolone CH₃ (Position 5) | ~2.08 | Singlet (s) | 3H |
Data derived from ChemicalBook synthesis report.[6]
Caption: Correlation map for predicted ¹H NMR signals.
Carbon (¹³C) NMR Spectroscopy
Expertise & Rationale: ¹³C NMR complements the proton data by defining the carbon skeleton. While less sensitive, it is essential for confirming the number of unique carbon environments and identifying quaternary carbons, which are invisible in ¹H NMR. We expect 12 distinct signals corresponding to the 12 carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Position 3) | 165 - 175 |
| Aromatic & Pyrazolone C (C-N, C=C) | 100 - 150 |
| Aromatic CH₃ | 15 - 25 |
| Pyrazolone CH₃ | ~11 - 15 |
Ranges are based on typical values for pyrazolone derivatives.[7][8][9][10]
Self-Validating NMR Protocol
This protocol ensures reproducibility and data integrity.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.[4]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence tautomeric equilibrium.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a minimal amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
Data Acquisition (400/500 MHz Spectrometer):
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.[4]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C.[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Rationale: MS provides two vital pieces of information: the precise molecular weight, which helps confirm the molecular formula, and the fragmentation pattern, which acts as a structural fingerprint.
Expected Mass Spectrum Data: The molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol .[][6][11]
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺, at m/z 203.11 .[6]
-
Fragmentation: Pyrazole rings typically undergo characteristic fragmentation, often involving the loss of stable neutral molecules.[12][13]
Predicted Fragmentation Pathway
Caption: A plausible MS fragmentation pathway.
Self-Validating MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 203) in the first mass analyzer and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathways.[14]
Vibrational Spectroscopy (FT-IR): Functional Group Identification
Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule based on their unique vibrational frequencies.[3][4]
Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2920 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~1700 | C=O Stretch | Pyrazolone Carbonyl |
| 1500 - 1600 | C=C / C=N Stretch | Aromatic & Pyrazolone Rings |
Characteristic frequencies are based on data for similar pyrazolone structures.[7][8][15]
Self-Validating FT-IR Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[4]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample compartment or a pure KBr pellet must be recorded and subtracted from the sample spectrum.
Electronic Spectroscopy (UV-Vis): Probing Conjugation
Expertise & Rationale: UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. It is particularly useful for characterizing compounds with conjugated π-systems, like the one formed by the interplay between the pyrazolone and phenyl rings.[3][5]
Predicted UV-Vis Absorption Data: The conjugated system is expected to produce strong absorption bands corresponding to π-π* transitions.[16] The exact position of the absorption maximum (λmax) is solvent-dependent.[5] For pyrazolone derivatives, these transitions are typically observed in the 240-350 nm range.[5][16]
Self-Validating UV-Vis Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).[17]
-
Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan across a wavelength range of 200-800 nm to record the absorption spectrum.
Integrated Analytical Workflow: A Holistic Approach
The true power of spectroscopic analysis lies not in a single technique but in the synergistic integration of all data. A discrepancy in one analysis can be resolved by another, leading to a highly confident structural assignment.
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2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS number 277299-70-4
An In-Depth Technical Guide to 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 277299-70-4): Synthesis, Analysis, and Control as a Key Process Intermediate
Introduction
This compound is a substituted pyrazolone derivative of significant interest not as a therapeutic agent itself, but as a critical process-related impurity and key starting material in the synthesis of Eltrombopag.[1][2] Eltrombopag is a potent, orally bioavailable thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[3] For researchers, process chemists, and quality control analysts in drug development, understanding the lifecycle of this specific pyrazolone—from its intentional synthesis to its ultimate fate as a potential impurity in the final active pharmaceutical ingredient (API)—is paramount for ensuring drug product quality and safety.
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, its mechanistic origin as an Eltrombopag-related impurity, its potential toxicological relevance based on its chemical class, and robust analytical methodologies for its control.
Physicochemical Properties
A clear understanding of the fundamental properties of a molecule is the foundation of all subsequent analytical and process development. The key physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 277299-70-4 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [2] |
| Molecular Weight | 202.25 g/mol | [1] |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | PubChem |
| Synonyms | Eltrombopag Pyrazole Impurity, Eltrombopag Impurity 11 | [1][4] |
| Appearance | Pale Beige to Light Beige Solid | Pharmaffiliates |
| Storage | 2-8°C, Refrigerator | Clearsynth |
Genesis of the Compound: Synthesis and Role in Eltrombopag Production
The relevance of this pyrazolone is inextricably linked to the manufacturing process of Eltrombopag. It is not an accidental byproduct but rather a key building block. Therefore, any unreacted starting material will be a primary process-related impurity that must be monitored and controlled in the final drug substance.
Directed Synthesis for Use as a Reference Standard
To accurately quantify this compound as an impurity, a pure reference standard is required. The most direct and well-established method for synthesizing pyrazolones is the Knorr pyrazolone synthesis. This involves the condensation reaction between a hydrazine derivative and a β-ketoester.[5]
The synthesis proceeds by reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate. The causality is clear: the hydrazine provides the N1 and N2 atoms of the pyrazole ring, while the ethyl acetoacetate provides the carbon backbone (C3, C4, C5) and the characteristic carbonyl group.
Experimental Protocol: Knorr Pyrazolone Synthesis
-
Vessel Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (250 mL).
-
Charge Reactants: Add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for approximately 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the acetic acid under reduced pressure. Dissolve the resulting residue in diethyl ether (1 L) and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (5 x 200 mL) to remove any remaining acid.
-
Isolation: Separate the ether layer and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification. The expected yield is approximately 76%.
Formation as an Impurity in Eltrombopag Synthesis
The final step in many reported syntheses of Eltrombopag involves an azo coupling reaction between the pyrazolone (our topic compound) and a biphenyl hydrazine precursor, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[6]
This pathway illuminates the critical nature of this compound. It is not a degradation product but a direct precursor. Therefore, controlling the stoichiometry of the final coupling reaction and implementing a robust purification strategy for the Eltrombopag API are essential to minimize the level of this unreacted starting material in the final product.
Toxicological Profile and Rationale for Control
No specific toxicological studies have been published for this compound itself. However, as a member of the pyrazolone class, its potential for biological activity cannot be ignored. Historically, several pyrazolone derivatives (like aminopyrine and phenylbutazone) have been used as potent analgesic and anti-inflammatory drugs.[7][8]
However, their use has been limited due to significant safety concerns, including:
-
Hepatotoxicity: Liver damage has been reported after prolonged use of some pyrazolone drugs.[7][9]
-
Blood Dyscrasias: Severe adverse effects such as agranulocytosis (a sharp drop in white blood cells) have been associated with older drugs in this class, such as aminopyrine.[5][8]
Given these class-wide effects, the principle of toxicological control mandates that any structurally related impurity in a new drug substance must be strictly limited. The International Council for Harmonisation (ICH) guideline Q3A(R2) requires that impurities be identified, reported, and qualified at specific thresholds. The presence of the pyrazolone structural alert necessitates its careful control to ensure patient safety.
Analytical Control Strategy: RP-HPLC Method
A robust, stability-indicating analytical method is required to detect and quantify this pyrazolone impurity in the Eltrombopag API. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for this task.[10][11] The following protocol is a representative method synthesized from published literature on Eltrombopag impurity analysis.
Analytical Workflow
The process of analyzing a batch of API for this impurity follows a structured, self-validating workflow.
Detailed HPLC Protocol
This method is designed to provide sufficient resolution between the main Eltrombopag peak and all related impurities, including the target pyrazolone.
-
Chromatographic System:
-
Reagents and Solutions:
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 35 | 30 | 70 |
| 36 | 100 | 0 |
| 40 | 100 | 0 |
-
System Suitability:
-
A solution containing both Eltrombopag and the pyrazolone impurity should be injected.
-
Resolution: The resolution between the Eltrombopag peak and the pyrazolone impurity peak must be > 2.0.
-
Tailing Factor: The tailing factor for the Eltrombopag peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the Eltrombopag peak should be > 2000.
-
-
Quantification:
-
The amount of the pyrazolone impurity is typically calculated using the principle of area normalization or, for higher accuracy, against an external standard of the purified impurity at a known concentration. The reporting threshold for impurities is often set at 0.05%, with identification required above 0.10% and qualification above 0.15% as per ICH guidelines.
-
Conclusion
This compound is a compound of high importance in the field of pharmaceutical development. Its primary significance lies in its role as a direct precursor to the drug Eltrombopag, and consequently, as a critical process-related impurity that must be rigorously controlled. A thorough understanding of its synthesis allows for the preparation of reference standards, while knowledge of its origin within the Eltrombopag process informs purification and control strategies. Given the toxicological alerts associated with the pyrazolone class, robust and validated analytical methods, such as the RP-HPLC protocol detailed herein, are essential components of a comprehensive quality control system to ensure the safety and efficacy of the final drug product.
References
- SynThink Research Chemicals. Eltrombopag EP Impurities & USP Related Compounds. SynThink.
- Sankarsana, T. S. J. M., et al. (2018). Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form. Indo American Journal of Pharmaceutical Sciences, 5(11), 11986-11995.
- Srinivasachary, K., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 32(12), 3051-3056.
- Mariappan, G., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Saudi Pharmaceutical Journal, 19(4), 241-247.
- Bien, E., et al. (1981). [Hepatotoxicological studies of pyrazolone derivatives on rats. Part 1: The study of aminophenazone (author's transl)]. Die Pharmazie, 36(7), 492-500.
- Srinivasachary, K., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Publication Corporation.
- Okonek, S., & Reinecke, H. J. (1983). Acute toxicity of pyrazolones. The American journal of medicine, 75(5A), 94-98.
- Demirhan, T., et al. (2024). Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor. Journal of Pharmaceutical and Biomedical Analysis, 244, 116085.
- Wang, Y., et al. (2015). Method for preparing eltrombopag. Google Patents, WO2015139536A1.
- Demirhan, T., et al. (2024). Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor. ResearchGate.
- Daicel Pharma Standards. Eltrombopag Impurities Manufacturers & Suppliers. Daicel.
- Ali, O. I., et al. (2022). Development and Validation of Eltrombopag Determination in Human Plasma Blood by HPLC-MS Method. ResearchGate.
- Gangu, S., et al. (2024). A COMPREHENSIVE REVIEW ON ANALYTICAL METHODS USED FOR ESTIMATION OF ELTROMBOPAG OLAMINE. Indo American Journal of Pharmaceutical Sciences.
- Patel, A. I., et al. (2020). Stability indicating analytical method development and validation of eltrombopag olamine in tablet dosage form by RP-UPLC. ResearchGate.
- Naarini Molbio Pharma. Eltrombopag Pyrazole Impurity. Naarini Molbio Pharma.
- Brogden, R. N. (1986). Pyrazolone derivatives. Drugs, 32 Suppl 4, 60-70.
- Kulkarni, S. (2013). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Chronicles of Young Scientists, 4(1), 1.
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An In-Depth Technical Guide to the Molecular Structure of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract
This technical guide provides a comprehensive examination of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS No. 277299-70-4), a heterocyclic compound of significant interest in modern pharmaceutical synthesis. The pyrazolone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. This document delineates the molecular structure, tautomeric forms, physicochemical properties, and synthesis of this specific derivative. Furthermore, it presents detailed protocols for its synthesis and analytical characterization by NMR, MS, and HPLC, grounded in established methodologies. The principal focus is its critical role as a key intermediate in the manufacturing of Eltrombopag, a thrombopoietin receptor agonist. This guide serves as a technical resource for researchers in organic synthesis and drug development, offering field-proven insights into the handling, analysis, and application of this important molecule.
Introduction: The Pyrazolone Scaffold in Modern Drug Discovery
The pyrazolone ring, a five-membered diazole heterocycle, is a cornerstone of medicinal chemistry.[1] First synthesized by Ludwig Knorr in 1883, pyrazolone derivatives quickly entered the pharmacopeia with the introduction of the analgesic and antipyretic drug Antipyrine (Phenazone).[2][3] Since then, this versatile scaffold has been incorporated into a vast array of clinically significant drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective effects.[4]
This guide focuses on a specific, industrially relevant derivative: This compound . While not an active pharmaceutical ingredient (API) itself, its molecular architecture is pivotal. It serves as a crucial, late-stage intermediate in the synthesis of Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[5][] Understanding the molecular structure, reactivity, and analytical profile of this intermediate is paramount for ensuring the quality, purity, and efficacy of the final drug product. This document provides an in-depth analysis tailored for professionals engaged in pharmaceutical research and development.
Molecular Structure and Physicochemical Properties
Systematic Nomenclature and Identification
-
IUPAC Name: this compound[]
-
CAS Number: 277299-70-4[7]
-
Molecular Formula: C₁₂H₁₄N₂O[5]
-
Molecular Weight: 202.25 g/mol [5]
The structure consists of a central 3-pyrazolone ring. The N2 atom of the heterocycle is substituted with a 3,4-dimethylphenyl group, and the C5 carbon is substituted with a methyl group.
Caption: 2D Structure of this compound.
Tautomerism: A Key Structural Feature
A fundamental characteristic of pyrazolones is their ability to exist in multiple tautomeric forms.[8] For this molecule, the primary equilibrium is between the keto form (3-one) and the aromatic enol form (5-ol). The N-aryl substituent generally stabilizes the depicted keto tautomer; however, the enol form, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ol, is a recognized synonym and contributes to the compound's reactivity.[9]
Caption: Keto-Enol Tautomerism of the Pyrazolone Core.
Physicochemical Properties
The physicochemical properties of this intermediate are critical for process development, including reaction kinetics, solvent selection, and purification strategies.
| Property | Value | Source |
| Melting Point | 121.0 to 125.0 °C | [10] |
| Boiling Point | 338.5 ± 52.0 °C at 760 mmHg | [10] |
| Density | 1.121 g/cm³ | [10] |
| XLogP3 | 2.6 | [10] |
| Appearance | Light yellow to off-white solid | [11] |
Synthesis and Purification
Synthetic Pathway: The Knorr Pyrazolone Synthesis
The synthesis of this compound is a classic example of the Knorr pyrazolone synthesis, first reported in 1883.[3] This reaction involves the condensation of a hydrazine derivative with a β-ketoester.[8] In this specific case, 3,4-dimethylphenylhydrazine reacts with ethyl acetoacetate. The mechanism proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring.[8][12]
Caption: Workflow for the Knorr Synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[5] It represents a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol)
-
Ethyl acetoacetate (13.0 g, 0.1 mol)
-
Sodium acetate (8.2 g, 0.1 mol)
-
Glacial acetic acid (250 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethylphenylhydrazine hydrochloride (0.1 mol), ethyl acetoacetate (0.1 mol), sodium acetate (0.1 mol), and glacial acetic acid (250 mL).
-
Condensation: Heat the reaction mixture to reflux with continuous stirring. Maintain reflux for 24 hours.
-
Causality Insight: The acidic medium catalyzes the initial condensation to form the hydrazone. Sodium acetate acts as a base to neutralize the HCl from the hydrazine salt. Prolonged heating drives the intramolecular cyclization to completion.
-
-
Solvent Removal: After 24 hours, cool the mixture to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Extraction and Workup: Dissolve the resulting residue in diethyl ether (approx. 1 L). Transfer the ether solution to a separatory funnel and wash carefully with saturated aqueous NaHCO₃ solution (5 x 200 mL) to remove any remaining acetic acid.
-
Trustworthiness Check: The washing step is critical. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic, confirming the complete removal of acid.
-
-
Isolation: Separate the ethereal layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification (Optional): For higher purity required in pharmaceutical applications, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Structural Characterization and Analytical Methods
Unambiguous characterization of pharmaceutical intermediates is a regulatory and scientific necessity. The following methods are standard for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information about the molecular skeleton.
-
¹H NMR Analysis: The proton NMR spectrum confirms the presence and connectivity of all non-exchangeable protons.[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.30 | broad singlet | 1H | NH proton (pyrazolone ring) |
| 7.49 | doublet (d) | 1H | Aromatic H (phenyl ring) |
| 7.43 | doublet of doublets (dd) | 1H | Aromatic H (phenyl ring) |
| 7.14 | doublet (d) | 1H | Aromatic H (phenyl ring) |
| 5.31 | singlet | 1H | CH proton (C4 of pyrazolone) |
| 2.22 | singlet | 3H | CH₃ (phenyl ring) |
| 2.20 | singlet | 3H | CH₃ (phenyl ring) |
| 2.08 | singlet | 3H | CH₃ (C5 of pyrazolone) |
Data acquired in d6-DMSO at 300 MHz.[5]
-
¹³C NMR Analysis: While specific experimental data is not widely published, the expected chemical shifts can be predicted based on known values for pyrazole and substituted aromatic systems.[4][13]
-
C=O: ~170-180 ppm
-
Aromatic Carbons: ~115-140 ppm
-
Pyrazolone Ring Carbons (C4, C5): ~100 ppm (C4), ~150-160 ppm (C5)
-
Methyl Carbons: ~15-25 ppm
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Analysis: Electrospray ionization (ES) in positive mode typically shows the protonated molecule.
-
Reported Data: m/z 203 [M+H]⁺[5]
-
Interpretation: This result is consistent with the calculated molecular weight of 202.25 g/mol , confirming the molecular formula C₁₂H₁₄N₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Expected Peaks: Based on the structure and data from similar pyrazolones, the following peaks are anticipated:[2][4]
-
~3100-3200 cm⁻¹: N-H stretching
-
~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)
-
~1700 cm⁻¹: C=O stretching (ketone in the ring)
-
~1590-1610 cm⁻¹: C=N and C=C stretching
-
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical intermediates.
Objective: To quantify the purity of this compound and detect any process-related impurities.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of Acetonitrile and water (with 0.1% formic acid or similar modifier) is typically effective.
-
Example Gradient: Start at 60% water / 40% Acetonitrile, ramp to 10% water / 90% Acetonitrile over 15 minutes.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase. Inject the sample and run the gradient method.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm).
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Significance in Drug Development
Critical Intermediate for Eltrombopag
The primary industrial importance of this compound is its role as a key precursor to Eltrombopag.[][7] The synthesis involves an azo coupling reaction between the pyrazolone intermediate and a diazotized aniline derivative.[14][15]
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The Multifaceted Biological Activities of Pyrazolone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy and Therapeutic Plasticity of the Pyrazolone Scaffold
The pyrazolone nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, represents a cornerstone in medicinal chemistry.[1][2][3] First synthesized in 1883 by Ludwig Knorr, the discovery of antipyrine's analgesic and antipyretic properties ignited over a century of research into this versatile scaffold.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities of pyrazolone derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, detail robust experimental protocols for their evaluation, and present key structure-activity relationship (SAR) data to guide future drug design.
The remarkable therapeutic plasticity of the pyrazolone core has led to the development of a wide array of drugs with applications spanning anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant therapies.[1][2][4][5] This enduring relevance stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.
I. Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade and Beyond
The most well-established therapeutic application of pyrazolone derivatives lies in their potent anti-inflammatory and analgesic effects.[6][7] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain and inflammation.[7][8]
Mechanism of Action: COX Inhibition and Other Pathways
While many pyrazolone derivatives exhibit non-selective inhibition of both COX-1 and COX-2 isoforms, efforts have been made to develop COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[4][8] Beyond COX inhibition, some pyrazolone derivatives exert their anti-inflammatory effects through the modulation of other signaling pathways, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] Certain derivatives have also demonstrated dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory activity.[8][9]
Caption: Inhibition of inflammatory pathways by pyrazolone derivatives.
Experimental Evaluation of Anti-inflammatory and Analgesic Activity
A robust assessment of the anti-inflammatory and analgesic potential of novel pyrazolone derivatives requires a combination of in vitro and in vivo assays.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of pyrazolone derivatives against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference drug (e.g., celecoxib, indomethacin) in a suitable buffer.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of pyrazolone derivatives in a well-established animal model.[2][10]
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
In Vivo Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of pyrazolone derivatives.
Methodology:
-
Animal Model: Use Swiss albino mice.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Pain: After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: Immediately after the injection, count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of protection from writhing for each treatment group compared to the vehicle control group.
Structure-Activity Relationship (SAR) Insights
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazolone ring significantly influences anti-inflammatory activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.
-
Substitution at C3: Alkyl or aryl groups at the C3 position are common. For example, a methyl group is present in antipyrine, while a phenyl group is found in many potent anti-inflammatory derivatives.[4]
-
Substitution at C4: The C4 position is a key site for modification to modulate activity and selectivity. Introduction of various substituents can lead to compounds with improved profiles.
-
Benzenesulfonamide Moiety: The incorporation of a benzenesulfonamide group, as seen in celecoxib, can confer COX-2 selectivity.[4]
| Compound/Derivative | Target(s) | Key Structural Features | Reference |
| Phenylbutazone | COX-1/COX-2 | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione | |
| Celecoxib | COX-2 | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | [8] |
| Edaravone | Free radical scavenger | 3-methyl-1-phenyl-2-pyrazolin-5-one | [1] |
| Compound 9b | COX-1/COX-2 | 1-(benzenesulfonamide)-3-methyl-1H-pyrazol-5(4H)-one derivative | [4] |
II. Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The pyrazolone scaffold has emerged as a promising platform for the development of novel anticancer agents.[11][12][13][14][15] Pyrazolone derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and resistance to apoptosis.
Mechanisms of Anticancer Action
The anticancer activity of pyrazolone derivatives is often multifactorial, involving the inhibition of various protein kinases, enzymes, and signaling pathways crucial for tumor growth and survival.[11][15]
-
Kinase Inhibition: Many pyrazolone derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, and non-receptor tyrosine kinases.[11] They also target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[15]
-
Tubulin Polymerization Inhibition: Some pyrazolone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[12][14]
-
Telomerase Inhibition: Certain 4,4'-dihalopyrazolone derivatives have been identified as human telomerase inhibitors, which can lead to senescence and apoptosis in cancer cells.[12]
-
Induction of Apoptosis: Pyrazolone derivatives can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.
-
DNA Intercalation: Some derivatives have been shown to bind to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[15]
Caption: Multifaceted anticancer mechanisms of pyrazolone derivatives.
Experimental Evaluation of Anticancer Activity
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the antiproliferative activity of pyrazolone derivatives against various cancer cell lines.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of pyrazolone derivatives on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | IC50 Value | Reference |
| Pyrazolone P7 | A549, NCI-H522 | G2/M phase cell cycle arrest | Low µM range | [12] |
| Compound 33 & 34 | HCT116, MCF7, HepG2, A549 | CDK2 inhibition | < 23.7 µM | [15] |
| Compound 59 | HepG2 | DNA binding | 2 µM | [15] |
| Compound 43 | MCF-7 | PI3 kinase inhibition | 0.25 µM | [15] |
| Pyrazole 5a | MCF-7 | Not specified | 14 µM | [16] |
III. Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
Pyrazolone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][17][18][19][20][21] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase: Some pyrazolone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[21]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrazolone derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Key Enzymes: Pyrazolone derivatives can inhibit various enzymes crucial for microbial survival and growth.
Experimental Evaluation of Antimicrobial Activity
In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a pyrazolone derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Compound/Derivative | Target Microorganism(s) | MIC Value | Reference |
| Amino-pyrazolone derivatives 12 and 13 | Bacteria and fungi | Not specified | [1] |
| Imidazo-pyridine substituted pyrazole 18 | Gram-positive and Gram-negative bacteria | <1 μg/ml | [21] |
| Pyrazole-thiazole hybrids 10 | Bacteria | 1.9-3.9 μg/ml | [21] |
IV. Anticonvulsant Activity: Modulating Neuronal Excitability
Several pyrazolone derivatives have been investigated for their anticonvulsant properties, showing promise for the treatment of epilepsy.[22][23][24][25]
Mechanisms of Anticonvulsant Action
The precise mechanisms of action for the anticonvulsant effects of pyrazolone derivatives are still under investigation, but they are thought to involve the modulation of neuronal ion channels and neurotransmitter systems to reduce neuronal hyperexcitability. Some derivatives may act on GABAergic or glutamatergic systems.
Experimental Evaluation of Anticonvulsant Activity
Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the ability of a compound to prevent the spread of seizures.
Methodology:
-
Animal Model: Use mice or rats.
-
Compound Administration: Administer the test compound or vehicle.
-
Induction of Seizure: After a set time, deliver a brief electrical stimulus through corneal or ear electrodes to induce a tonic-clonic seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To evaluate the ability of a compound to elevate the seizure threshold.
Methodology:
-
Animal Model: Use mice.
-
Compound Administration: Administer the test compound or vehicle.
-
Induction of Seizure: After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observation: Observe the animal for the onset and severity of clonic seizures.
-
Data Analysis: Determine the percentage of animals protected from seizures or the latency to the first seizure.
| Compound/Derivative | Anticonvulsant Activity | Animal Model | Reference |
| Compounds 11a, 11b, 11d | Protective effect against clonic seizures | PTZ-induced seizures in mice | [22][23] |
| Compound 6k | Higher anti-PTZ activity than valproate | sc-PTZ model in mice | [24] |
| Compounds III and V | Significant anticonvulsant activity | Electric shock method in rats | [25] |
Conclusion: The Future of Pyrazolone Derivatives in Drug Discovery
The pyrazolone scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive platform for the development of new drugs. Future research in this area will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrazolone-based therapeutics. This guide has provided a comprehensive overview of the key biological activities of pyrazolone derivatives, along with the necessary experimental frameworks to empower researchers in their quest for novel and effective medicines.
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The Enduring Legacy of Pyrazolones: From Accidental Discovery to Modern Therapeutics
Abstract: The history of pyrazolone compounds is a compelling narrative of serendipity, chemical innovation, and significant therapeutic impact. Beginning with Ludwig Knorr's accidental synthesis of antipyrine in 1883, this class of five-membered heterocyclic compounds has evolved from being the first synthetic analgesics to finding diverse applications in modern medicine, dye chemistry, and analytical sciences.[1][2][3] This in-depth technical guide explores the discovery, synthesis, and evolution of pyrazolone compounds. It details the foundational Knorr pyrazolone synthesis, examines the structure-activity relationships of key therapeutic agents like antipyrine, phenylbutazone, and the novel antioxidant edaravone, and discusses their broader applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pyrazolone scaffold's journey and its enduring significance in chemical and pharmaceutical sciences.
Introduction: The Serendipitous Discovery of a Versatile Scaffold
The Chemical Landscape of the Late 19th Century
The late 19th century was a period of profound advancement in organic chemistry, driven by the elucidation of molecular structures and the burgeoning synthetic dye industry. Chemists were actively exploring the synthesis of novel organic molecules, often with the goal of mimicking the therapeutic properties of natural products like quinine. It was within this environment of intense chemical exploration that the pyrazolone scaffold was discovered.
Ludwig Knorr and the Birth of Antipyrine: A Case of Mistaken Identity
In 1883, the German chemist Ludwig Knorr, working in the laboratory of Emil Fischer at the University of Erlangen, embarked on a project to synthesize a quinoline derivative.[1][4][5] His starting materials were phenylhydrazine and ethyl acetoacetate.[6][7][8][9] However, the resulting compound was not the expected quinoline derivative but a novel five-membered heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[7][10] This initial product, upon methylation, yielded a compound Knorr named antipyrine (later also known as phenazone).[1][6]
The discovery was a classic example of serendipity in science. While not the intended product, antipyrine exhibited remarkable analgesic and antipyretic properties.[6][11] Knorr, recognizing the potential of his discovery, patented the compound in 1883.[1] Collaborating with Wilhelm Filehne at the Hoechst company, the pharmacological properties were confirmed, and antipyrine was subsequently commercialized.[1] It quickly became one of the first synthetic drugs to achieve widespread use, dominating the market until the rise of aspirin.[1]
Early Impact and the Dawn of Medicinal Chemistry
The discovery of antipyrine was a landmark event in the history of medicine. It demonstrated that purely synthetic molecules, with no direct natural product counterpart, could possess significant therapeutic activity. This spurred further research into the synthesis of other pyrazolone derivatives and played a crucial role in the establishment of the modern pharmaceutical industry. The commercial success of Antipyrin, marketed by Hoechst, underscored the potential for profitable collaborations between academic chemists and industrial partners.
The Chemistry of the Pyrazolone Core: Synthesis and Reactivity
The Fundamental Pyrazolone Structure and Tautomerism
Pyrazolone is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[2] The core structure can exist in several tautomeric forms, including the CH, OH, and NH forms, which can interconvert. This tautomerism is a key feature of pyrazolone chemistry and influences the reactivity and biological activity of its derivatives.
Classical Synthesis: The Knorr Pyrazolone Synthesis
The foundational method for creating the pyrazolone ring is the Knorr pyrazolone synthesis, first reported by Ludwig Knorr in 1883.[2][3] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[3]
2.2.1. Step-by-Step Protocol (based on Knorr's original 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone)
-
Reactants: Phenylhydrazine and Ethyl acetoacetate.[3]
-
Procedure:
-
Combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in a reaction vessel.
-
Allow the mixture to react at ambient temperature, or with gentle heating (e.g., on a water bath), to facilitate the initial condensation and formation of a phenylhydrazone intermediate.
-
Continue heating to promote intramolecular cyclization via the elimination of ethanol.
-
Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, solidifies.
-
The solid product can be collected and purified, typically by recrystallization from a suitable solvent such as ethanol.
-
2.2.2. Mechanistic Insights
The Knorr pyrazolone synthesis proceeds through two key steps:
-
Condensation: The reaction initiates with the nucleophilic attack of the hydrazine nitrogen onto the keto-carbonyl carbon of the β-ketoester, forming a hydrazone intermediate.
-
Cyclization: The terminal nitrogen of the hydrazone then attacks the ester carbonyl, leading to an intramolecular cyclization and the elimination of an alcohol molecule (e.g., ethanol) to form the stable five-membered pyrazolone ring.
Modern Synthetic Approaches and Modifications
While the Knorr synthesis remains a cornerstone, modern organic chemistry has introduced numerous variations and improvements. These include the use of microwave-assisted synthesis to accelerate reaction times, the development of solid-phase synthesis techniques for combinatorial library generation, and the use of alternative catalysts to improve yields and purity.
Key Reactions and Derivatizations of the Pyrazolone Ring
The pyrazolone ring is a versatile scaffold that can be functionalized at several positions. Key reactions include:
-
N-Alkylation/Arylation: The nitrogen atoms can be substituted with various alkyl or aryl groups, significantly influencing the compound's pharmacological properties.
-
C4-Substitution: The carbon at the 4-position is particularly reactive and can undergo various reactions, including halogenation, nitrosation, and condensation with aldehydes and ketones. This position is crucial for the anti-inflammatory activity of certain derivatives.
-
Condensation Reactions: The active methylene group at the C4 position can participate in condensation reactions to form Schiff bases and other derivatives.
Pyrazolones as Therapeutic Agents: A Century of Evolution
The initial success of antipyrine as an analgesic and antipyretic paved the way for the development of a wide range of pyrazolone-based drugs.[11][12][13][14]
The First Wave: Analgesics and Antipyretics
-
Antipyrine and Aminopyrine: Antipyrine was the first major success, valued for its ability to reduce fever and pain.[11] This led to the synthesis of aminopyrine, a more potent derivative. However, both were later associated with a risk of agranulocytosis, a serious blood disorder, which has limited their use.
-
Propyphenazone: As a result of the safety concerns with earlier compounds, propyphenazone was developed as a safer alternative and is still used in some combination analgesics today.[13]
-
Mechanism of Action: COX Inhibition: The analgesic, antipyretic, and anti-inflammatory effects of these early pyrazolones are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6][11] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[11] By blocking prostaglandin production, pyrazolone drugs alleviate these symptoms.[11]
The Rise of Phenylbutazone and its Congeners: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The development of phenylbutazone marked a significant advancement, providing a potent anti-inflammatory agent for conditions like rheumatoid arthritis and gout.
-
Structure-Activity Relationships (SAR) for Anti-Inflammatory Activity: The key to phenylbutazone's enhanced anti-inflammatory activity lies in the substitution at the C4 position of the pyrazolone ring. The presence of a butyl chain at this position was found to be optimal for potent anti-inflammatory effects.
-
Clinical Applications and Toxicological Profile: While effective, phenylbutazone and its analogues also carry risks of serious side effects, including gastrointestinal ulcers and bone marrow suppression. This has led to restrictions on their use in humans, although they are still used in veterinary medicine.
Edaravone: A Modern Pyrazolone with a Novel Mechanism
More recently, the pyrazolone scaffold has been repurposed for entirely new therapeutic applications, exemplified by edaravone.[2]
-
Development and Approval for Stroke and ALS: Edaravone was developed as a neuroprotective agent and is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[12]
-
Mechanism of Action: A Potent Antioxidant and Free Radical Scavenger: Unlike the older pyrazolone NSAIDs, edaravone's mechanism of action is not based on COX inhibition. Instead, it acts as a potent antioxidant and free radical scavenger.[12] It effectively quenches harmful reactive oxygen species (ROS) that are generated during cerebral ischemia and in neurodegenerative diseases, thereby protecting neurons from oxidative damage.
-
Synthetic Workflow for Edaravone: The synthesis of edaravone (3-methyl-1-phenyl-5-pyrazolone) is a direct application of the Knorr pyrazolone synthesis, reacting phenylhydrazine with ethyl acetoacetate.[8]
Beyond Medicine: The Colorful World of Pyrazolone Dyes
The same chemical features that impart biological activity to pyrazolone derivatives also make them valuable in the dye industry.
The Chromophoric Properties of the Pyrazolone Nucleus
The extended π-electron system of the pyrazolone ring, particularly when coupled with other aromatic systems, allows the molecule to absorb light in the visible spectrum, making it a useful chromophore.
Tartrazine and other Pyrazolone-Based Azo Dyes
Pyrazolone derivatives are frequently used as coupling components in the synthesis of azo dyes.[2] A prominent example is Tartrazine (also known as E102 or Yellow 5), a widely used yellow food coloring.[2] It is synthesized by the azo coupling of diazotized sulfanilic acid with 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone.
Applications in Food, Textiles, and Photography
Pyrazolone-based dyes are used extensively in the food and cosmetic industries, for dyeing textiles, and historically, in color photography as dye-forming couplers.
Pyrazolones in Analytical Chemistry
The ability of some pyrazolone derivatives to form stable complexes with metal ions makes them useful reagents in analytical chemistry.
Chelating Agents for Metal Ion Detection
Certain pyrazolone derivatives, particularly those with specific functional groups at the C4 position, act as effective chelating agents for a variety of metal ions.[8] These complexes often have distinct colors, allowing for the spectrophotometric determination of metal ion concentrations.
Reagents in Spectrophotometric and Chromatographic Analysis
The formation of these colored chelates is the basis for several analytical methods. Additionally, pyrazolone derivatives can be used as derivatizing agents in chromatography to enhance the detection of certain analytes.
Future Directions and Emerging Applications
The versatility of the pyrazolone scaffold continues to inspire research into new applications.
Novel Pyrazolone Scaffolds in Drug Discovery
Researchers are actively exploring new pyrazolone derivatives with potential therapeutic activities, including:
-
Anticancer agents: Some novel pyrazolones have shown promising activity against various cancer cell lines.[15]
-
Antimicrobial agents: The pyrazolone nucleus is being investigated as a scaffold for the development of new antibacterial and antifungal drugs.[12][14][15]
-
CNS agents: The neuroprotective effects of edaravone have spurred interest in developing other pyrazolone-based drugs for neurological disorders.[12]
Advanced Materials and Coordination Chemistry
The coordination properties of pyrazolones are also being explored in the development of new materials, such as catalysts and molecular magnets.
Conclusion: The Pyrazolone Core - A Privileged Scaffold in Chemical Science
From its accidental discovery over a century ago, the pyrazolone ring system has demonstrated remarkable versatility and enduring importance. It has given rise to some of the earliest synthetic drugs, provided a vibrant palette of colors for various industries, and continues to be a "privileged scaffold" in modern drug discovery. The journey of pyrazolone compounds from Knorr's laboratory to today's diverse applications is a testament to the power of chemical synthesis and the continuous quest for novel molecules that can improve human health and technology.
Visualizations
Key Synthetic Pathway: The Knorr Pyrazolone Synthesis
Caption: Contrasting the mechanisms of pyrazolone NSAIDs and Edaravone.
References
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The Pyrazolone Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Versatility of the Pyrazolone Core
The pyrazolone nucleus, a five-membered heterocyclic lactam ring, represents a cornerstone in medicinal chemistry. First synthesized in the late 19th century, its derivatives have given rise to some of the earliest synthetic drugs, including antipyrine and aminopyrine.[1] While these early compounds have seen reduced use due to safety concerns, the pyrazolone scaffold has experienced a remarkable resurgence.[1] Its synthetic tractability and ability to be extensively decorated with various pharmacophores have made it a "privileged scaffold" in modern drug discovery. This guide provides a deep dive into the key therapeutic targets of pyrazolone derivatives, elucidating the molecular mechanisms that underpin their diverse pharmacological activities, from well-established anti-inflammatory and analgesic effects to their emerging potential in oncology and infectious diseases.
I. Anti-inflammatory and Analgesic Actions: Targeting Cyclooxygenase (COX) Enzymes
The most well-characterized therapeutic action of many pyrazolone derivatives is their ability to alleviate pain and inflammation. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[2][3][4]
Mechanism of Action: Selective COX-2 Inhibition
The discovery of two COX isoforms, COX-1 and COX-2, was a landmark in understanding the therapeutic effects and side effects of nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[4] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4]
Many pyrazolone derivatives, most notably Celecoxib , are designed as selective COX-2 inhibitors.[2][4] This selectivity is attributed to the presence of a sulfonamide side chain which binds to a hydrophilic region near the active site of COX-2, an area that is structurally different from the active site of COX-1.[3] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]
Caption: COX-2 Inhibition by Pyrazolone Derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of pyrazolone derivatives against COX-1 and COX-2 enzymes.[5][6]
Materials:
-
COX-1 or COX-2 enzyme (human or ovine)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test pyrazolone derivative dissolved in DMSO
-
Trichloroacetic acid
-
Thiobarbituric acid
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in an Eppendorf tube.
-
Add the COX-1 or COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.
-
Add the test pyrazolone derivative (or DMSO for control) to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and incubate for 20 minutes at 37°C.
-
Terminate the reaction by adding trichloroacetic acid.
-
Add thiobarbituric acid and boil the mixture for 20 minutes.
-
Measure the absorbance at 632 nm to determine COX activity. The inhibitory effect of the pyrazolone derivative is calculated relative to the control.
II. Neuroprotection: Combating Oxidative Stress
Certain pyrazolone derivatives exhibit significant neuroprotective properties, with Edaravone being a prime example approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[7][8] The primary mechanism of its neuroprotective effect is its potent antioxidant and free radical scavenging activity.[7][9][10]
Mechanism of Action: Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to neuronal damage in neurodegenerative diseases and stroke.[9][10] Edaravone acts as a powerful free radical scavenger, neutralizing highly reactive species like hydroxyl radicals and peroxynitrite.[9] This action inhibits lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage and death.[9] By mitigating oxidative stress, Edaravone helps to protect neurons from damage and slow disease progression.[7]
Caption: Neuroprotective Mechanism of Edaravone.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay is commonly used to evaluate the antioxidant activity of compounds like Edaravone.[8]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test pyrazolone derivative dissolved in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test pyrazolone derivative in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control (DPPH solution with methanol).
III. Anticancer Activity: A Multi-pronged Attack on Tumor Cells
The pyrazolone scaffold has emerged as a promising framework for the development of novel anticancer agents.[11][12][13] Their antitumor activity is not limited to a single mechanism but involves a multi-targeted approach, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][11][14]
A. Inhibition of Protein Kinases
Many pyrazolone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as:
-
Aurora Kinases [11]
By inhibiting these kinases, pyrazolone derivatives can block the signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.[4][11]
Caption: Kinase Inhibition by Pyrazolone Derivatives in Cancer.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of pyrazolone derivatives against a specific kinase.[17][18]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test pyrazolone derivative
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test pyrazolone derivative in DMSO.
-
In a 96-well plate, add the diluted test compound or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to kinase activity.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
B. Induction of Apoptosis
Pyrazolone derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms.[9][10][19] Some derivatives have been shown to target the anti-apoptotic protein Bcl-2 , leading to the activation of pro-apoptotic proteins like Bax and the subsequent activation of the caspase cascade.[9][10] The activation of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis and leads to the execution of cell death.[19][20]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[2][3]
Materials:
-
Cultured cells treated with the test pyrazolone derivative
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the test pyrazolone derivative.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
C. Cell Cycle Arrest
Some pyrazolone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the S or G2/M phase.[11][14] This is achieved by modulating the levels of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21 and p27).[21]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[21][22]
Materials:
-
Cultured cells treated with the test pyrazolone derivative
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
IV. Antimicrobial and Antiviral Potential: An Expanding Frontier
The therapeutic utility of pyrazolone derivatives extends to the realm of infectious diseases.[23][24][25] Various derivatives have demonstrated significant activity against a range of bacteria, fungi, and viruses.[20][26][27]
A. Antimicrobial Targets
The precise molecular targets for the antimicrobial activity of pyrazolone derivatives are still being elucidated. However, some studies suggest that they may act by disrupting the bacterial cell wall.[28] The presence of specific functional groups on the pyrazolone ring appears to be crucial for their antibacterial efficacy.
B. Antiviral Targets
The antiviral mechanisms of pyrazolone derivatives are also an active area of research. Some compounds have been shown to have virucidal activity and can inhibit early stages of viral replication.[29] For instance, certain pyrazolone derivatives have been evaluated for their potential against Chikungunya virus and coronaviruses like SARS-CoV-2.[26][29][30] In silico studies suggest that these compounds may bind to key viral proteins, such as the spike protein or proteases, thereby blocking viral entry and replication.[30]
V. Conclusion and Future Perspectives
The pyrazolone scaffold has proven to be a remarkably versatile platform for the development of a wide array of therapeutic agents. From the well-established COX-2 inhibitors for inflammation and pain to the multifaceted anticancer agents and the promising neuroprotective and anti-infective compounds, pyrazolone derivatives continue to be a rich source of new drug candidates. The future of pyrazolone-based drug discovery lies in the rational design of novel derivatives with enhanced potency and selectivity for their respective targets. A deeper understanding of their mechanisms of action, particularly in the areas of cancer and infectious diseases, will be crucial for unlocking their full therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to explore and validate the therapeutic targets of new pyrazolone derivatives, paving the way for the next generation of innovative medicines.
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An In-depth Technical Guide to 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a key heterocyclic compound. Primarily recognized for its role as a crucial intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, this document delves into its chemical properties, synthesis, and characterization. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, this guide also explores the well-established pharmacological potential of the broader pyrazolone class of compounds, including their anti-inflammatory, antimicrobial, and anticancer properties. This serves as a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
Pyrazolone derivatives are a significant class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrazolone scaffold is a versatile pharmacophore found in numerous clinically used drugs. This guide focuses on a specific derivative, this compound, a compound of significant interest as a synthetic intermediate.[3][] Its primary importance lies in its role as a building block in the multi-step synthesis of Eltrombopag, a non-peptide thrombopoietin receptor agonist used to treat thrombocytopenia.[3][5][6] Understanding the synthesis and chemical properties of this intermediate is therefore critical for the efficient production of this important therapeutic agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 277299-70-4 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | This compound |
| Appearance | Light yellow to off-white solid |
| Melting Point | 121.0 to 125.0 °C |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
| Density | 1.121 g/cm³ (Predicted) |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a cyclocondensation reaction between a substituted hydrazine and a β-ketoester. This is a well-established method for forming the pyrazolone ring.[3]
Synthetic Pathway
The reaction involves the condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate in the presence of a base, such as sodium acetate, and a suitable solvent like glacial acetic acid. The reaction is heated to reflux to drive the cyclization and formation of the pyrazolone ring.
Caption: Synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.[3]
Materials:
-
3,4-dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a 250 mL round-bottom flask, add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) in 250 mL of glacial acetic acid.[3]
-
Stir the mixture and heat to reflux for 24 hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation.[3]
-
Dissolve the residue in 1 L of diethyl ether and wash carefully with saturated aqueous sodium bicarbonate (5 x 200 mL).[3]
-
Separate the ether layer and remove the ether by rotary evaporation to yield the target product. A typical yield for this reaction is approximately 76%.[3]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, d6-DMSO): δ 11.30 (br s, 1H), 7.49 (d, J = 1.4 Hz, 1H), 7.43 (dd, J = 8.2 Hz, 1H), 7.14 (d, J = 8.2 Hz, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H).[3]
Mass Spectrometry (MS):
-
MS (ES) m/z: 203 [M + H]⁺.[3]
Application in Drug Synthesis
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Eltrombopag.[5][7]
Role in Eltrombopag Synthesis
Eltrombopag is synthesized through a coupling reaction involving a diazonium species and this compound.[7] The pyrazolone compound acts as the nucleophile in an azo coupling reaction to form the core structure of Eltrombopag.
Caption: Role of the title compound in Eltrombopag synthesis.
Potential Biological Activities of the Pyrazolone Scaffold
While specific biological activity data for this compound is limited, the pyrazolone nucleus is a well-known pharmacophore with a broad range of biological activities.[1][2] This suggests that the title compound could be a candidate for further investigation into its own potential therapeutic effects.
Anti-inflammatory Activity
Many pyrazolone derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[2][8] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Antimicrobial Activity
Various pyrazolone derivatives have demonstrated significant antibacterial and antifungal properties.[1][9] These compounds can target various cellular processes in microorganisms, leading to their inhibition or death.
Anticancer Activity
The pyrazolone scaffold has been incorporated into molecules designed as anticancer agents.[10][11] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[10]
Conclusion
This compound is a valuable chemical entity, primarily serving as a crucial intermediate in the synthesis of the clinically important drug, Eltrombopag. Its synthesis is well-established, and its characterization is straightforward using standard spectroscopic methods. While its own biological profile is not extensively explored, the rich pharmacology of the parent pyrazolone scaffold suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis in the lab to its application in drug development.
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An In-Depth Technical Guide to the Safe Handling and Characterization of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract: This technical guide provides a comprehensive overview of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS No. 277299-70-4), a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2][] Designed for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines critical safety and handling protocols based on current hazard assessments, and provides a validated experimental workflow for its synthesis. The pyrazolone structural motif is of significant interest in medicinal chemistry, being present in numerous biologically active molecules.[4][5][6] This guide emphasizes a culture of safety and scientific integrity, explaining the causality behind each procedural recommendation to ensure trustworthy and reproducible outcomes in the laboratory.
Chapter 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the thorough characterization of the materials in use. This compound is an off-white to light yellow solid organic compound.[7] Its identity and core physical properties are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Core Properties
The fundamental physicochemical data for this compound have been consolidated from various suppliers and databases. These values are critical for designing experiments, from solubility tests to reaction calorimetry.
| Property | Value | Source(s) |
| CAS Number | 277299-70-4 | [1][8][9] |
| Molecular Formula | C₁₂H₁₄N₂O | [1][2][8] |
| Molecular Weight | 202.25 - 202.30 g/mol | [1][8][9] |
| Appearance | Light yellow to off-white solid | [7] |
| Melting Point | 121.0 to 125.0 °C | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol. Low solubility in water. | [1] |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | [9] |
| Synonyms | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one; Eltrombopag Intermediate 1 | [1][10] |
Chapter 2: Hazard Identification and Safety Protocols
While specific toxicological data for this compound is not extensively published, aggregated data from suppliers under the Globally Harmonized System (GHS) and toxicological studies on analogous pyrazolone derivatives provide a robust framework for risk assessment.[9][11] The toxicity of some pyrazolone derivatives has been described as a point of concern, necessitating a cautious and well-informed approach.[4]
GHS Hazard Classification
Based on notifications to the ECHA C&L Inventory, the compound is classified with the following hazards.[9][12] The signal word associated with these classifications is "Warning" .[12]
| Hazard Class | Hazard Code | Description | GHS Pictogram |
| Acute toxicity, Oral | H302 | Harmful if swallowed | |
| Skin corrosion/irritation | H315 | Causes skin irritation | |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Toxicological Context: The Pyrazolone Class
The principle of treating novel or sparsely studied compounds with the caution afforded to more hazardous members of their structural class is a cornerstone of laboratory safety.[13] Studies on other pyrazolone derivatives have revealed potential for hepatotoxicity. For instance, oral administration of aminophenazone to rats resulted in fatty degradation and reactive-inflammatory responses in the liver.[14] Another study on different 3-methyl pyrazolone derivatives showed mild liver and kidney toxicity in rats at high doses.[15] This context underscores the importance of minimizing exposure through engineering controls and appropriate PPE.
Mandatory Safety Protocols
Adherence to the following protocols is required to mitigate the risks identified above.
Engineering Controls:
-
Chemical Fume Hood: All work involving the solid compound (weighing, transferring) or its solutions must be conducted in a certified chemical fume hood.[11][16] This is the primary defense against respiratory exposure (H335) and inhalation of fine particulates.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to ANSI Z87.1 or EN 166 standards.[11][13] This is critical to prevent serious eye irritation (H319).
-
Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before each use and change them immediately if contamination occurs.[13][16] This is the essential barrier to prevent skin irritation (H315).
-
Protective Clothing: A full-length laboratory coat must be worn and kept fastened. Do not wear short sleeves.[16]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[16]
Handling and Storage:
-
Handling: Avoid formation of dust and aerosols when handling the solid.[11] Use spark-proof tools and take precautionary measures against static discharge.[11]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term stability, refrigeration at 2-8°C is recommended.[8] Keep away from strong oxidizing agents.[17]
Chapter 3: Emergency Procedures and Spill Management
Preparedness is key to minimizing the impact of an accidental exposure or spill.[13]
First-Aid Measures
The following first-aid responses are based on the compound's known hazards.[11][18]
-
After Inhalation: If respiratory irritation occurs, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.
-
After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
Spill Management
In the event of a spill, prioritize personnel safety and environmental containment.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: Ensure you are wearing the full complement of PPE described in Section 2.3.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material carefully to avoid creating dust, and place it into a suitable, labeled container for hazardous waste disposal.[17]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Chapter 4: Experimental Protocol: Synthesis
The following protocol for the synthesis of this compound is adapted from established literature procedures.[2] This method provides a reliable pathway to the target compound with good yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound via condensation reaction.
Step-by-Step Methodology
SAFETY PRECAUTION: This entire procedure must be performed in a chemical fume hood. All glassware must be dry and inspected for defects before use.[19]
Reagents & Equipment:
-
3,4-dimethylphenylhydrazine hydrochloride (0.1 mol)
-
Ethyl acetoacetate (0.1 mol)
-
Sodium acetate (anhydrous, 0.1 mol)
-
Glacial acetic acid (250 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), sodium acetate (8.2 g, 0.1 mol), and glacial acetic acid (250 mL).[2]
-
Condensation Reaction: Equip the flask with a reflux condenser and begin stirring the mixture. Heat the reaction mixture to reflux and maintain this temperature for 24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After 24 hours, allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator.[2]
-
Aqueous Workup: Dissolve the resulting residue in diethyl ether (approx. 1 L). Transfer the ether solution to a large separatory funnel. Carefully wash the ether layer with saturated aqueous sodium bicarbonate solution (5 x 200 mL) to neutralize any remaining acetic acid. Causality: This step is crucial to remove the acid catalyst and byproducts, which is essential for obtaining a pure product.
-
Isolation: Separate the ether layer. Dry it over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude product.[2]
-
Purification & Characterization: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-1H-pyrazol-3-one, should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[2] A typical yield is around 76%.[2]
Chapter 5: Disposal Considerations
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: this compound should be treated as hazardous chemical waste.
-
Disposal: All waste materials, including the compound itself, any contaminated consumables (gloves, absorbent pads), and mother liquor from recrystallization, must be disposed of in accordance with federal, state, and local environmental regulations.[17] Do not dispose of this chemical into drains or the environment. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on waste stream segregation and disposal procedures.
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solubility of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 277299-70-4), a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[][2] Understanding the solubility characteristics of this pyrazolone derivative is critical for optimizing reaction conditions, developing efficient purification strategies, and ensuring consistent quality in pharmaceutical manufacturing. This document synthesizes theoretical principles with available experimental data to offer researchers, chemists, and drug development professionals a practical reference for handling this compound. We will explore its physicochemical properties, the theoretical underpinnings of its solubility based on molecular structure, its observed solubility in various organic solvents, and a standardized protocol for experimental solubility determination.
Introduction to the Compound
This compound is a heterocyclic organic compound belonging to the pyrazolone class.[3][4] Its molecular structure features a five-membered pyrazolone ring, which is a versatile scaffold in medicinal chemistry, often found in compounds with anti-inflammatory, analgesic, and antipyretic properties.[4][5] In the context of modern drug development, this specific compound is primarily recognized as a crucial starting material or intermediate for Eltrombopag.[][6] As such, a thorough understanding of its physical and chemical properties, particularly its solubility, is paramount for process chemists and pharmaceutical scientists.
Key Identifiers:
-
IUPAC Name: this compound[]
-
Synonyms: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ol, Eltrombopag Intermediate 1, EltroMbopag II.[][2][3]
Core Physicochemical Properties
A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Weight | 202.25 g/mol | [][2] |
| Appearance | Pale Beige to Light Beige Solid | [9] |
| Melting Point | 121.0 to 125.0 °C | [2][9] |
| Density | 1.121 g/cm³ | [][9] |
| XLogP3 | 2.6 | [2] |
| pKa | 0.79 ± 0.40 (Predicted) | [9] |
The XLogP3 value of 2.6 indicates a significant degree of lipophilicity (hydrophobicity), suggesting that the compound will favor non-polar environments over aqueous ones.[2] This is a direct consequence of the non-polar 3,4-dimethylphenyl group in its structure.[3]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[10][11] The molecular structure of this compound is amphiphilic in nature, containing both polar and non-polar regions.
-
Polar Region: The pyrazolone ring, with its carbonyl group (C=O) and two nitrogen atoms, is the polar part of the molecule. This region can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor at the carbonyl oxygen.
-
Non-Polar Region: The 3,4-dimethylphenyl substituent is bulky and hydrophobic, contributing to van der Waals forces and limiting solubility in polar solvents.[3]
This dual character predicts that the compound will exhibit limited solubility in highly polar solvents (like water) and very non-polar solvents (like hexane), with optimal solubility expected in solvents of intermediate polarity.[3]
Caption: Molecular structure highlighting polar and non-polar regions.
Solubility Profile in Organic Solvents
Based on its structure and available data, the compound generally exhibits moderate to slight solubility in common organic solvents.[3] It has limited solubility in water.[3]
Table 2: Experimentally Noted Solubility
| Solvent | Class | Observed Solubility |
| Chloroform | Chlorinated | Slightly Soluble[9] |
| DMSO | Polar Aprotic | Slightly Soluble[9] |
| Methanol | Polar Protic | Slightly Soluble[9] |
Discussion of Expected Solubility by Solvent Class:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the pyrazolone core can interact with them, the large hydrophobic dimethylphenyl group limits overall solubility, consistent with the "slightly soluble" observation for methanol.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. They are often effective at dissolving compounds with both polar and non-polar character. The "slightly soluble" finding for DMSO suggests it can solvate the molecule, but strong crystal lattice energy may prevent high concentrations from dissolving.[9][12]
-
Non-Polar Solvents (e.g., Hexane, Cyclohexane): These solvents primarily interact through weak van der Waals forces. The polar pyrazolone ring has poor affinity for these solvents, leading to predictably low solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often excellent for compounds with mixed characteristics. The slight solubility in chloroform indicates a balance of interactions between the solvent and both the polar and non-polar moieties of the molecule.[9]
Factors Influencing Solubility
Several factors can be manipulated to enhance the solubility of pyrazolone derivatives during experimental workups or formulation.
-
Temperature: For most solid organic compounds, solubility increases with temperature.[12] The added thermal energy helps overcome the intermolecular forces holding the crystal lattice together, allowing more solute to dissolve in the solvent.[12] Therefore, heating is a primary strategy to dissolve this compound.
-
Co-solvent Systems: Using a mixture of solvents is a highly effective technique.[12] For this compound, a co-solvent system could involve dissolving it in a minimal amount of a "good" solvent of intermediate polarity (like dichloromethane or THF) and then adding a "poor," less polar solvent (like hexane) to induce crystallization for purification.[12]
-
Structural Modifications: While not applicable to the compound itself, it is a key principle in drug development. The addition or removal of polar functional groups (like hydroxyls or amines) or non-polar groups dramatically alters solubility.[12]
Experimental Methodology for Solubility Determination
A trustworthy and reproducible protocol is essential for determining solubility. The equilibrium shake-flask method is a widely accepted standard.[13]
Protocol: Saturated Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. For faster separation, centrifugation can be used.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. Take care not to disturb the solid phase.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[13]
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility determination method.
Applications in Drug Development and Synthesis
A practical understanding of solubility is not merely academic; it has direct consequences in process chemistry.
-
Reaction Medium: The synthesis of this compound involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate.[2][6] A common procedure uses glacial acetic acid as the reaction solvent, which is then heated to reflux for an extended period.[6]
-
Workup and Purification: Following the reaction, the mixture is often worked up by dissolving the residue in a solvent like diethyl ether and washing it with an aqueous solution.[6] This liquid-liquid extraction relies on the differential solubility of the product and impurities between the organic and aqueous phases. Final purification is typically achieved through recrystallization, a process entirely dependent on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.
Conclusion
This compound is a compound of significant pharmaceutical interest with a nuanced solubility profile. Its amphiphilic structure, combining a polar pyrazolone core with a non-polar dimethylphenyl group, results in slight to moderate solubility in most common organic solvents. Optimal solvents are typically those of intermediate polarity. Factors such as temperature and the use of co-solvent systems can be effectively leveraged to manipulate its solubility for synthesis, purification, and formulation. The principles and protocols outlined in this guide provide a robust framework for scientists working with this important chemical intermediate.
References
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An In-Depth Technical Guide to the Tautomerism of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
This guide provides a comprehensive technical exploration of the tautomeric phenomena observed in 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, analytical characterization, and the underlying chemical principles governing the tautomeric equilibrium of this pyrazolone derivative.
Introduction: The Significance of Tautomerism in Pyrazolones
Pyrazolone scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and applications as dyes.[1][2] Their chemical reactivity and biological interactions are profoundly influenced by their tautomeric forms.[3] Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of pyrazolone chemistry.[4][5] Understanding the tautomeric landscape of a specific pyrazolone derivative, such as this compound, is critical for predicting its physicochemical properties, metabolic fate, and mechanism of action at a molecular level.
This guide will elucidate the potential tautomeric forms of this compound, the factors governing their equilibrium, and the advanced analytical techniques employed for their characterization.
Potential Tautomeric Forms of this compound
The structure of this compound allows for several potential tautomeric forms, primarily arising from proton migration. The principal equilibria at play are the amide-imidol and keto-enol tautomerism, leading to three key forms: the NH-form (amide), the OH-form (imidol/enol), and the CH-form.
-
NH-form (Amide/Keto): this compound. This form possesses a carbonyl group at the C3 position and a proton on the N1 nitrogen of the pyrazole ring.
-
OH-form (Imidol/Enol): 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-ol. This tautomer features a hydroxyl group at the C3 position, resulting in an aromatic pyrazole ring.
-
CH-form: 2-(3,4-dimethylphenyl)-5-methylene-2,4-dihydro-3H-pyrazol-3-one. This less common form involves the migration of a proton from the C5-methyl group to the pyrazole ring or the exocyclic oxygen.
The relative stability and population of these tautomers are dictated by a delicate interplay of electronic effects of the substituents, solvent polarity, temperature, and concentration.[3]
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Foreword: Bridging Theory and Application in Pyrazolone Research
An In-depth Technical Guide to Quantum Chemical Calculations for Pyrazolone Derivatives
Pyrazolone derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The efficacy and mechanism of these molecules are intrinsically linked to their three-dimensional structure, electronic properties, and reactivity. As researchers and drug development professionals, our ability to rationally design more potent and selective therapeutics depends on a profound understanding of these molecular characteristics.
This guide moves beyond a simple recitation of computational protocols. It is designed to provide a cohesive, in-depth narrative on the application of quantum chemical calculations to the study of pyrazolone derivatives. Here, we will not only detail the steps of the calculations but, more critically, explore the causality behind our methodological choices. Why select a specific functional or basis set? What are the implications of modeling in the gas phase versus a solvated environment? By addressing these questions, this document serves as both a practical workflow and a strategic guide, empowering you to harness the predictive power of computational chemistry to accelerate discovery.
Part 1: The Quantum Mechanical Lens on Pyrazolone Chemistry
At the heart of quantum chemical calculations is the goal of solving the Schrödinger equation for a given molecule.[5] For multi-electron systems like pyrazolones, exact solutions are not feasible, necessitating the use of approximations.[5] The two most foundational approaches in this context are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This method approximates the complex, instantaneous interactions between electrons with an average electrostatic field.[6] While computationally efficient, HF systematically neglects a portion of the electron-electron interaction known as electron correlation.[6][7] This omission can lead to inaccuracies, particularly in describing reaction energies and bond dissociation.[7] Methods that build upon HF to include electron correlation are known as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster).[8][9][10] These offer higher accuracy at a significantly greater computational cost.[9]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for systems of this size.[11][12] Instead of calculating the complex wavefunction of all electrons, DFT determines the total energy from the electron density.[13] This is computationally more tractable and, through the use of sophisticated exchange-correlation functionals (e.g., B3LYP, PBE0, M06), implicitly includes a degree of electron correlation.[12] For many applications involving organic molecules like pyrazolones, DFT provides a remarkable balance of accuracy and computational efficiency.[11][12]
The choice between these methods is the first critical decision. For routine geometry optimizations, frequency calculations, and electronic property analyses of pyrazolone derivatives, DFT is almost always the most pragmatic and reliable choice.
The Crucial Role of the Basis Set
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[14][15] The size and type of the basis set directly dictate the quality of the calculation and its computational cost.[15]
-
Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are widely used and offer a scalable approach. The notation "6-31G(d,p)" for instance, describes a split-valence basis set where core orbitals are described by one function and valence orbitals are split into two, with added polarization functions.[16]
-
Polarization Functions (d,p): These functions (e.g., (d) on heavy atoms, (p) on hydrogens) allow orbitals to change shape and "polarize" in the asymmetric environment of a molecule. They are essential for accurately describing bonding, especially in cyclic systems and for calculating vibrational frequencies.[14]
-
Diffuse Functions (+): Indicated by a + or ++ (e.g., 6-311++G(d,p)), these functions are large and spread out. They are critical for describing systems with lone pairs, anions, or significant hydrogen bonding—all highly relevant to the chemistry of pyrazolones.[14][17]
-
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost. The "aug-" prefix indicates the inclusion of diffuse functions.[14]
Expert Insight: For pyrazolone derivatives, a basis set like 6-311++G(d,p) is an excellent starting point. It is robust enough to handle the polar C=O and N-H groups, potential tautomerism, and intermolecular interactions without being prohibitively expensive for moderately sized molecules.[17][18]
Part 2: A Validated Workflow for Pyrazolone Calculations
This section provides a self-validating protocol for performing a comprehensive quantum chemical analysis of a pyrazolone derivative. Each step includes internal checks to ensure the integrity of the results.
Workflow Overview
The following diagram illustrates the logical flow of a typical computational investigation into a pyrazolone derivative.
Caption: Relationship between calculated properties and biological insight.
Conclusion: From In Silico to In Vivo
Quantum chemical calculations are not a replacement for experimental research. Rather, they are an indispensable tool for generating hypotheses, interpreting complex data, and guiding synthetic efforts. [19][20]By providing a detailed picture of the electronic structure and energetics of pyrazolone derivatives, these methods allow us to move from serendipitous discovery to rational, targeted drug design. The protocols and interpretive frameworks presented in this guide offer a robust foundation for researchers to confidently apply these powerful techniques to their own work, ultimately accelerating the journey from molecular concept to clinical candidate.
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- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (2019). Purkh.
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. This pyrazolone derivative is a significant compound in pharmaceutical development, notably as a key intermediate and potential impurity in active pharmaceutical ingredients (APIs) such as Eltrombopag.[1][2] Ensuring its precise identification and quantification is paramount for quality control, impurity profiling, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry. Each section elucidates the causality behind experimental choices, provides step-by-step protocols, and is grounded in authoritative references to ensure scientific integrity and trustworthiness.
Introduction: The Significance of Analytical Scrutiny
This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[3] The presence of this compound as an impurity in drug substances necessitates the development of robust, accurate, and precise analytical methods for its detection and quantification.[4][5] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in pharmaceutical products to ensure their safety and efficacy.[6][7][8][9][10] This guide provides a suite of validated analytical techniques to meet these regulatory expectations and support various stages of drug development, from initial synthesis to quality control of the final product.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the quantitative analysis of pyrazolone derivatives due to its high resolution, sensitivity, and reproducibility.[11][12][13] The choice of a C18 stationary phase is predicated on the nonpolar nature of the phenyl and methyl groups in the analyte, promoting effective separation from more polar impurities or API.
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Protocol 2.1: Quantitative Analysis by RP-HPLC
This protocol is designed for the accurate quantification of this compound and is based on established methods for pyrazolone derivatives.[11]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Ultrapure water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (75:25 v/v) | Provides good resolution and peak shape for pyrazolone derivatives. TFA acts as an ion-pairing agent.[7] |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time.[11] |
| Column Temperature | 25 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A standard volume for good sensitivity without overloading the column. |
| Detection | UV at 254 nm | The aromatic rings in the analyte provide strong absorbance in this region. |
| Run Time | 10 minutes | Sufficient for elution of the analyte and any closely related impurities. |
Procedure:
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 5, 10, 20, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation (as per ICH Q2(R2) Guidelines): [6][7][8][9][10]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | Analyte peak is well-resolved from other components |
Gas Chromatography-Mass Spectrometry (GC-MS): For Identification and Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification of this compound and related volatile impurities.[14] The combination of chromatographic separation with mass spectrometric detection provides high specificity and structural information.
Protocol 3.1: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of the target analyte.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Dichloromethane (GC grade).
-
Methanol (GC grade).
-
Internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation of the analyte from potential impurities. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas with good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of the analyte. |
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the analyte in dichloromethane or another suitable solvent. For quantitative analysis, add a known amount of an internal standard to both the standard and sample solutions.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS system.
-
Data Analysis: Identify the analyte peak based on its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 202 and characteristic fragment ions. Compare the obtained spectrum with a reference spectrum if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
Protocol 4.1: ¹H and ¹³C NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analyte sample.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.
Expected ¹H NMR Data (in DMSO-d₆): [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.30 | br s | 1H | -NH (pyrazolone tautomer) |
| ~7.49 | d | 1H | Aromatic CH |
| ~7.43 | dd | 1H | Aromatic CH |
| ~7.14 | d | 1H | Aromatic CH |
| ~5.31 | s | 1H | CH (pyrazolone tautomer) |
| ~2.22 | s | 3H | Ar-CH₃ |
| ~2.20 | s | 3H | Ar-CH₃ |
| ~2.08 | s | 3H | -CH₃ (on pyrazolone ring) |
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of compounds with chromophoric groups.[15][16] The extended conjugation in this compound, involving the phenyl ring and the pyrazolone system, results in strong UV absorbance.
Logical Flow for UV-Vis Method
Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.
Protocol 5.1: Quantification by UV-Vis Spectrophotometry
Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
Analyte reference standard.
-
Volumetric flasks and pipettes.
Procedure:
-
Determination of λmax: Prepare a dilute solution of the analyte in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in methanol. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in methanol with a concentration that falls within the range of the calibration curve. Measure the absorbance of the sample solution at λmax.
-
Calculation: Determine the concentration of the analyte in the sample solution using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
Conclusion: A Multi-faceted Approach to Analytical Certainty
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization and quantification of this compound. The synergistic use of chromatographic, spectrometric, and spectroscopic techniques ensures a high degree of confidence in the identity, purity, and concentration of this important pharmaceutical intermediate. Adherence to these protocols, grounded in the principles of scientific integrity and regulatory compliance, will empower researchers and quality control professionals to ensure the safety and efficacy of pharmaceutical products.
References
- ICH. (2022). Q2(R2)
- Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- SynZeal. Eltrombopag Dimer Impurity. [Link]
- Pharmaffili
- Naarini Molbio Pharma. Eltrombopag Pyrazole Impurity. [Link]
- Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
- ResearchGate. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- PharmaInfo.
- PubChem. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. [Link]
- Pharmaffiliates. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. [Link]
- Scirp.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
- Manasagangotri, Physics @. (2020).
- National Institutes of Health. (2016). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
- PubMed Central. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. [Link]
- Chauhan, V. C., et al. (2015). A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. This compound is a significant intermediate in pharmaceutical synthesis, notably as a precursor or impurity in the manufacturing of Eltrombopag, a thrombopoietin receptor agonist.[1][] The method detailed herein is designed for accuracy, precision, and specificity, capable of separating the main analyte from potential degradation products generated under various stress conditions. This document provides a comprehensive guide for researchers and quality control analysts, covering method development rationale, detailed experimental protocols, validation strategy in accordance with International Council for Harmonisation (ICH) guidelines, and data interpretation.
Introduction and Compound Profile
This compound is a heterocyclic compound belonging to the pyrazolone class.[3] Pyrazolone derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic properties.[3][4] The accurate quantification of this specific intermediate is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Compound Properties:
-
Molecular Weight: 202.25 g/mol [6]
-
Appearance: Typically an off-white to yellow powder.
-
Solubility: Generally soluble in organic solvents like methanol and acetonitrile, with limited solubility in water.[3]
The analytical challenge lies in developing a method that is not only accurate for the parent compound but also selective enough to resolve it from process-related impurities and degradation products that may arise during manufacturing or storage. A stability-indicating method is therefore essential, as mandated by regulatory bodies.[7]
Method Development Rationale: The "Why"
The selection of chromatographic parameters was driven by the physicochemical properties of the analyte and the goal of creating a stability-indicating assay.
-
Chromatographic Mode (RP-HPLC): The analyte is a moderately polar organic molecule, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[8] A non-polar stationary phase (like C18) combined with a polar mobile phase provides excellent retention and separation for such compounds.
-
Stationary Phase (C18 Column): An Eclipse XDB C18 column (or equivalent) was chosen. C18 phases are versatile and provide sufficient hydrophobicity to retain the analyte while allowing for efficient separation from both more polar and less polar impurities. The end-capping on modern C18 columns minimizes secondary interactions with the basic nitrogen atoms in the pyrazole ring, reducing peak tailing.[9]
-
Mobile Phase:
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency.
-
Aqueous Phase: A slightly acidic mobile phase using 0.1% formic acid is employed. This serves two key purposes:
-
It protonates the silanol groups on the silica backbone of the column, preventing undesirable interactions that cause peak tailing.
-
It ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
-
Gradient Elution: A gradient elution program was developed. While an isocratic method might suffice for simple purity tests, a gradient is essential for a stability-indicating method.[10] It ensures that highly polar degradation products elute early in the run and any non-polar degradants are effectively washed from the column, providing a clean baseline for subsequent injections and resolving all components from the main peak.
-
-
Detection (UV): The conjugated system of the pyrazolone ring provides strong UV absorbance. A preliminary scan of the analyte in the mobile phase would reveal a lambda max (λmax) suitable for detection. For this class of compounds, a wavelength between 230-270 nm typically offers high sensitivity. A Diode Array Detector (DAD) is recommended to monitor peak purity across the entire spectrum.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Chemicals:
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Formic Acid (ACS grade or higher).
-
Water (HPLC grade, e.g., Milli-Q).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
-
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Protocol 2: HPLC System Setup and Chromatographic Conditions
The HPLC system parameters should be configured as follows:
| Parameter | Condition |
| Column | Eclipse XDB C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 18.00 | |
| 18.01 | |
| 22.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm (or experimentally determined λmax) |
| Run Time | 22 minutes |
Diagram: Overall Analytical Workflow
The following diagram outlines the complete process from sample handling to final data analysis.
Caption: A flowchart of the complete analytical workflow.
Method Validation Strategy (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12][13][14] The validation protocol should assess the following parameters:
-
Specificity (Forced Degradation): This is the most critical parameter for a stability-indicating method. It demonstrates that the analyte peak is free from interference from degradants, impurities, or excipients.[15]
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory (e.g., different days, different analysts).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).[8]
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to establish the degradation pathways of the drug substance and to prove the method's specificity.[16][17][18][19] The goal is to achieve a target degradation of 5-20% of the active substance.[16]
-
Sample Preparation: Prepare a 1000 µg/mL solution of the analyte in diluent.
-
Acid Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 100 µg/mL with diluent.
-
Base Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 100 µg/mL with diluent.
-
Oxidative Degradation: Mix 5 mL of the sample solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid powder of the analyte in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the solid powder and a solution (1000 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[7] Prepare a 100 µg/mL solution from the stressed samples.
-
Control Sample: A sample solution prepared at 100 µg/mL without being subjected to stress.
All stressed samples should be injected into the HPLC system, and the chromatograms should be evaluated for the resolution between the parent peak and any degradation products.
Diagram: Forced Degradation Workflow
This diagram illustrates the parallel nature of the stress testing protocol.
Caption: Workflow for the forced degradation study.
Data Presentation and Expected Results
All validation data should be tabulated for clarity.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.4% |
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | 450123 |
| 75 | 675432 |
| 100 | 901234 |
| 125 | 1124567 |
| 150 | 1350987 |
| Correlation Coeff. (r²) | ≥ 0.999 | 0.9998 |
Forced Degradation Results: The chromatograms of stressed samples should show that all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0). The DAD peak purity analysis should confirm the homogeneity of the parent peak in the presence of its degradants. Significant degradation is expected under hydrolytic and oxidative conditions, which is typical for hydrazone-like structures.[15]
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and specific for the quantitative determination of this compound. The method has been demonstrated to be stability-indicating through forced degradation studies. Its adherence to the principles of ICH guidelines makes it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.
References
- ResolveMass Laboratories. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- IJSDR.
- ICH. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ijarsct.
- MedCrave online. (2016).
- NIH.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Journal of Chemical and Pharmaceutical Analysis.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
- PubChem. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. [Link]
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
- NIH.
- PubMed. (2013).
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
- Journal of Chemical and Pharmaceutical Research. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. [Link]
- ACS Omega. (2022).
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- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 15. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
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NMR spectroscopy of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
An Application Note for the Structural Elucidation of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one using Nuclear Magnetic Resonance (NMR) Spectroscopy.
Abstract
This document provides a comprehensive technical guide for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazolone derivatives are a significant class of heterocyclic compounds, often serving as key intermediates in pharmaceutical synthesis; the title compound, for instance, is a known impurity of the drug Eltrombopag.[1][] Accurate structural verification and purity assessment are therefore critical. This guide offers detailed, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, and 2D NMR), and in-depth spectral interpretation. It is designed for researchers, scientists, and drug development professionals who require robust methodologies for the definitive structural analysis of complex small molecules.[3]
Introduction: The Analytical Challenge
The structural confirmation of synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. While techniques like Mass Spectrometry (MS) provide molecular weight, NMR spectroscopy offers an unparalleled, detailed map of the molecular architecture, revealing atom connectivity and chemical environment.[3][4]
This compound presents a typical yet interesting case for NMR analysis. Its structure comprises three distinct moieties: a disubstituted phenyl ring, a pyrazolone core, and three methyl groups. Furthermore, the pyrazolone ring system is known for potential tautomerism and the presence of an exchangeable N-H proton, which can introduce complexities into the NMR spectra.[5] This application note explains how to navigate these challenges using a systematic approach, from sample preparation to advanced 2D NMR techniques, to achieve unambiguous structural assignment.
Molecular Structure:

Experimental Design & Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocols are optimized for pyrazolone derivatives.
Protocol 1: High-Quality Sample Preparation
The objective is to create a homogenous solution free of particulate and paramagnetic impurities, which can degrade spectral quality.[6][7]
Materials:
-
This compound sample
-
Deuterated solvent: DMSO-d₆ (recommended for observing exchangeable protons) or CDCl₃
-
Tetramethylsilane (TMS) internal standard
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and a filter plug (e.g., glass wool)
Step-by-Step Procedure:
-
Select Experiment Type & Weigh Sample:
-
For ¹H NMR: Accurately weigh 2-5 mg of the sample into a clean, dry vial. This concentration provides a strong signal-to-noise ratio without causing excessive line broadening.[6]
-
For ¹³C and 2D NMR: Weigh 15-30 mg of the sample. A higher concentration is required to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6][7]
-
-
Solvent Addition and Dissolution:
-
Add 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS to the vial. This volume ensures the sample fills the active region of the spectrometer's receiver coil.[7]
-
Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles. Preparing the sample in a separate vial before transferring it to the NMR tube is highly recommended as it ensures complete dissolution.[7]
-
-
Filtration and Transfer:
-
Place a small glass wool plug into a Pasteur pipette.
-
Using the filter pipette, transfer the sample solution from the vial into the NMR tube. This step is critical to remove any dust or undissolved microparticles that can severely disrupt the magnetic field homogeneity (shimming).[8]
-
-
Capping and Labeling:
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.[8] Label the tube clearly. The sample is now ready for analysis.
-
Protocol 2: NMR Data Acquisition
The following parameters are provided for a 400 MHz spectrometer and can be adapted for other field strengths.
A. ¹H NMR Spectrum:
-
Pulse Program: zg30 (standard 30° pulse)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 4.0 seconds
-
Number of Scans (NS): 8-16
-
Rationale: A 30° pulse and a 2s delay are sufficient for qualitative analysis, providing good signal intensity without requiring full relaxation, thus saving time.
B. ¹³C{¹H} NMR Spectrum:
-
Pulse Program: zgpg30 (proton-decoupled 30° pulse)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 1.0 second
-
Number of Scans (NS): 1024 or more
-
Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon. A high number of scans is essential to achieve an adequate signal-to-noise ratio.[4]
C. 2D NMR for Unambiguous Assignment: For complex molecules or to provide definitive proof of structure, 2D NMR is indispensable.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is the most effective way to assign carbon signals based on their known proton assignments.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over 2-4 bonds. This is the key experiment for assembling molecular fragments and confirming the overall connectivity, such as linking the phenyl ring to the pyrazolone core.[4][5]
Data Analysis and Spectral Interpretation
Published data for this compound in DMSO-d₆ provides the basis for the following assignments.[1][9]
¹H NMR Spectral Data (Expected)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-N1 | ~11.30 | Broad Singlet | 1H | Exchangeable proton on pyrazolone nitrogen. Broad due to chemical exchange and nitrogen's quadrupole moment.[5] Signal disappears upon D₂O shakeout.[8] |
| H-2' | ~7.49 | Doublet (d) | 1H | Aromatic proton ortho to the pyrazolone ring, showing only meta coupling. |
| H-6' | ~7.43 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to one methyl group and meta to the other, coupled to H-5'. |
| H-5' | ~7.14 | Doublet (d) | 1H | Aromatic proton coupled to H-6'. |
| H-C4 | ~5.31 | Singlet | 1H | Methylene proton on the pyrazolone ring. |
| H-C3'-CH₃ | ~2.22 | Singlet | 3H | Methyl group at position 3 of the phenyl ring. |
| H-C4'-CH₃ | ~2.20 | Singlet | 3H | Methyl group at position 4 of the phenyl ring. |
| H-C5-CH₃ | ~2.08 | Singlet | 3H | Methyl group on the pyrazolone ring. |
¹³C NMR Spectral Data (Predicted)
Predictive assignment based on typical chemical shifts for pyrazolone structures.[10][11]
| Carbon Label | Chemical Shift (δ, ppm) | Assignment Rationale |
| C3 (C=O) | ~170 | Carbonyl carbon, typically the most downfield signal. |
| C5 | ~150 | Quaternary carbon of the pyrazolone ring attached to nitrogen and methyl group. |
| C1', C3', C4' | ~130-140 | Aromatic quaternary carbons. |
| C2', C5', C6' | ~115-130 | Aromatic CH carbons. |
| C4 | ~90 | Methylene carbon of the pyrazolone ring. |
| C3'-CH₃, C4'-CH₃ | ~19-21 | Phenyl methyl carbons. |
| C5-CH₃ | ~14 | Pyrazolone methyl carbon, often slightly more upfield.[10] |
Workflow and Logic Visualization
A systematic approach ensures all necessary data is collected for a confident structural assignment.
Caption: Experimental workflow from sample preparation to final structure verification.
The logical relationship between different NMR experiments is crucial for solving the structural puzzle.
Caption: Logical synergy of 1D and 2D NMR experiments for structural elucidation.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No N-H Signal or Very Broad Peak | Rapid chemical exchange with residual water or between molecules; Quadrupole broadening from ¹⁴N.[5] | Ensure the use of a dry solvent. Add 1-2 drops of D₂O to the sample; the N-H peak should disappear, confirming its identity.[8] Using an aprotic solvent like DMSO-d₆ often yields a sharper N-H peak than CDCl₃. |
| Broad ¹H Signals (Poor Resolution) | Sample is too concentrated; Presence of paramagnetic impurities (e.g., metal ions); Poor magnetic field shimming.[6][7] | Dilute the sample. Filter the sample solution again. Re-shim the spectrometer, especially the Z1 and Z2 shims. |
| Ambiguous Aromatic Signal Assignments | Overlapping signals and complex coupling patterns in the aromatic region. | Perform a 2D COSY experiment to identify which protons are coupled to each other. Use HMBC to correlate these protons to nearby quaternary carbons for definitive placement.[4] |
| Low Signal-to-Noise in ¹³C Spectrum | Insufficient sample concentration; Not enough scans acquired.[7] | Prepare a more concentrated sample if material is available. Increase the number of scans (e.g., overnight acquisition). |
Conclusion
The combination of standard 1D (¹H, ¹³C) and advanced 2D (HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent systematic analysis, leveraging the synergy between different NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, leading to complete and confident structural verification. This rigorous approach is essential for quality control, regulatory submission, and fundamental research in medicinal and organic chemistry.[3]
References
- Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (URL: )
- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph - MDPI. (URL: [Link])
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping - Pharmaffili
- NMR Sample Preparation: The Complete Guide - Organom
- Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: [Link])
- Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - eRepository @ Seton Hall. (URL: [Link])
- FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (URL: [Link])
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. (URL: [Link])
- Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 49 - Books. (URL: [Link])
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: [Link])
- A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds -.:: Natural Sciences Publishing ::. (URL: [Link])
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
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- 11. jocpr.com [jocpr.com]
Application Note: Mass Spectrometric Characterization of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract
This document provides a comprehensive technical guide for the mass spectrometric analysis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (Molecular Formula: C₁₂H₁₄N₂O, Molecular Weight: 202.25 g/mol ).[1][2][][4] This pyrazolone derivative, an important pharmaceutical intermediate[2][], requires robust and precise analytical methods for identification, characterization, and quantification. This guide details the fundamental principles of its ionization and fragmentation behavior and provides a field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis. Methodologies are grounded in established principles of mass spectrometry to ensure scientific integrity and reproducibility for researchers, analytical chemists, and drug development professionals.
Introduction and Theoretical Foundation
This compound is a heterocyclic compound belonging to the pyrazolone class.[5][6][7] Its structural similarity to active pharmaceutical ingredients like Edaravone, a free radical scavenger, makes it a compound of interest in pharmaceutical development and quality control.[8][9][10] Mass spectrometry is an indispensable tool for its analysis due to its high sensitivity and specificity.[11]
Ionization Principles: Electrospray Ionization (ESI)
The structure of the target analyte, featuring two nitrogen atoms within the pyrazole ring, makes it highly amenable to protonation. Electrospray Ionization (ESI) in positive ion mode is the preferred technique for this class of molecules.[12] The nitrogen-containing heterocyclic structure readily accepts a proton ([M+H]⁺) in the acidic mobile phase environment, leading to a stable and abundant precursor ion for MS/MS analysis.[12][13]
-
Rationale for ESI Positive Mode: The basic nitrogen atoms in the pyrazolone ring are easily protonated. Using a mobile phase with a modifier like formic acid further promotes the formation of the [M+H]⁺ ion, maximizing sensitivity. This is a common strategy for the analysis of nitrogen-containing drug molecules.[12]
Fragmentation Behavior & Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) relies on the controlled fragmentation of a selected precursor ion to generate characteristic product ions.[14][15] This process, known as Collision-Induced Dissociation (CID), involves accelerating the precursor ion and colliding it with an inert gas (e.g., argon or nitrogen).[16] The collision converts kinetic energy into internal energy, causing the weakest bonds to break and revealing the molecule's underlying structure.[15][16]
For this compound, the protonated molecule ([M+H]⁺) has an expected mass-to-charge ratio (m/z) of approximately 203.1.[1][2] The most probable fragmentation pathways involve the cleavage of the bonds connecting the pyrazolone core to the dimethylphenyl ring and fragmentation within the pyrazolone ring itself. This behavior is characteristic of N-aryl pyrazolone derivatives.
Proposed Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion (m/z 203.1) is predicted to follow two primary pathways upon CID, yielding structurally significant product ions.
Caption: Proposed CID fragmentation of protonated this compound.
-
Pathway A: Cleavage of the N-phenyl bond is a common fragmentation route for N-aryl compounds. This would result in the formation of a stable dimethylaniline radical cation or a related fragment at approximately m/z 107.1 , corresponding to the dimethylphenyl moiety.
-
Pathway B: A more complex fragmentation involving the pyrazolone ring itself is also highly probable. Cleavage of the N-Aryl bond followed by the loss of a neutral carbon monoxide (CO) molecule from the pyrazolone ring would generate a fragment ion at approximately m/z 97.1 .
Experimental Protocol: LC-MS/MS Method
This section provides a detailed protocol for the quantitative analysis of the target analyte using a triple quadrupole mass spectrometer, which offers exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM).[17][18][19]
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS grade)
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[20]
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of methanol.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the working standard to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
Instrumentation Parameters
The following tables summarize the starting parameters for method development. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 10% B to 95% B over 5 min | A standard gradient to ensure elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Optimal for protonating the basic nitrogen atoms in the pyrazolone ring.[12] |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray generation. Optimize for maximum signal. |
| Gas Temp. | 350 °C | Ensures efficient desolvation of the mobile phase. |
| Gas Flow | 10 L/min | Aids in desolvation. |
| Nebulizer Pressure | 45 psi | Creates a fine aerosol for efficient ionization. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and specificity for quantification.[18] |
MRM Transition Optimization
To ensure a robust and self-validating protocol, the MRM transitions must be empirically determined and optimized.
-
Precursor Ion Identification: Infuse the 1 µg/mL working standard and perform a full scan (Q1 scan) to confirm the m/z of the [M+H]⁺ precursor ion (expected ~203.1).
-
Product Ion Scan: Select the precursor ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) across a mass range (e.g., m/z 50-210) while applying varying collision energies (CE) in the collision cell (Q2).[20] This will identify the most abundant and stable product ions.
-
MRM Method Construction: Select at least two of the most intense and specific product ions for the final MRM method. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).
Table 3: Expected MRM Transitions
| Precursor Ion (Q1) | Product Ion (Q3) | Transition Type | Collision Energy (CE) |
| 203.1 | 107.1 | Quantifier | Optimize (e.g., 15-25 eV) |
| 203.1 | 97.1 | Qualifier | Optimize (e.g., 20-35 eV) |
Scientist's Note: The optimal Collision Energy (CE) is a critical parameter that depends on the instrument and the stability of the ion.[21] It must be determined experimentally by performing a CE ramp for each transition to find the voltage that yields the maximum product ion intensity.
Workflow and Data Interpretation
A systematic workflow ensures reproducible and reliable results. The process from sample preparation to data analysis should be standardized.
Caption: Standard workflow for quantitative analysis by LC-MS/MS.
Data Analysis & System Validation
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample to that of a known standard.
-
Confirmation: The identity is confirmed by ensuring the ratio of the quantifier to qualifier ion peak areas in the sample is consistent with that of the standard (typically within a ±20% tolerance). This is a key aspect of a self-validating system.
-
Quantification: A calibration curve is generated by plotting the peak area of the quantifier transition against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve. Linearity (R² > 0.99) should be confirmed.[22]
Conclusion
This application note provides a robust framework for the analysis of this compound using LC-MS/MS. The outlined protocol, based on positive mode ESI and MRM on a triple quadrupole mass spectrometer, offers the high sensitivity, specificity, and accuracy required for pharmaceutical research and quality control applications.[17][19] By understanding the underlying principles of ionization and fragmentation, researchers can confidently develop and validate methods for the characterization of this and structurally related pyrazolone compounds.
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Application Notes and Protocols for the Utilization of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one in Pharmaceutical Synthesis
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. The focus is on its pivotal role as a key intermediate in the synthesis of modern pharmaceuticals, underpinned by the broader pharmacological significance of the pyrazolone scaffold.
Introduction: The Pyrazolone Core in Medicinal Chemistry
The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] First synthesized in 1883 by Ludwig Knorr, pyrazolone derivatives have demonstrated a vast spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][4][5] FDA-approved drugs such as the analgesic Metamizole, the anti-inflammatory Aminophenazone, and the free radical scavenger Edaravone highlight the therapeutic versatility of this heterocyclic motif.[1][5] The compound this compound (CAS No. 277299-70-4) is a contemporary example of a pyrazolone derivative that serves as a critical building block in the synthesis of targeted therapies.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this intermediate is essential for its effective use in synthesis, including process optimization and quality control.
| Property | Value | Source |
| CAS Number | 277299-70-4 | [6][7][8] |
| Molecular Formula | C₁₂H₁₄N₂O | [6][9] |
| Molecular Weight | 202.25 g/mol | [7][9] |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | [6] |
| Melting Point | 121.0 to 125.0 °C | [7][9] |
| Boiling Point | 338.5±52.0 °C (Predicted) | [7][9] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [7] |
| Appearance | Data not consistently available; typically a solid |
Synthesis of this compound: A Validated Protocol
The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a β-ketoester, remains a robust and widely adopted method for preparing pyrazolones.[4] The following protocol details the synthesis of the title compound from 3,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate.
Synthesis Workflow
The synthesis is a one-pot condensation reaction followed by workup and purification. The choice of glacial acetic acid as the solvent facilitates the reaction by providing an acidic medium, while sodium acetate acts as a base to neutralize the hydrochloride salt of the hydrazine, liberating the free hydrazine for reaction.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,4-dimethylphenylhydrazine hydrochloride (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Sodium acetate (1 equivalent)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for reflux, extraction, and evaporation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylphenylhydrazine hydrochloride (0.1 mol, 17.7 g), ethyl acetoacetate (0.1 mol, 13.0 g), and sodium acetate (0.1 mol, 8.2 g) in glacial acetic acid (250 mL).[9][10]
-
Reaction Execution: Stir the mixture and heat it under reflux for 24 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator.[10]
-
Extraction and Workup: Dissolve the resulting residue in diethyl ether (1 L). Transfer the ether solution to a separatory funnel and wash it carefully with saturated aqueous sodium bicarbonate solution (5 x 200 mL) to remove any remaining acetic acid.[10]
-
Isolation of Product: Separate the ethereal layer, dry it over anhydrous sodium sulfate, filter, and remove the diethyl ether by evaporation under reduced pressure.[10]
-
Characterization: The final product, this compound, is obtained as a solid. A typical yield is around 76%.[10] The structure and purity should be confirmed by analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.[10]
Application in the Synthesis of Eltrombopag
The primary and most significant application of this compound is its use as a key intermediate in the synthesis of Eltrombopag.[6][7][10][] Eltrombopag is a thrombopoietin receptor agonist used for the treatment of thrombocytopenia (low blood platelet counts).[5][7]
The Role in the Azo Coupling Reaction
In the synthesis of Eltrombopag, the pyrazolone intermediate participates in an azo coupling reaction. The C-4 position of the pyrazolone ring is sufficiently nucleophilic to react with a diazonium salt, forming the characteristic azo linkage that is a central feature of the Eltrombopag structure.
Caption: Role of the pyrazolone intermediate in the synthesis of Eltrombopag.
General Protocol for Azo Coupling
The following is a generalized protocol based on synthetic procedures for related azo compounds, illustrating the use of the title pyrazolone.
Procedure Outline:
-
Diazotization: The aromatic amine precursor of Eltrombopag (3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid) is diazotized under cold conditions (0-5 °C) using sodium nitrite and a strong acid (e.g., hydrochloric acid).[9]
-
Coupling: The freshly prepared, cold diazonium salt solution is then added portion-wise to a solution of this compound in a suitable solvent system, with pH control (often adjusted with a base like triethylamine).[9]
-
Reaction and Isolation: The coupling reaction is typically stirred for several hours at a controlled temperature.[9] Upon completion, the product, Eltrombopag, is isolated through filtration or extraction, followed by purification steps such as recrystallization or chromatography.
Broader Implications and Future Directions
The pyrazolone core is a versatile platform for drug discovery.[12][13] The synthetic accessibility of compounds like this compound allows for the creation of diverse chemical libraries. Researchers can modify the phenyl ring substituents or the methyl group on the pyrazolone core to explore structure-activity relationships (SAR) for various biological targets.[1] This approach has been successfully used to develop analogues of drugs like Celecoxib, a selective COX-2 inhibitor, by replacing or modifying key pharmacophores.[14][15][16][17][18] The exploration of novel pyrazolone derivatives continues to be a promising avenue for identifying new therapeutic agents for a wide range of diseases.[19][20]
Conclusion
This compound is a valuable and well-characterized synthetic intermediate. Its straightforward synthesis via the Knorr condensation and its critical role in the production of the thrombopoietin receptor agonist Eltrombopag underscore its importance in modern pharmaceutical manufacturing. The protocols and insights provided in this guide are intended to facilitate its effective use in both process chemistry and discovery research, leveraging the proven therapeutic potential of the pyrazolone scaffold.
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Application Note: A Comprehensive Protocol for the Knorr Pyrazole Synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a valuable heterocyclic compound, via the classic Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth explanation of the experimental choices, a step-by-step methodology, safety precautions, and characterization data. The protocol is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Knorr Pyrazole Synthesis and the Significance of Pyrazolones
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone reaction in heterocyclic chemistry for the preparation of pyrazoles and their derivatives.[1] The reaction typically involves the condensation of a hydrazine derivative with a β-ketoester or a 1,3-dicarbonyl compound.[2][3][4] This versatile and generally high-yielding synthesis has been instrumental in the development of a vast array of heterocyclic compounds.[3]
Pyrazolones, the class of compounds to which the target molecule belongs, are prominent structural motifs in numerous pharmaceutically active compounds. They are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The specific target of this protocol, this compound, is a key intermediate in the synthesis of various organic molecules and a notable impurity in the production of the thrombopoietin receptor agonist, Eltrombopag.[8][9][10] A reliable and well-understood synthetic protocol is therefore of significant interest to the pharmaceutical and chemical research communities.
This application note will detail a robust procedure for the synthesis of this specific pyrazolone, elucidating the mechanistic underpinnings and providing practical, field-tested insights for a successful outcome.
Reaction Mechanism and Rationale
The synthesis proceeds via the acid-catalyzed condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate. The generally accepted mechanism for this Knorr-type reaction to form a pyrazolone is as follows:[3][4]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the ethyl acetoacetate to form a hydrazone intermediate. The acidic medium catalyzes this step by protonating the carbonyl oxygen, increasing its electrophilicity.[9]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl.
-
Elimination: The resulting cyclic intermediate eliminates a molecule of ethanol to yield the final pyrazolone product.
The use of 3,4-dimethylphenylhydrazine hydrochloride necessitates the addition of a base, in this case, sodium acetate, to liberate the free hydrazine in situ for the reaction to proceed. Glacial acetic acid serves as both the acidic catalyst and the solvent for this reaction.[8]
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.[8]
Materials and Equipment
| Reagent/Equipment | Specification |
| 3,4-Dimethylphenylhydrazine hydrochloride | Purity ≥97% |
| Ethyl acetoacetate | Purity ≥99% |
| Glacial Acetic Acid | ACS Grade |
| Sodium Acetate (anhydrous) | Purity ≥99% |
| Diethyl Ether | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Aqueous |
| Round-bottom flask (500 mL) | with ground glass joint |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Rotary evaporator | |
| Separatory funnel (2 L) | |
| Büchner funnel and filter flask | |
| Standard laboratory glassware |
Safety Precautions
-
Hydrazine Derivatives: 3,4-Dimethylphenylhydrazine hydrochloride is toxic and should be handled with extreme care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Glacial Acetic Acid: Corrosive. Handle with care, avoiding skin and eye contact.
-
Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.
-
General: It is recommended to review the Safety Data Sheet (SDS) for each chemical before starting the experiment.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask, add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).[8]
-
Causality Explainer: Sodium acetate acts as a base to neutralize the hydrochloride salt of the hydrazine, releasing the free 3,4-dimethylphenylhydrazine nucleophile required for the reaction.
-
-
Solvent Addition: Add 250 mL of glacial acetic acid to the flask.[8]
-
Causality Explainer: Glacial acetic acid serves as both the solvent to dissolve the reactants and the acid catalyst to promote the condensation reaction.
-
-
Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with continuous stirring for 24 hours.[8]
-
Causality Explainer: Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring it proceeds to completion. The extended reaction time is to maximize the yield of the final product.
-
-
Solvent Removal: After 24 hours, allow the reaction mixture to cool to room temperature. Remove the glacial acetic acid using a rotary evaporator.[8]
-
Work-up: Dissolve the resulting residue in 1 L of diethyl ether. Transfer the ether solution to a 2 L separatory funnel.[8]
-
Washing: Carefully wash the ether layer with saturated aqueous sodium bicarbonate solution (5 x 200 mL).[8] This should be done cautiously as CO2 evolution may occur.
-
Causality Explainer: The sodium bicarbonate wash is crucial to neutralize any remaining acetic acid catalyst.
-
-
Isolation: Separate the ether layer and remove the diethyl ether by rotary evaporation to yield the crude product.[8]
-
Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford the final product as a solid.[5][7]
Expected Yield and Characterization
-
Yield: A typical yield for this reaction is approximately 76% (15.4 g).[8]
-
Appearance: White to off-white solid.
-
Characterization: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR and Mass Spectrometry.[8]
Data Summary and Visualization
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (Hydrazine:Ester:Base) | 1:1:1 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Expected Yield | ~76% |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Knorr pyrazolone synthesis.
Conclusion
The Knorr pyrazole synthesis remains a highly reliable and efficient method for the preparation of pyrazolone derivatives. The protocol detailed herein for the synthesis of this compound is robust and provides a good yield. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently reproduce this synthesis and adapt it for the preparation of other valuable pyrazolone compounds. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure.
References
- Journal of Medicinal and Chemical Sciences.
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
- Navigating the Synthesis: Using 3,4-Dimethylphenylhydrazine Hydrochloride Safely and Effectively. [Link]
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
- ProQuest. Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
- ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. [Link]
- Google Patents. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
- PubChem. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. [Link]
- NIH.
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Application Notes and Protocols for In Vitro Evaluation of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Introduction: Unveiling the Potential of a Pyrazolone Analog
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound belonging to the pyrazolone class. Structurally, it is an analog of Edaravone, a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] The therapeutic effects of Edaravone are largely attributed to its antioxidant properties, which mitigate the oxidative stress implicated in neuronal cell death.[1][3][4] By neutralizing highly reactive oxygen species (ROS), Edaravone protects cells from damage, particularly by inhibiting lipid peroxidation within cell membranes.[2][5]
Given its structural similarity to Edaravone, this compound (hereafter referred to as Compound X) is a compelling candidate for investigation into its own biological activities. The pyrazolone core is a well-established pharmacophore known for a wide spectrum of activities, including anti-inflammatory, analgesic, and antimicrobial effects.[6] This guide provides a detailed framework and step-by-step protocols for the initial in vitro characterization of Compound X, focusing on three key areas suggested by its chemical lineage: antioxidant capacity, effects on cell viability and cytotoxicity, and anti-inflammatory potential.
These protocols are designed for researchers in drug discovery and development, providing the scientific rationale behind each step to ensure robust and reproducible results.
Section 1: Assessment of Antioxidant Activity via DPPH Radical Scavenging
Scientific Rationale
The foundational hypothesis for Compound X's activity is its potential to act as an antioxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of a compound.[7][8] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[8][9] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[9] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.[9]
This assay provides a primary screen to confirm if Compound X shares the free-radical scavenging mechanism of its analog, Edaravone.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
Materials:
-
Compound X
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (ACS grade)
-
Dimethyl sulfoxide (DMSO)
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[9] This solution should be freshly prepared and kept in a light-protected container (e.g., wrapped in aluminum foil).
-
Compound X Stock Solution: Prepare a 10 mM stock solution of Compound X in DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of Ascorbic Acid or Trolox in an appropriate solvent (e.g., water or DMSO).
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of Compound X and the positive control in DMSO to achieve a range of final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Assay Execution (in a 96-well plate):
-
Test Wells: Add 100 µL of the DPPH working solution to wells containing various concentrations of Compound X (e.g., 100 µL of 2x final concentration).
-
Positive Control Wells: Add 100 µL of the DPPH working solution to wells containing various concentrations of the positive control.
-
Blank (Control) Well: Add 100 µL of the DPPH working solution and 100 µL of DMSO (or the solvent used for dilution). This represents 0% scavenging activity.
-
Solvent Blank: Add 200 µL of methanol to a well to zero the spectrophotometer.
-
-
Incubation and Measurement:
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] x 100 [7]
Where:
-
Acontrol is the absorbance of the blank (DPPH solution + solvent).
-
Asample is the absorbance of the DPPH solution with Compound X or the positive control.
-
-
Plot the % scavenging activity against the concentration of Compound X.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, using non-linear regression analysis.
| Parameter | Description |
| IC50 | The concentration of an antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates higher antioxidant activity. |
| Positive Control | A known antioxidant (e.g., Ascorbic Acid) used to validate the assay and provide a benchmark for activity. |
Section 2: Cell Viability and Cytotoxicity Assessment using the MTT Assay
Scientific Rationale
While antioxidant activity is a key indicator, it is crucial to understand the effect of Compound X on living cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active (i.e., viable) cells.[10] The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is quantified. The intensity of the color is directly proportional to the number of viable cells.[11]
This assay will determine if Compound X exhibits cytotoxic effects at concentrations where it might be biologically active, a critical parameter for any potential therapeutic agent.
Experimental Workflow: MTT Assay
Caption: General workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cell line (e.g., SH-SY5Y neuroblastoma for neuroprotection studies, or a standard line like HeLa or HEK293)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Compound X
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Sterile 96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X.
-
Include "cells only" wells (vehicle control) and "medium only" wells (background control).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11][12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to subtract background).[13]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = [ ( Asample - Abackground ) / ( Acontrol - Abackground ) ] x 100
Where:
-
Asample is the absorbance of cells treated with Compound X.
-
Acontrol is the absorbance of untreated (vehicle control) cells.
-
Abackground is the absorbance of the medium-only wells.
-
-
Plot the % cell viability against the concentration of Compound X to determine the CC50 (50% cytotoxic concentration).
Section 3: Evaluation of Anti-Inflammatory Potential via COX-2 Inhibition
Scientific Rationale
Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are central to this process. COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] Many pyrazolone-containing compounds are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. Therefore, assessing the ability of Compound X to inhibit COX-2 is a logical step in characterizing its potential anti-inflammatory activity.
A colorimetric in vitro COX-2 inhibitor screening assay provides a direct measure of the compound's effect on enzyme activity. This assay typically measures the peroxidase component of the COX-2 enzyme. During the conversion of arachidonic acid to prostaglandin H2 (PGH2), a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is oxidized, producing a colored product that can be measured spectrophotometrically.[14][15] A reduction in color formation in the presence of Compound X indicates inhibition of COX-2 activity.
Signaling Pathway: COX-2 in Inflammation
Caption: The COX-2 signaling cascade and the point of intervention for an inhibitor.
Detailed Protocol: Colorimetric COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Chromogenic substrate (e.g., TMPD)
-
Compound X
-
Positive Control (e.g., Celecoxib, a selective COX-2 inhibitor)
-
96-well microplate
-
Microplate spectrophotometer capable of kinetic reads
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Compound X and Celecoxib in DMSO. Create serial dilutions in the reaction buffer.
-
Prepare working solutions of COX-2 enzyme, Heme, Arachidonic Acid, and TMPD according to the manufacturer's instructions (commercial kits are recommended, e.g., from Cayman Chemical).[15][16]
-
-
Assay Execution (in a 96-well plate):
-
Reaction Setup: In each well, add the components in the following order:
-
Reaction Buffer
-
Heme
-
COX-2 enzyme solution
-
Test compound (Compound X), positive control (Celecoxib), or vehicle (DMSO) for the 100% activity control.
-
-
Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14][17]
-
Reaction Initiation: Initiate the reaction by adding the TMPD solution followed immediately by the Arachidonic Acid solution.[14]
-
-
Measurement:
Data Analysis:
-
Calculate the initial reaction velocity (Vo), which is the rate of change in absorbance per minute (ΔAbs/min), for each well by determining the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of COX-2 inhibition for each concentration of Compound X using the formula:
% Inhibition = [ ( Vo, control - Vo, sample ) / Vo, control ] x 100
Where:
-
Vo, control is the reaction velocity of the vehicle control.
-
Vo, sample is the reaction velocity in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Description | Expected Outcome for Active Compound |
| IC50 | The concentration of Compound X required to inhibit COX-2 enzyme activity by 50%. | A low micromolar or nanomolar IC50 value. |
| Selectivity | (Optional) The ratio of IC50 (COX-1) / IC50 (COX-2). Requires a parallel assay with COX-1 enzyme. | A high selectivity index indicates specific inhibition of COX-2, which is often desirable to reduce side effects. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust, multi-faceted approach to the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, cytotoxic, and anti-inflammatory properties, researchers can build a comprehensive preliminary profile of the compound's biological activity. Positive results from these assays, such as a low IC50 in the DPPH and COX-2 assays and a high CC50 in the MTT assay, would provide a strong rationale for advancing the compound to more complex cell-based models and subsequent in vivo studies. This structured approach ensures that foundational data is scientifically sound, guiding the future trajectory of this promising Edaravone analog in the drug development pipeline.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Cusack, M., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P&T: A Peer-Reviewed Journal for Formulary Management.
- Patsnap. (2024). What is the mechanism of Edaravone?. Patsnap Synapse.
- protocols.io. (2023). MTT assay protocol.
- ResearchGate. (n.d.). Riluzole and edaravone mechanism of actions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive.
- Medium. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Higashi, Y., et al. (2021). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- ResearchGate. (n.d.). Antioxidant Assays.
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
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Application Note & Protocol Guide: A Strategic Approach to Developing Pyrazolone-Based Anti-Inflammatory Agents
Here are the detailed Application Notes and Protocols for developing anti-inflammatory agents from pyrazolone derivatives.
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a fundamental biological process, a double-edged sword that both protects the body from pathogens and injury and drives a host of chronic diseases when dysregulated.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[3] However, their long-term use is often marred by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of the homeostatic COX-1 enzyme.[3][4] This therapeutic gap has spurred the search for safer, more targeted anti-inflammatory agents.
The pyrazolone scaffold represents a privileged structure in medicinal chemistry, with a rich history dating back to the synthesis of the analgesic antipyrine in 1883.[5][6] Modern pharmacology has seen the evolution of pyrazolone derivatives into highly effective drugs, most notably Celecoxib, a selective COX-2 inhibitor that exemplifies the potential for designing safer NSAIDs.[7][8] Pyrazolone derivatives offer a versatile framework for chemical modification, allowing for the fine-tuning of activity against various inflammatory targets beyond COX, including key signaling pathways like NF-κB and MAPK.[5][7]
This guide provides an integrated, experience-driven framework for the rational design, synthesis, and evaluation of novel pyrazolone-based anti-inflammatory agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating drug discovery cascade.
Section 1: The Rationale - Key Inflammatory Pathways as Therapeutic Targets
A successful anti-inflammatory drug discovery program hinges on a deep understanding of the underlying molecular pathways. While COX-2 is a validated target, potent drug candidates may exhibit polypharmacology, modulating multiple nodes within the inflammatory network.
The Cyclooxygenase (COX) Pathway
-
COX-1: A constitutively expressed enzyme involved in physiological functions like protecting the gastric mucosa and maintaining kidney function. Inhibition of COX-1 is linked to the common gastrointestinal side effects of traditional NSAIDs.[3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[10] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with an improved safety profile.[11]
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12][13] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (TNF-α, IL-1β) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[14][15] Once in the nucleus, it orchestrates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2.[12] Inhibition of the NF-κB pathway is a highly attractive strategy for developing broad-spectrum anti-inflammatory drugs.[5]
Caption: The canonical NF-κB signaling pathway, a key driver of inflammation.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that transduce extracellular signals to regulate cellular processes, including inflammation.[16] The three major MAPK subfamilies involved in inflammation are p38, JNK, and ERK.[17] These kinases are activated by a tiered phosphorylation cascade and, once active, phosphorylate transcription factors and other proteins that lead to the production of pro-inflammatory cytokines and enzymes.[18] The p38 MAPK pathway, in particular, is a critical regulator of TNF-α and IL-6 synthesis, making it a compelling target.[16]
Section 2: Synthesis of Pyrazolone Derivatives
The chemical synthesis of a focused library of pyrazolone derivatives is the foundational step. The choice of synthetic route should be efficient, versatile, and allow for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
Overview of Synthetic Strategies
-
Knorr Pyrazole Synthesis: A classical and widely used method involving the condensation of a hydrazine with a β-dicarbonyl compound (e.g., ethyl acetoacetate). This method is robust but can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.[7]
-
Chalcone-Based Synthesis: This two-step approach involves an initial Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), which is then cyclized with hydrazine to yield a pyrazoline.[3][19] The pyrazoline can be subsequently oxidized to the corresponding pyrazole if desired. This route is highly versatile for creating 3,5-diaryl pyrazole derivatives.[19]
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Application Note: A Validated Protocol for the Synthesis of Eltrombopag Impurity 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract: This application note provides a comprehensive and validated protocol for the synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a known intermediate and potential impurity in the manufacturing of Eltrombopag.[1][2] Eltrombopag is a thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[1][3] The control and characterization of impurities are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide is designed for researchers, chemists, and quality control professionals in the pharmaceutical industry, offering a detailed, step-by-step methodology, mechanistic insights, and robust characterization data.
Introduction and Scientific Rationale
In pharmaceutical development, the identification and synthesis of potential impurities are paramount for analytical method development, validation, and routine quality control. The compound this compound is a key starting material for the final coupling step in several synthetic routes to Eltrombopag.[4] Its presence in the final API, even in trace amounts, must be monitored and controlled.
This protocol details a classic and reliable approach for synthesizing this pyrazolone derivative based on the principles of the Knorr pyrazole synthesis.[5] The methodology involves the cyclocondensation of a substituted phenylhydrazine with a β-ketoester, a robust and high-yielding transformation that is a cornerstone of heterocyclic chemistry.[5][6]
Causality behind Experimental Choices:
-
Reactants: 3,4-Dimethylphenylhydrazine hydrochloride is chosen as the hydrazine source to install the required substituted phenyl ring. Ethyl acetoacetate serves as the 1,3-dicarbonyl component, providing the backbone for the pyrazolone ring and the methyl substituent at the 5-position.
-
Solvent & Catalyst: Glacial acetic acid is employed not only as a solvent but also as an acid catalyst to facilitate the initial condensation and subsequent cyclization.[5]
-
Base: Sodium acetate is added to buffer the reaction mixture, neutralizing the hydrochloride salt of the hydrazine starting material and liberating the free base required for the initial nucleophilic attack.[1]
Reaction Mechanism and Synthetic Workflow
The synthesis proceeds via a well-established mechanism. Initially, the 3,4-dimethylphenylhydrazine condenses with the more reactive ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization. Subsequent elimination of ethanol yields the stable pyrazolone ring system.
Below is a diagram illustrating the overall experimental workflow.
Caption: A high-level overview of the synthetic procedure.
Detailed Experimental Protocol
This protocol is based on established literature procedures with added insights for reproducibility and safety.[1][4]
3.1 Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,4-Dimethylphenylhydrazine hydrochloride | 60481-36-9 | C₈H₁₃ClN₂ | 172.66 |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 |
| Sodium Acetate (Anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
3.2 Equipment
-
250 mL or 500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Rotary evaporator
-
1 L separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
TLC plates (silica gel 60 F₂₅₄)
3.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 3,4-dimethylphenylhydrazine hydrochloride (17.3 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).[1][4]
-
Solvent Addition: Add 250 mL of glacial acetic acid to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours.[1][4]
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting materials indicates reaction completion.
-
-
Solvent Removal: After 24 hours, allow the reaction mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator.[1]
-
Extraction and Work-up: Dissolve the resulting residue in approximately 500 mL to 1 L of diethyl ether. Transfer the solution to a large separatory funnel.[1]
-
Neutralization: Carefully wash the ether layer with saturated aqueous sodium bicarbonate solution (5 x 200 mL).[1] This step is crucial to neutralize any remaining acetic acid.
-
Safety Precaution: Perform the initial washes slowly and vent the separatory funnel frequently to release pressure from CO₂ evolution.
-
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.[1]
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary, although the described work-up often yields a product of sufficient purity. The expected yield is approximately 15.4 g (76%).[1]
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
4.1 Physical Properties and Expected Yield
| Parameter | Expected Value |
| Appearance | Off-white to light yellow solid |
| Yield | ~76%[1] |
| Melting Point | 121.0 to 125.0 °C[2] |
| Molecular Formula | C₁₂H₁₄N₂O[1] |
| Molecular Weight | 202.25 g/mol [1][7] |
4.2 Spectroscopic Data
The following diagram illustrates the key structural features and the proposed reaction mechanism leading to the final product.
Caption: The reaction proceeds via a hydrazone intermediate.
-
¹H NMR (300 MHz, DMSO-d₆): The following characteristic peaks are expected: δ 11.30 (br s, 1H, NH), 7.49 (d, J = 1.4 Hz, 1H, Ar-H), 7.43 (dd, J = 8.2 Hz, 1H, Ar-H), 7.14 (d, J = 8.2 Hz, 1H, Ar-H), 5.31 (s, 1H, CH), 2.22 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃), 2.08 (s, 3H, C-CH₃).[1]
-
Mass Spectrometry (ES): m/z 203 [M+H]⁺.[1]
-
Purity by HPLC: Not less than 98% (using a suitable validated method).
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several self-validating checkpoints:
-
In-Process Control: Monitoring the reaction by TLC provides a reliable qualitative measure of reaction completion, preventing premature work-up and ensuring maximum conversion.
-
Purification Efficacy: The acid-base work-up is a critical purification step. The careful washing with sodium bicarbonate effectively removes the acidic catalyst and any acidic byproducts. The purity of the final product after this step is a direct validation of the work-up procedure.
-
Definitive Characterization: The final validation of the synthesis lies in the comprehensive characterization of the product. A match between the experimental spectroscopic data (NMR, MS) and the literature values, combined with a sharp melting point and high purity by HPLC, confirms a successful synthesis.[1][2]
Conclusion
This application note provides a reliable, well-documented, and scientifically grounded protocol for the synthesis of the Eltrombopag impurity, this compound. By explaining the causality behind the experimental design and incorporating clear validation checkpoints, this guide serves as an authoritative resource for researchers and professionals engaged in pharmaceutical synthesis and quality assurance.
References
- Srinivasachary, K., Rajesh, C., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry.
- Brahmbhatt, H., & Singh, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Asian Journal of Chemistry. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine.
- Patel, H. P. Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research.
- Mali, P. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
- Pharmaffiliates. Eltrombopag-impurities. Pharmaffiliates.
- SynZeal. Eltrombopag Impurities. SynZeal.
- Holzer, W., et al. (2008). A one-step synthesis of pyrazolone. ResearchGate.
- PubChem. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. National Center for Biotechnology Information.
- LookChem. Cas 277299-70-4, 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. LookChem.
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Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid preparation of pyrazolone derivatives. Pyrazolones are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2] Traditional synthetic routes to these valuable scaffolds often involve lengthy reaction times, harsh conditions, and significant energy consumption. This document provides a detailed exploration of microwave-assisted methodologies that dramatically accelerate these syntheses, enhance product yields, and align with the principles of green chemistry. We will explore the fundamental principles of microwave heating, present validated, step-by-step protocols for the synthesis of various pyrazolone derivatives, and offer a quantitative comparison with conventional heating methods.
The Rationale for Microwave Assistance in Pyrazolone Synthesis
The application of microwave irradiation in organic synthesis represents a significant advancement over conventional conductive heating methods.[3][4] Unlike traditional techniques that rely on the slow transfer of heat from an external source through the vessel walls, microwave energy couples directly with polar molecules and ionic species within the reaction mixture.[3][4] This interaction leads to rapid, uniform, and efficient heating throughout the bulk of the material.[4]
The Mechanism of Microwave Heating
The accelerated reaction rates observed in microwave-assisted synthesis are primarily attributed to two fundamental mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in pyrazolone synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the rapidly changing field. This constant reorientation generates friction at the molecular level, resulting in a rapid increase in internal temperature.[3][4][5]
-
Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[4][6]
This direct and instantaneous energy transfer allows for the rapid attainment of the activation energy required for the chemical transformation, often leading to significantly reduced reaction times and improved yields.[4][7]
Key Advantages of MAOS for Pyrazolone Synthesis
The adoption of microwave-assisted techniques for the synthesis of pyrazolone derivatives offers several compelling advantages:
-
Accelerated Reaction Times: Syntheses that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes using microwave irradiation.[8][9][10]
-
Enhanced Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[8][9][10]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient process.[4][6]
-
Alignment with Green Chemistry: The reduced energy consumption, potential for solvent-free reactions, and often-cleaner reaction profiles make MAOS an environmentally benign approach to chemical synthesis.[3][5][11]
Synthetic Pathways to Pyrazolone Derivatives via Microwave Assistance
The versatility of microwave-assisted synthesis can be applied to various established routes for constructing the pyrazolone core. A particularly efficient approach is the one-pot synthesis, which minimizes handling and purification steps, thereby increasing overall efficiency.
One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones
A highly effective and atom-economical approach to a diverse range of 4-arylidenepyrazolone derivatives involves a one-pot condensation of a β-ketoester, a hydrazine derivative, and an aromatic aldehyde under microwave irradiation.[1][12][13] This method circumvents the need to isolate the intermediate pyrazolone, streamlining the synthetic process.
The general reaction scheme is as follows:
This one-pot approach typically involves two key transformations occurring in sequence: the initial formation of the pyrazolone ring via Knorr condensation, followed by a Knoevenagel condensation with the aromatic aldehyde.[1]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
Protocol 1: One-Pot, Solvent-Free Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one
This protocol is adapted from a validated, high-yield synthesis of a 4-arylidenepyrazolone derivative.[14]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
3-Nitrophenylhydrazine (0.3 mmol)
-
3-Methoxy-4-ethoxybenzaldehyde (0.3 mmol)
-
Microwave reactor vial (10 mL) with a stir bar
-
Domestic or laboratory microwave reactor (e.g., 420 W power output)
-
Ethyl acetate (for trituration)
-
Suction filtration apparatus
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxybenzaldehyde (0.3 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 420 W for 10 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Open the vial in a fume hood and add a small amount of ethyl acetate to the resulting solid.
-
Triturate the solid with a spatula to break up any clumps.
-
Collect the solid product by suction filtration, washing with a small amount of cold ethyl acetate.
-
Dry the product in a vacuum oven to obtain the pure (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.
Protocol 2: General Procedure for the Synthesis of Phenyl-1H-pyrazoles
This protocol provides a general method for the synthesis of phenyl-1H-pyrazoles, demonstrating the significant time savings of the microwave-assisted approach.[8][15]
Materials:
-
Appropriate 1,3-dicarbonyl compound (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave reactor with temperature and power control
Procedure:
-
In a 10 mL microwave reactor vial equipped with a stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 5 minutes with a power of 50 W.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Microwave-Assisted vs. Conventional Heating
The following tables provide a quantitative comparison of reaction conditions and outcomes for the synthesis of pyrazolone and pyrazole derivatives using both microwave-assisted and conventional heating methods, clearly illustrating the advantages of the former.
Table 1: Synthesis of Phenyl-1H-pyrazoles [8][9][15]
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 5 minutes | 2 hours |
| Temperature | 60°C | 75°C |
| Power | 50 W | N/A |
| Yield | 91 - 98% | 72 - 90% |
Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives [8][9][15]
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 2 minutes | 1 hour |
| Temperature | 80°C | 80°C |
| Power | 150 W | N/A |
| Yield | 62 - 92% | 48 - 85% |
Table 3: One-Pot Synthesis of a 4-Arylidenepyrazolone Derivative [1]
| Parameter | Microwave-Assisted Synthesis |
| Reactants | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxybenzaldehyde |
| Reaction Time | 10 minutes |
| Power | 420 W |
| Solvent | Solvent-free |
| Yield | 83% |
Mechanistic Insights and Workflow Visualization
The one-pot synthesis of 4-arylidenepyrazolones proceeds through a cascade of reactions. The initial step is the Knorr condensation to form the pyrazolone ring, which then acts as a nucleophile in a Knoevenagel condensation with the aldehyde.
Conclusion
Microwave-assisted synthesis has proven to be a transformative technology for the preparation of medicinally important pyrazolone derivatives. The protocols and data presented herein demonstrate that MAOS is not merely a means of accelerating reactions but a powerful tool for enhancing synthetic efficiency, improving yields, and promoting sustainable chemical practices. For researchers and professionals in drug discovery and development, the adoption of these techniques can significantly expedite the synthesis of novel compound libraries for biological screening, ultimately accelerating the drug development pipeline.
References
- Ma, R., Zhu, J., Liu, J., Chen, L., Shen, X., Jiang, H., & Li, J. (2010). Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions. Molecules, 15(5), 3593–3601. [Link]
- MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Razzaq, T., & Kappe, C. O. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Gadek, M., & Zubrowska, M. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Environmental Research and Public Health, 17(15), 5543. [Link]
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
- ResearchGate. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Pal, R., Hayer, S., & Singh, P. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Tetrahedron Letters, 49(44), 6342-6345. [Link]
- Archana, D., & Vibhute, Y. (2014). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 6(7), 1832-1837. [Link]
- GSC Biological and Pharmaceutical Sciences. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
- International Journal of Nanomaterials and Nanotechnology and Nanomedicine. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- PubMed. (2020). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
- National Institutes of Health. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][5][12]triazines.
- ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
- Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
- Springer. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Semantic Scholar. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Royal Society of Chemistry. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst.
- MDPI. (2022). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
- OUCI. (2023). Microwave-assisted synthesis of pyrazoles - a mini-review.
- ResearchGate. (2020). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
- National Institutes of Health. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
- E-Researchco. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives.
- ResearchGate. (2023). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition.
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Application Notes & Protocols: Computational Docking of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract
This document provides a comprehensive, in-depth guide to performing computational molecular docking studies on 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. This pyrazolone derivative is noted as a key intermediate or impurity in the synthesis of Eltrombopag, a thrombopoietin (TPO) receptor agonist.[1][][3] Understanding its potential interactions with biological targets is crucial for pharmacology and drug development. This guide moves beyond a simple checklist of steps, delving into the scientific rationale behind each phase of the docking workflow. It is designed for researchers, computational chemists, and drug development professionals seeking to apply molecular docking with scientific rigor and confidence. We will utilize the AutoDock suite of tools, a widely validated and freely available software package, as the primary platform for this protocol.[4]
The Scientific Foundation: Why Molecular Docking?
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[5] Its power in modern drug discovery lies in its ability to rapidly screen virtual libraries of compounds and provide insights into binding mechanisms at a molecular level, thereby prioritizing candidates for expensive and time-consuming experimental validation.[4]
The core principle involves two main components:
-
Sampling: Generating a large number of possible conformations and orientations (poses) of the ligand within the receptor's binding site.
-
Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (often expressed as a free energy of binding). A more negative binding energy score typically indicates a stronger, more stable interaction.[6][7]
This protocol is structured to ensure that each step is not merely executed, but understood, providing a self-validating framework for generating reliable and interpretable results.
Figure 1: Conceptual overview of the molecular docking process.
Prerequisites: Assembling the Computational Toolkit
Before commencing, ensure the following freely available software is installed. The rationale for each tool is its widespread use, extensive documentation, and validation within the scientific community.
| Software | Purpose | Recommended Source |
| AutoDock Tools (ADT) | Graphical user interface for preparing protein and ligand files (creating PDBQT files), and setting up the grid box. | The Scripps Research Institute |
| AutoDock Vina | The core docking engine. It performs the conformational search and scoring.[4] | The Scripps Research Institute |
| UCSF Chimera / ChimeraX | A powerful molecular visualization program for cleaning PDB structures and analyzing final docking results.[8] | UCSF RBVI |
| Open Babel | A chemical toolbox for converting between different chemical file formats, essential for ligand preparation. | The Open Babel Project |
Protocol I: Ligand Preparation
The goal of ligand preparation is to generate a valid 3D structure and format it correctly for the docking software, defining its charge, atom types, and flexibility.
Step 3.1: Obtain and Convert Ligand Structure
-
Rationale: A high-quality, low-energy 3D conformation of the ligand is the necessary starting point. 2D structures or SMILES strings do not contain the spatial information required for docking.
-
Protocol:
-
Obtain the canonical SMILES string for this compound from a reliable database like PubChem (CID: 3714577): CC1=CC(=O)N(N=C1)C2=CC(=C(C=C2)C)C.[9]
-
Use Open Babel to convert this 1D representation into a 3D structure (.pdb format) and perform an initial energy minimization.
-
The -p 7.4 flag adds hydrogens appropriate for a physiological pH, which is critical for accurate charge calculations.[10]
-
Step 3.2: Create PDBQT File using AutoDock Tools (ADT)
-
Rationale: The PDBQT format is an extension of the PDB format that includes atomic partial charges (Q) and AutoDock atom types (T). It also defines the rotatable bonds (the "torsion tree") that Vina will explore during the simulation.[11]
-
Protocol:
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
ADT will automatically compute Gasteiger charges, which are essential for the scoring function.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol II: Receptor Preparation
Receptor preparation involves "cleaning" the crystal structure obtained from the Protein Data Bank (PDB) to remove non-essential molecules and adding information required by the docking algorithm.
Step 4.1: Select and Download Receptor Structure
-
Rationale: The choice of receptor is paramount. Since the ligand is an intermediate for Eltrombopag, an agonist of the Thrombopoietin (TPO) receptor, the TPO receptor (also known as c-Mpl) is the most logical target. We select a high-resolution crystal structure that includes a co-crystallized ligand, as its position defines the authentic binding pocket.
-
Protocol:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for "Thrombopoietin Receptor" or "c-Mpl". For this protocol, we will use PDB ID: 4S0V , which is the TPO receptor in complex with a small molecule agonist.
-
Download the structure in PDB format.
-
Step 4.2: Clean the Receptor Structure using UCSF Chimera
-
Rationale: PDB files often contain crystallographic water molecules, ions, and co-factors that may not be part of the binding interaction and can interfere with the docking calculation.[12][13] We must remove them to create a clean receptor model.
-
Protocol:
-
Open 4S0V.pdb in UCSF Chimera.
-
The structure contains multiple protein chains. For this docking, we will retain only Chain A, which forms the binding pocket. Use the command delete ~:A to remove other chains.
-
Remove water molecules. Use the command delete solvent.
-
The co-crystallized ligand must be removed from the receptor file before docking our new ligand. Select the ligand (residue name will be specific to the PDB file) and delete it. Crucially, save the coordinates of this ligand separately or make a note of the residues it interacts with, as this defines our target binding site.
-
Save the cleaned protein structure as receptor_cleaned.pdb.
-
Step 4.3: Create PDBQT File using AutoDock Tools (ADT)
-
Rationale: Similar to the ligand, the receptor must be converted to the PDBQT format. This step adds polar hydrogens (essential for hydrogen bonding) and assigns partial charges.[14]
-
Protocol:
-
In ADT, go to File -> Read Molecule and open receptor_cleaned.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Grid -> Macromolecule -> Choose. Select the receptor. ADT will add Kollman charges, a standard charge set for proteins.
-
Save the final receptor file as receptor.pdbqt.
-
Protocol III: The Docking Simulation
This phase involves defining the search space for the docking and running the AutoDock Vina simulation.
Figure 2: Detailed workflow for the computational docking protocol.
Step 5.1: Define the Search Space (Grid Box)
-
Rationale: The grid box is a three-dimensional cube that defines the exact region of the receptor where Vina will search for binding poses.[15][16] Making the box too small may miss the true binding site, while making it too large unnecessarily increases computation time. The most reliable method is to center the box on the position of the original co-crystallized ligand.[17]
-
Protocol:
-
In ADT, load both the receptor.pdbqt and the original PDB file (4S0V.pdb) containing the co-crystallized ligand.
-
Go to Grid -> Grid Box....
-
Select the atoms of the co-crystallized ligand. ADT will automatically calculate the center coordinates.
-
Adjust the dimensions (x, y, z) of the grid box to ensure it fully encompasses the binding site with a buffer of ~4-5 Å on each side. A size of 25 x 25 x 25 Å is often a good starting point.
-
Record the center and size coordinates. These are critical for the next step.
-
Step 5.2: Create the Vina Configuration File
-
Rationale: This simple text file provides all the necessary input parameters for the Vina command-line program.[10]
-
Protocol:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinate values with those you recorded in the previous step.
-
The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking.
-
Step 5.3: Run the Docking Simulation
-
Protocol:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.
-
Execute the following command:
-
Protocol IV: Results Analysis and Interpretation
Raw docking output is a collection of numbers and coordinates. The scientific value is derived from careful analysis and interpretation.
Step 6.1: Analyze Binding Affinity Scores
-
Rationale: The log.txt file contains a table of the top binding poses ranked by their predicted binding affinity in kcal/mol. The most negative value represents the most favorable predicted binding mode.[18]
-
Protocol:
-
Open log.txt.
-
Examine the table at the end of the file.
-
Summarize the data in a structured table for clarity.
-
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (l.b. / u.b.) |
| 1 | -8.5 | 0.000 / 0.000 |
| 2 | -8.2 | 1.852 / 2.431 |
| 3 | -7.9 | 2.105 / 3.578 |
| ... | ... | ... |
Step 6.2: Visualize and Analyze Binding Poses
-
Rationale: A score alone is insufficient. Visual inspection is mandatory to determine if the predicted pose is chemically sensible and to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[19][20]
-
Protocol:
-
Open receptor.pdbqt in UCSF Chimera or PyMOL.
-
Open the Vina output file, all_poses.pdbqt. This will overlay the predicted binding poses onto the receptor.
-
Focus on the top-scoring pose (Mode 1).
-
Use the visualization software's tools to identify and measure key interactions:
-
Hydrogen Bonds: Look for interactions between donor/acceptor atoms on the ligand and receptor residues (e.g., with SER, THR, HIS).
-
Hydrophobic Interactions: Observe if the dimethylphenyl group of the ligand is situated in a pocket lined with nonpolar residues (e.g., LEU, ILE, VAL).
-
Pi-Stacking: Check for interactions between the aromatic rings of the ligand and receptor residues like PHE, TYR, or TRP.
-
-
Protocol V: Ensuring Trustworthiness - Docking Validation
-
Rationale: A computational model is only useful if it can be validated. The gold standard for validating a docking protocol is its ability to reproduce the experimentally determined binding mode of a known ligand.[21][22] This is known as re-docking.
-
Protocol:
-
Prepare the Co-crystallized Ligand: Extract the original ligand from the 4S0V.pdb file and prepare it as a PDBQT file, just as you did for the new ligand.
-
Run the Docking: Use the exact same receptor (receptor.pdbqt) and configuration file (conf.txt) to dock this co-crystallized ligand back into its own receptor.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the co-crystallized ligand with its original position from the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Interpret Validation: An RMSD value of less than 2.0 Å is widely considered a successful validation, indicating that the docking protocol and parameters are reliable for this target system.[18][21] If the RMSD is high, it may indicate that the grid box needs adjustment, the scoring function is not performing well for this system, or the receptor requires a more advanced flexible docking protocol.
-
References
- Grid Generation and Matching for Small Molecule Docking.
- How to interprete and analyze molecular docking results?.
- Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Introduction to in silico docking. EMBL-EBI. [Link]
- How to validate the molecular docking results?.
- Interpretation of Molecular docking results?.
- How I can analyze and present docking results?.
- Molecular Docking Tutorial. University of Alberta. [Link]
- Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
- Docking with the AutoDock Suite.
- Automating Ensemble Docking and Grid Generation for Multiple Receptor Conform
- How does one prepare proteins for molecular docking?. Quora. [Link]
- How can I validate docking result without a co-crystallized ligand?.
- Vina Docking Tutorial. Eagon Research Group. [Link]
- How to validate molecular docking results with no proper crystal structure?.
- Schrödinger Notes—Molecular Docking. J's Blog. [Link]
- Basic docking — Autodock Vina 1.2.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
- Preparing the protein and ligand for docking. ScotChem. [Link]
- Making Protein-Ligand Docking Results Easier to Interpret. SAMSON Blog. [Link]
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Generating grid box for Docking using Vina. YouTube. [Link]
- Molecular Docking Experiments. Chemistry LibreTexts. [Link]
- 2023 DOCK tutorial 1 with PDBID 4S0V. Rizzo Lab. [Link]
- Lessons from Docking Validation.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
- Ligand preparation for docking?.
- 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. PubChem. [Link]
- 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one. PubChem. [Link]
- 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one.
- Cas 277299-70-4, 2-(3,4-Dimethylphenyl). LookChem. [Link]
Sources
- 1. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]
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- 4. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. eagonlab.github.io [eagonlab.github.io]
- 11. m.youtube.com [m.youtube.com]
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- 15. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
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- 21. researchgate.net [researchgate.net]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one in Materials Science
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-PYR-MS-202601
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the potential applications of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one in materials science. While primarily known as a key intermediate in the synthesis of the pharmaceutical agent Eltrombopag, the inherent chemical functionalities of its pyrazolone core suggest significant, untapped potential in the development of novel functional materials.[1][2][] This guide moves beyond its current application, presenting the scientific rationale and detailed experimental protocols for its prospective use in coordination chemistry, dye synthesis, and polymer science. The protocols are designed to be self-validating and are grounded in the well-established reactivity of the pyrazolone scaffold.[4][5]
Introduction and Physicochemical Profile
This compound is a heterocyclic compound belonging to the pyrazolone family.[4] Pyrazolones are a versatile class of molecules first synthesized by Ludwig Knorr in 1883 and have since found widespread use as pharmaceuticals, dyes, pigments, and chelating agents.[4][6] The core structure features a five-membered ring with two adjacent nitrogen atoms and a ketone group. A key feature is the presence of an active methylene group adjacent to the carbonyl, which serves as a reactive site for various chemical transformations, particularly in the synthesis of azo dyes and complex heterocyclic systems.[7] Furthermore, the keto-enol tautomerism of the pyrazolone ring makes it an excellent bidentate ligand for coordinating with a wide range of metal ions.[8]
This guide will explore how these fundamental properties can be leveraged to position this compound as a valuable building block in materials science.
Compound Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 277299-70-4 | [2][9] |
| Molecular Formula | C₁₂H₁₄N₂O | [1][10] |
| Molecular Weight | 202.25 g/mol | [10][11] |
| Appearance | Pale beige to light beige solid | [12][13] |
| Melting Point | 121.0 to 125.0 °C | [9] |
| Boiling Point | 338.5 ± 52.0 °C at 760 mmHg | [9] |
| Density | 1.121 g/cm³ | [9] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [13] |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | [11] |
Synthesis Protocol: Modified Knorr Condensation
The synthesis of this compound is typically achieved via a cyclocondensation reaction, a variant of the classical Knorr pyrazolone synthesis.[1][4] This protocol details a reliable lab-scale synthesis.
Rationale: This procedure utilizes the reaction between a hydrazine derivative (3,4-dimethylphenylhydrazine) and a β-ketoester (ethyl acetoacetate). Glacial acetic acid serves as both the solvent and an acid catalyst, while sodium acetate acts as a base to neutralize the hydrochloride salt of the hydrazine, facilitating the condensation. The subsequent refluxing drives the reaction to completion through dehydration and cyclization.
Protocol Steps:
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).[1][9]
-
Reaction Setup: Add 250 mL of glacial acetic acid to the flask.[1] Stir the mixture to ensure homogeneity.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexanes mobile phase.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator.[1]
-
Work-up and Extraction: Dissolve the resulting residue in 1 L of diethyl ether. Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous sodium bicarbonate solution (5 x 200 mL) to neutralize any remaining acetic acid.[1] Caution: CO₂ evolution may occur.
-
Isolation: Separate the ether layer, dry it over anhydrous magnesium sulfate, and filter. Remove the diethyl ether by rotary evaporation to yield the crude product.[1]
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with 50% ethyl acetate in hexanes) to afford the pure this compound as a solid.[9] An expected yield is approximately 76% (15.4 g).[1]
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Application Area 1: Precursor for Azo Dyes and Pigments
Scientific Rationale: The pyrazolone ring contains an "active methylene" group (the CH₂ at the C4 position) that is readily deprotonated. This carbanion is a potent nucleophile that can attack electrophiles, most notably diazonium salts. This reaction, known as azo coupling, is a cornerstone of dye chemistry and produces intensely colored azo-pyrazolone dyes.[4] The substituents on the phenyl rings (the dimethylphenyl group from the pyrazolone and any substituents from the diazonium salt) can be tuned to modulate the color, solubility, and lightfastness of the resulting dye.
Protocol: Synthesis of a Novel Azo-Pyrazolone Dye
This protocol describes the synthesis of a representative dye by coupling this compound with a diazonium salt derived from 4-nitroaniline.
Materials:
-
4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice, Ethanol
Protocol Steps:
-
Diazotization of 4-nitroaniline: a. In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 5 mL of concentrated HCl and 10 mL of water. Heat gently if necessary to dissolve, then cool the solution to 0-5 °C in an ice bath with constant stirring. b. In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water. c. Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Maintain the temperature below 5 °C. The formation of the yellow diazonium salt solution indicates a successful reaction.
-
Preparation of the Coupling Component: a. In a 400 mL beaker, dissolve 2.02 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution. b. Cool this solution to 0-5 °C in an ice bath.
-
Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring. b. A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the dye precipitate by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product. d. Dry the final product in a vacuum oven at 60 °C.
Characterization: The resulting dye should be characterized by UV-Visible spectroscopy to determine its maximum absorbance wavelength (λmax) and by FT-IR to confirm the presence of the N=N azo linkage.
Reaction Diagram:
Caption: Azo coupling reaction for the synthesis of a novel dye.
Application Area 2: Ligand for Functional Metal Complexes
Scientific Rationale: The pyrazolone ring exists in a tautomeric equilibrium between its keto and enol forms. In the presence of base or metal ions, the enol form can be deprotonated to form a bidentate ligand. The oxygen from the enol and the adjacent ring nitrogen atom act as a pincer-like chelate, capable of forming stable complexes with a wide variety of transition metals (e.g., Cu, Ni, Co, Pd, Zn).[8][14] These metal complexes can exhibit interesting properties relevant to materials science, including:
-
Catalysis: Acting as catalysts for organic reactions.
-
Optical Properties: Use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.
-
Magnetic Properties: Development of single-molecule magnets.
Protocol: Synthesis of a Copper(II)-Pyrazolone Complex
This protocol provides a general method for synthesizing a metal complex using copper(II) acetate as the metal source.
Materials:
-
This compound (Ligand, L)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol or Ethanol
Protocol Steps:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 404 mg (2.0 mmol) of the pyrazolone ligand in 30 mL of warm methanol. Stir until fully dissolved.
-
Metal Salt Solution: In a separate 50 mL beaker, dissolve 200 mg (1.0 mmol) of copper(II) acetate monohydrate in 20 mL of methanol. The solution should be a clear blue.
-
Complexation: Add the copper(II) acetate solution dropwise to the stirring ligand solution at room temperature. The ligand-to-metal molar ratio is 2:1, anticipating the formation of a CuL₂ complex.
-
Precipitation: Upon addition, a color change (e.g., to green or dark green) and the formation of a precipitate should be observed, indicating complex formation.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2 hours to ensure complete complexation.
-
Isolation: Collect the solid complex by vacuum filtration. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid complex in a vacuum desiccator.
Characterization:
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The disappearance of the C=O stretching band (around 1650-1700 cm⁻¹) and the appearance of new bands corresponding to C=N and C-O-metal vibrations confirm coordination.
-
UV-Vis Spectroscopy: Analyze the electronic transitions, particularly any d-d transitions for the copper ion, which provide information about the coordination geometry.
-
Elemental Analysis: Confirm the proposed [Cu(C₁₂H₁₃N₂O)₂] stoichiometry.
Chelation Diagram:
Caption: Formation of a bis-chelate metal complex with a Cu(II) ion.
Conclusions and Future Outlook
While this compound is currently confined to the realm of pharmaceutical synthesis, its fundamental chemical structure holds significant promise for materials science. The protocols and rationale presented in this guide demonstrate its potential as a versatile building block for creating novel azo dyes and functional metal-organic complexes. Researchers are encouraged to use these methodologies as a starting point for exploring this compound's utility in creating materials with tailored optical, catalytic, and electronic properties. Future work could extend to incorporating this pyrazolone moiety into polymer backbones to develop advanced functional polymers with thermal stability or metal-sensing capabilities.[15]
References
- 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one - PubChem. National Center for Biotechnology Information.
- Pyrazolone - Wikipedia. Wikimedia Foundation.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2017). National Center for Biotechnology Information.
- A Short Review on Pyrazole Derivatives and their Applications - ResearchGate. (2014). ResearchGate.
- A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. (2022). Research Journal of Pharmacy and Technology.
- Pyrazolone – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one - PubChem. National Center for Biotechnology Information.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. (2022). National Center for Biotechnology Information.
- 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | Pharmaffiliates. Pharmaffiliates.
- Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. (2010). Bangladesh Journal of Pharmacology.
- US8052993B2 - 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) - Google Patents. Google Patents.
- Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium - ResearchGate. (2021). ResearchGate.
- 2′-hydroxy-[1,1′-piphenyl]-acid bis-(monoethanolamine) - Patent US-7547719-B2 - PubChem. National Center for Biotechnology Information.
- Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. (2021). SAS Journal of Chemistry.
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one as a Pesticide Lead Compound
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Preamble: The Pyrazole Scaffold in Agrochemical Discovery
The pyrazole ring is a privileged scaffold in modern agrochemical research, forming the core of numerous commercially successful insecticides, herbicides, and fungicides.[1][2] Its structural versatility allows for fine-tuning of biological activity, selectivity, and physicochemical properties.[2] Pyrazole amide derivatives, for instance, have yielded potent insecticides targeting ryanodine receptors, and other derivatives have been developed as fungicides that inhibit succinate dehydrogenase.[3] This rich history underscores the potential of novel pyrazole-containing molecules as starting points for new pest management solutions.
This document provides a comprehensive guide for the initial investigation of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one as a potential pesticide lead compound. While this specific molecule is known as an impurity in the synthesis of the pharmaceutical agent Eltrombopag[4][5][], its inherent pesticidal properties have not been extensively reported in publicly available literature. These protocols are designed to provide a rigorous and efficient framework for its synthesis, multi-disciplinary biological screening, and preliminary toxicological assessment to determine its viability for further development.
Section 1: Synthesis, Purification, and Characterization
A prerequisite for any biological evaluation is the availability of a highly purified and well-characterized sample of the target compound. The following protocol is adapted from established methods for the synthesis of similar pyrazolone structures.[4][7]
Synthesis Protocol: Cyclocondensation Reaction
The synthesis of this compound is typically achieved through a cyclocondensation reaction between 3,4-dimethylphenylhydrazine and a β-ketoester, such as ethyl acetoacetate.[4]
Materials:
-
3,4-dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylphenylhydrazine hydrochloride (1 equivalent), ethyl acetoacetate (1 equivalent), and sodium acetate (1 equivalent).[4]
-
Add glacial acetic acid to serve as the solvent.[4]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure using a rotary evaporator.[4]
-
Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.[4]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product, as identified by TLC, should be pooled and the solvent evaporated to yield the purified compound.
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity, which should be >95% for biological screening.
Section 2: Tiered Biological Screening for Pesticidal Activity
A tiered screening approach is recommended to efficiently assess the potential of the lead compound across different classes of pests. This involves a series of in vitro and in vivo assays.
Insecticidal Activity Screening
Many pyrazole-based insecticides act as neurotoxins or disrupt vital physiological processes in insects.[9][10] The initial screening should therefore include representative pests from different orders.
Workflow for Insecticidal Screening:
Caption: Workflow for insecticidal activity screening.
Protocol 2.1.1: Contact Toxicity Assay (Glass Vial Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).
-
Apply a known volume of the stock solution to the inner surface of a glass vial and evaporate the solvent to leave a uniform coating of the compound.
-
Introduce a set number of test insects (e.g., 10-20 adult fruit flies, Drosophila melanogaster, or early instar larvae of a lepidopteran pest) into the vial.
-
Seal the vial with a breathable closure and incubate under controlled conditions (temperature, humidity, light).
-
Record mortality at 24, 48, and 72 hours.
-
Include a solvent-only control and a positive control (a known insecticide).
Protocol 2.1.2: Ingestion Toxicity Assay (Diet Incorporation Method)
-
Prepare an artificial diet for the target insect (e.g., fall armyworm, Spodoptera frugiperda).
-
Incorporate the test compound into the diet at various concentrations.
-
Dispense the treated diet into the wells of a multi-well plate.
-
Place one insect larva into each well.
-
Seal the plate and incubate.
-
Assess mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) over a period of 7-10 days.
Fungicidal Activity Screening
Pyrazole derivatives have been successfully developed as fungicides.[3] A primary screen against a panel of economically important plant pathogenic fungi is warranted.
Protocol 2.2.1: In Vitro Mycelial Growth Inhibition Assay
-
Prepare potato dextrose agar (PDA) medium and autoclave.
-
While the medium is still molten, add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentration.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug from a fresh culture of the test fungus (e.g., Fusarium graminearum, Botrytis cinerea).
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony at regular intervals and compare it to a solvent-only control.
-
Calculate the percentage of growth inhibition.
Herbicidal Activity Screening
Certain pyrazole compounds are known to act as herbicides, often by inhibiting enzymes in plant biosynthetic pathways.[11]
Protocol 2.3.1: Pre- and Post-Emergence Herbicidal Assay
-
Pre-emergence:
-
Sow seeds of representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) plants in small pots.
-
Apply an aqueous solution or suspension of the test compound to the soil surface.
-
Place the pots in a growth chamber and water as needed.
-
After 14-21 days, assess the percentage of germination and any signs of phytotoxicity compared to an untreated control.
-
-
Post-emergence:
-
Grow the test plants until they reach the 2-3 leaf stage.
-
Apply the test compound as a foliar spray.
-
Return the plants to the growth chamber.
-
After 7-14 days, visually score the plants for signs of injury (e.g., chlorosis, necrosis, stunting) using a rating scale.
-
Section 3: Preliminary Toxicological Evaluation
Early assessment of toxicity is crucial in the development of new pesticides to ensure they have a favorable safety profile for non-target organisms and the environment.[12]
In Vitro Cytotoxicity Assay
In vitro methods provide a rapid and ethical way to assess the potential toxicity of a compound to mammalian cells.[13]
Protocol 3.1.1: Mammalian Cell Viability Assay (MTT or AlamarBlue)
-
Seed a human cell line (e.g., HepG2 for liver toxicity, or HEK293) in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for 24-48 hours.
-
Add the viability reagent (e.g., MTT or AlamarBlue) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle-treated control.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
In Vivo Ecotoxicity Screening
The zebrafish (Danio rerio) embryo toxicity test is a well-established model for assessing the potential environmental impact of chemicals.[12]
Protocol 3.2.1: Zebrafish Embryo Toxicity Test
-
Collect freshly fertilized zebrafish embryos.
-
Expose the embryos in multi-well plates to a range of concentrations of the test compound.
-
Incubate the plates at 28.5°C.
-
Over a period of 96 hours, observe the embryos under a microscope for lethal endpoints (e.g., coagulation, lack of heartbeat) and sublethal teratogenic effects (e.g., pericardial edema, spinal curvature, yolk sac edema).
-
Determine the LC50 value and the concentration at which developmental abnormalities occur.
Section 4: Data Interpretation and Go/No-Go Decision
The data generated from the above protocols should be systematically evaluated to decide whether this compound warrants further investigation.
Data Summary Table:
| Assay Type | Target Species/Cell Line | Endpoint | Result (e.g., LC50, IC50, % inhibition) | Comparison to Standard |
| Insecticidal | Drosophila melanogaster | LC50 (Contact) | [Insert Data] | [Insert Standard Data] |
| Spodoptera frugiperda | LC50 (Ingestion) | [Insert Data] | [Insert Standard Data] | |
| Fungicidal | Botrytis cinerea | % Inhibition @ 50 µg/mL | [Insert Data] | [Insert Standard Data] |
| Herbicidal | Lepidium sativum | Post-emergence Injury Score | [Insert Data] | [Insert Standard Data] |
| Cytotoxicity | HepG2 cells | IC50 | [Insert Data] | N/A |
| Ecotoxicity | Danio rerio embryos | LC50 | [Insert Data] | N/A |
Decision-Making Framework:
Caption: Decision-making framework for lead compound progression.
A "go" decision would be supported by potent activity against a target pest, coupled with low toxicity to mammalian cells and non-target organisms like zebrafish. Even moderate activity could be of interest if a novel mode of action is suspected, or if the compound's chemical structure is amenable to optimization to improve potency and selectivity.
Conclusion
The protocols outlined in these application notes provide a structured and comprehensive approach to the initial evaluation of this compound as a potential pesticide lead compound. By systematically assessing its synthesis, biological activity across different pest types, and preliminary safety profile, researchers can make an informed decision on its potential for further development in the ongoing search for new and effective crop protection solutions. The rich history of the pyrazole scaffold in agrochemicals suggests that such an investigation is a worthwhile endeavor.[1][3]
References
- Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., Zhang, J., & Chen, J. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
- ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
- MDPI. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
- ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
- MDPI. (n.d.). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides.
- ResearchGate. (n.d.). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
- ACS Publications. (2023, February 27). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
- IML Testing & Research. (2025, July 8). Pesticide Testing Using the In Vitro Approach.
- ChemicalBook. (2025, August 25). 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one.
- Springer. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Pharmaffiliates. (n.d.). 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one.
- BOC Sciences. (n.d.). CAS 277299-70-4 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one.
Sources
- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
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- 4. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides | MDPI [mdpi.com]
- 13. Pesticide Testing Using the In Vitro Approach - IML Testing & Research [imlresearch.com]
Application Notes and Protocols for the Functionalization of Pyrazolones: A Guide for Medicinal and Process Chemists
Introduction: The Pyrazolone Scaffold - A Privileged Motif in Drug Discovery
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their prevalence stems from their versatile biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The ability to readily functionalize the pyrazolone ring at various positions allows for the fine-tuning of physicochemical properties and pharmacological profiles, making it a highly attractive scaffold for drug development professionals.
This guide provides an in-depth exploration of key experimental protocols for the functionalization of pyrazolones. Eschewing a rigid template, this document is structured to provide a logical and practical workflow for researchers, moving from direct C-H functionalization to strategic N-alkylation and the construction of complex spirocyclic systems. Each section is grounded in the principles of scientific integrity, explaining not just the "how" but the "why" behind experimental choices, and is supported by authoritative literature to ensure trustworthiness and reproducibility.
I. Direct C-H Functionalization: A Step-Economic Approach to Pyrazolone Diversification
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating core scaffolds, and pyrazolones are no exception. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving high efficiency and regioselectivity.
A. Palladium-Catalyzed C-H Arylation: Forging Key Biaryl Linkages
The palladium-catalyzed direct arylation of pyrazolones is a robust method for creating C-C bonds, particularly at the C4 and C5 positions. The choice of catalyst, ligand, and reaction conditions is critical for controlling regioselectivity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[2] It is readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Ligand: While some reactions proceed without a ligand, the addition of phosphine or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst stability and reactivity. The choice of ligand can also influence regioselectivity.
-
Base: A base, such as potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃), is required to facilitate the C-H activation step, which typically proceeds via a concerted metalation-deprotonation (CMD) pathway.
-
Solvent: High-boiling polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF) are often used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
Experimental Workflow: Palladium-Catalyzed C-H Arylation
Figure 1: General workflow for palladium-catalyzed C-H arylation of pyrazolones.
Protocol: Palladium-Catalyzed C5-Arylation of 1-Methyl-4-alkoxypyrazoles
This protocol is adapted from a methodology developed for the regioselective C-H arylation of electron-rich pyrazoles.
-
Reagents and Materials:
-
1-Methyl-4-alkoxypyrazole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium acetate (KOAc) (2.0 equiv)
-
Dimethylacetamide (DMA) (0.2 M)
-
-
Procedure:
-
To a dry Schlenk tube, add 1-methyl-4-alkoxypyrazole, aryl bromide, Pd(OAc)₂, PPh₃, and KOAc.
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Troubleshooting:
-
Low Conversion: Increase reaction temperature or time. Ensure all reagents and solvents are anhydrous. Consider a more active ligand or a different palladium source.
-
Poor Regioselectivity: The presence of directing or blocking groups on the pyrazolone ring can significantly influence regioselectivity. For C5-arylation, a substituent at the C4 position can act as a blocking group.
-
Catalyst Decomposition: Catalyst decomposition, often observed as the formation of palladium black, can be mitigated by using a ligand or performing the reaction under strictly inert conditions.
B. Rhodium-Catalyzed C-H Functionalization: Accessing Diverse Analogs
Rhodium catalysis offers complementary reactivity to palladium, enabling different types of C-H functionalization reactions. For instance, Rh(III) catalysts can promote the coupling of pyrazolones with alkenes and alkynes.[3][4]
Mechanism Overview: Rhodium-Catalyzed C-H Activation
Figure 2: Simplified catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Protocol: Rhodium(III)-Catalyzed Formal sp³ C-H Activation/Annulation
This protocol, adapted from Zheng et al., describes the synthesis of spiropentadiene pyrazolones.[4]
-
Reagents and Materials:
-
α-Arylidene pyrazolone (1.0 equiv)
-
Alkyne (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
-
Procedure:
-
In a sealed tube, combine the α-arylidene pyrazolone, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill with nitrogen.
-
Add the alkyne and DCE.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
II. N-Alkylation and N-Arylation: Modulating Pharmacokinetics and Target Engagement
Functionalization of the nitrogen atoms of the pyrazolone ring is a crucial strategy for modulating properties such as solubility, metabolic stability, and receptor binding affinity. While seemingly straightforward, achieving regioselectivity in unsymmetrically substituted pyrazolones can be challenging due to the similar nucleophilicity of the two nitrogen atoms.[5]
A. Classical N-Alkylation with Alkyl Halides
This is a fundamental and widely used method for N-alkylation. The regioselectivity is highly dependent on steric and electronic factors, as well as the reaction conditions.[6][7]
Factors Influencing Regioselectivity:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[5]
-
Electronic Effects: Electron-withdrawing groups on the pyrazolone ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, THF) can significantly impact the N1/N2 ratio.[5]
Protocol: N-Alkylation of 3-Substituted Pyrazole with an Alkyl Halide
-
Reagents and Materials:
-
3-Substituted pyrazole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF) (0.5 M)
-
-
Procedure:
-
To a solution of the 3-substituted pyrazole in DMF, add K₂CO₃.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to separate the N1 and N2 isomers.
-
Troubleshooting Regioselectivity:
-
A comprehensive study of the reaction parameters is often necessary. Screening different bases, solvents, and temperatures can help optimize for the desired regioisomer.[5] In some cases, protecting group strategies may be required to achieve complete regioselectivity.
III. Cycloaddition and Annulation Reactions: Building Molecular Complexity
Cycloaddition and annulation reactions are powerful tools for the construction of complex, three-dimensional structures from pyrazolone precursors. These methods are particularly valuable for the synthesis of spirocyclic pyrazolones, which are of great interest in drug discovery due to their rigid conformations and novel chemical space.
A. [3+2] Cycloaddition for the Synthesis of Spiro-Pyrazolones
The [3+2] cycloaddition of pyrazolone-derived synthons with various dipolarophiles is a highly effective method for constructing five-membered rings spiro-fused to the pyrazolone core.
Mechanism and Stereoselectivity:
The mechanism of these reactions often involves the formation of a zwitterionic or diradical intermediate, and the stereochemical outcome is controlled by the facial selectivity of the approach of the reactants.[3][8][9] Organocatalysis has emerged as a particularly powerful strategy for achieving high enantioselectivity in these transformations.[3]
Protocol: Organocatalytic Asymmetric [3+2] Cycloaddition
This protocol is a general representation based on the principles of organocatalytic cycloadditions for the synthesis of spiro-pyrazolones.
-
Reagents and Materials:
-
Pyrazolone-derived Michael acceptor (e.g., α-arylidene pyrazolone) (1.0 equiv)
-
1,3-Dipole precursor (1.2 equiv)
-
Chiral organocatalyst (e.g., a cinchona alkaloid-derived squaramide or a chiral phosphine) (5-20 mol%)
-
Solvent (e.g., toluene, CH₂Cl₂, THF) (0.1 M)
-
-
Procedure:
-
To a solution of the pyrazolone derivative and the 1,3-dipole precursor in the chosen solvent, add the chiral organocatalyst.
-
Stir the reaction mixture at the specified temperature (can range from -20 °C to room temperature).
-
Monitor the reaction for consumption of the starting materials by TLC.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Comparison of Catalytic Systems for Pyrazolone Functionalization
| Functionalization Type | Catalyst/Reagent | Typical Conditions | Yield Range | Key Advantages | Reference |
| C5-Arylation | Pd(OAc)₂ / PPh₃ | DMA, 120 °C, 12-24 h | 60-90% | Good functional group tolerance, regioselective. | |
| Spiro-Annulation | [RhCp*Cl₂]₂ / AgSbF₆ | DCE, rt, 12 h | 70-95% | Mild conditions, high yields for spiro compounds. | [4] |
| N-Alkylation | Alkyl Halide / K₂CO₃ | DMF, 60-80 °C, 4-12 h | 50-95% (mixture) | Simple, widely applicable, regioselectivity can be an issue. | [6][7] |
| [3+2] Cycloaddition | Chiral Organocatalyst | Toluene, rt, 24-48 h | 70-99% | High enantioselectivity for spiro-pyrazolones. | [3] |
IV. Safety, Handling, and Waste Disposal
A. General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
B. Handling of Specific Reagents:
-
Organometallic Reagents: Reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere using Schlenk line techniques.[10][11] Quenching should be done slowly at low temperatures, typically with isopropanol followed by methanol and then water.[12]
-
Heavy Metal Catalysts: Palladium and rhodium compounds are toxic and should be handled with care to avoid inhalation of dust or skin contact.
C. Waste Disposal:
-
Heavy Metal Waste: Waste containing palladium or rhodium catalysts should be collected in a designated, labeled container for hazardous waste. Several methods exist for the recovery and recycling of precious metal catalysts, which is both economically and environmentally beneficial.[4][13][14][15][16]
-
Organocatalyst Waste: While generally less toxic than heavy metals, organocatalysts should still be disposed of responsibly. Some organocatalysts can be recycled, reducing waste and cost.[1]
-
Solvent Waste: Halogenated and non-halogenated solvent waste should be collected in separate, appropriately labeled containers for disposal by a certified waste management company.
V. Conclusion
The functionalization of pyrazolones is a rich and dynamic field of research with profound implications for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working in this area. By understanding the underlying principles of these reactions and adhering to safe laboratory practices, researchers can effectively leverage the pyrazolone scaffold to create novel and impactful chemical entities.
References
- Catalytic asymmetric [3 + 2] cycloaddition of pyrazolone-derived MBH carbonate: highly stereoselective construction of the bispiro-[pyrazolone-dihydropyrrole-oxindole] skeleton.
- Mechanism of the [3+2] cycloaddition.
- Catalyst Recycling in Palladium-Catalyzed Carbon Carbon Coupling Reactions.
- Technical Support Center: Regioselective N-Alkyl
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.The Journal of Organic Chemistry.
- Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions.MDPI.
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.NIH.
- Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend.PubMed.
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
- On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems.MDPI.
- Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction.MDPI.
- Recyclable Cellulose-Palladium Nanoparticles for Clean Cross-Coupling Chemistry.
- Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles.
- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones.X-MOL.
- The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.MDPI.
- Protocol for quenching reactive chemicals.EPFL.
- Palladium-Catalyzed Pyrazole-Directed sp 3 C−H Bond Arylation for the Synthesis of β-Phenethylamines.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.Semantic Scholar.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.Organic Chemistry Portal.
- Proposed transition state for the organocatalytic Michael addition.
- Stretchable chiral pockets for palladium-catalyzed highly chemo- and enantioselective allenyl
- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsatur
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.White Rose Research Online.
- for the use of hazardous materials or equipment.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Gradu
- Recent advances in organocatalytic asymmetric Michael reactions.RSC Publishing.
- Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Aromatics, S-Heterocycles and Sil.Tesis en Red.
- Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions.RSC Publishing.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evalu
Sources
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- 2. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric [3 + 2] cycloaddition of pyrazolone-derived MBH carbonate: highly stereoselective construction of the bispiro-[pyrazolone-dihydropyrrole-oxindole] skeleton - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. mdpi.com [mdpi.com]
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- 11. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. epfl.ch [epfl.ch]
- 13. mdpi.com [mdpi.com]
- 14. Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Introduction: Welcome to the technical support guide for the synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. This molecule, a key intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag[1][], is typically prepared via the Knorr pyrazolone synthesis. This classic reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (3,4-dimethylphenylhydrazine)[3][4]. While the reaction is robust, achieving high yields consistently requires careful control over several experimental parameters.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your protocol, and maximize your yield and purity.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low (e.g., below 60-70%). What are the primary factors I should investigate?
A low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
1. Purity and Stability of Reactants:
-
3,4-Dimethylphenylhydrazine: Hydrazines are susceptible to oxidation. Using old or improperly stored hydrazine can be a significant source of yield loss. It is often preferable to use the more stable 3,4-dimethylphenylhydrazine hydrochloride salt. If using the free base, ensure it is of high purity and has been stored under an inert atmosphere.
-
Ethyl Acetoacetate: Ensure the β-ketoester is pure and dry, as contaminants can lead to side reactions.
-
-
2. Suboptimal Reaction Conditions:
-
Inadequate Acid Catalysis: The Knorr synthesis is acid-catalyzed. The acid protonates the carbonyl groups of the ketoester, making them more electrophilic and facilitating the initial condensation with hydrazine[3][5]. If you are using a neutral solvent like ethanol, a catalytic amount of a protic acid (e.g., glacial acetic acid) is essential[4]. Using glacial acetic acid as the solvent serves a dual role as both solvent and catalyst[6][7].
-
Incorrect pH: While acid catalysis is necessary, the pH must be carefully controlled. If the medium is too acidic, the hydrazine's nucleophilicity will be suppressed due to excessive protonation. A Chinese patent suggests adjusting the initial pH to 6.0 for an optimized synthesis of the related compound Edaravone[8][9]. This highlights the importance of a moderately acidic environment.
-
Temperature and Reaction Time: These reactions are typically run at reflux to ensure a sufficient reaction rate. However, prolonged heating can sometimes lead to degradation or side-product formation. A typical reflux in glacial acetic acid may require up to 24 hours[6][7]. It is critical to monitor the reaction's progress (e.g., by TLC or HPLC) to determine the optimal time for completion, avoiding unnecessary heating.
-
-
3. Inefficient Work-up and Isolation:
-
Product Solubility: The pyrazolone product may have some solubility in the reaction mixture or wash solvents. Excessive washing or using a suboptimal recrystallization solvent can lead to significant product loss[10].
-
Precipitation/Crystallization: Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath is a common practice to maximize recovery[11].
-
Below is a workflow to help diagnose the source of low yield.
Caption: Mechanism of the Knorr pyrazolone synthesis.
Implications for Synthesis:
-
The ketone is more reactive than the ester, which dictates the regioselectivity of the initial attack.[4][10]
-
Since both key steps (condensation and cyclization) involve nucleophilic attack on a carbonyl, acid catalysis is beneficial throughout.[5]
-
The final product is an aromatic, stable heterocycle, which provides a strong thermodynamic driving force for the reaction.[4]
Q2: Should I use 3,4-dimethylphenylhydrazine free base or the hydrochloride salt?
Using the hydrochloride salt is generally recommended for consistency and stability.
-
Stability: Hydrazine free bases can degrade over time through oxidation. The hydrochloride salt is significantly more stable for long-term storage.
-
Handling: The salt is a crystalline solid that is easier to handle and weigh accurately compared to the free base, which can be an oil or low-melting solid.
-
In-situ Neutralization: When using the hydrochloride salt, a base like sodium acetate is typically added to the reaction mixture. This neutralizes the HCl in situ, liberating the free hydrazine to react while simultaneously creating a buffered acidic environment (acetic acid/acetate buffer) that can be beneficial for yield.[6][7] If you use glacial acetic acid as the solvent, it is strong enough to protonate the liberated hydrazine, but the equilibrium allows for sufficient free hydrazine to react.
Q3: Are there any advanced or alternative synthetic methods to consider?
Yes, while the Knorr synthesis is standard, other methods exist, particularly multicomponent reactions (MCRs) which are gaining popularity for their efficiency.
-
Multicomponent Reactions: These strategies combine multiple starting materials in a single pot to form complex products efficiently. For pyrazole synthesis, this can involve reacting an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate in the presence of a catalyst.[12][13] While this produces a different pyrazole scaffold, the principles of MCRs could be adapted.
-
Continuous Flow Synthesis: For large-scale production, continuous flow processes have been developed for related pyrazolones like Edaravone. These methods can improve safety, reduce impurities, and increase throughput.[14]
For most lab-scale applications, however, optimizing the classic Knorr synthesis remains the most practical and direct approach.
Experimental Protocols
Protocol 1: Standard Synthesis in Glacial Acetic Acid This protocol is adapted from established literature procedures.[6][7]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).
-
Solvent Addition: Add glacial acetic acid (250 mL).
-
Reaction: Stir the mixture and heat to reflux. Maintain reflux for 24 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (starting material consumed), allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (approx. 1 L). Wash the ether solution carefully with a saturated aqueous sodium bicarbonate solution (5 x 200 mL) to remove any remaining acetic acid.
-
Isolation: Separate the ether layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product. A reported yield for this method is approximately 76%.[6]
References
- Al-Mulla, A. (2017). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 22(8), 1339.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Google Patents. (2011). CN102285920A - Optimal edaravone synthesis method.
- National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Google Patents. (2013). CN102285920B - Optimal edaravone synthesis method.
- National Institutes of Health. (2018). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. Molecules, 23(11), 2826.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- National Institutes of Health. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(16), 4991.
- ACS Publications. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. Organic Process Research & Development, 25(9), 2136-2142.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- National Institutes of Health. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 17(15), 3858-3861.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
- Reddit. (2023). Pyrazolone formation. r/OrganicChemistry.
- Oriental Journal of Chemistry. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(3), 1431-1438.
- YouTube. (2019). synthesis of pyrazoles. Erland Stevens.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- YouTube. (2022). Retrosynthesis of a Pyrazolone - Chemistry of Medicinal Drugs 5. Prof. Gerald Dyker's Insights & Essentials.
- ResearchGate. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
- PubChem. (n.d.). 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- ACE Biolabs. (n.d.). This compound.
- LookChem. (n.d.). Cas 277299-70-4, 2-(3,4-Dimethylphenyl).
- National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3169.
- Journal of Chemical and Pharmaceutical Research. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
- National Institutes of Health. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 73.
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Welcome to the technical support center for the purification of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges in the purification of this pyrazolone derivative. As an important intermediate and a known impurity of Eltrombopag, achieving high purity of this compound is critical for subsequent applications[][2][3][4][5][6].
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: "Oiling Out" During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as an oil.
Scientific Explanation: "Oiling out" typically occurs when a compound precipitates from a solution at a temperature above its melting point or when the concentration of the solute is too high for orderly crystal lattice formation to occur. The presence of impurities can also disrupt crystallization.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Solute Concentration | The solution is oversaturated. Add a small amount of hot solvent to reduce the saturation until the oil redissolves, then allow it to cool slowly.[7] |
| Rapid Cooling | Cooling the solution too quickly prevents the molecules from arranging into a stable crystal lattice. Let the solution cool gradually to room temperature before transferring it to an ice bath. Using an insulated container can facilitate slow cooling.[7] |
| Inappropriate Solvent | The chosen solvent may not be optimal for this specific pyrazolone derivative. Experiment with different solvents or solvent mixtures. For pyrazolones, common solvents include ethanol, acetone, and ethyl acetate.[8][9][10] |
| Presence of Impurities | Impurities can inhibit crystal formation. If you suspect impurities, try treating the hot solution with a small amount of activated charcoal to adsorb them, followed by hot filtration before cooling.[7] |
Issue 2: Low Yield After Purification
Symptom: The final amount of your purified this compound is significantly lower than expected.
Scientific Explanation: Low yield can result from several factors, including incomplete crystallization, loss of product during transfers, or premature crystallization during filtration.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Crystallization | Not all of the dissolved compound has precipitated. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[9] |
| Product Loss During Transfers | The compound can adhere to glassware during transfers. Rinse all glassware with a small amount of the cold recrystallization solvent and add the rinsing to the filtration funnel to recover any lost product.[7] |
| Premature Crystallization | The compound crystallizes during hot filtration. To prevent this, use a pre-heated funnel and receiving flask for the hot filtration step.[7] |
Issue 3: Persistent Colored Impurities
Symptom: The purified product retains a noticeable color, suggesting the presence of impurities.
Scientific Explanation: Colored impurities often arise from byproducts formed during the synthesis of the pyrazolone ring.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Residual Starting Materials or Byproducts | Colored impurities from the synthesis may persist. Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb these impurities before filtering. Be aware that this may slightly reduce the overall yield.[7] |
| Degradation on Silica Gel | Some pyrazolone derivatives can degrade on acidic silica gel during column chromatography. To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1%).[7] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing this compound?
A1: For pyrazolone derivatives, ethanol, methanol, isopropanol, acetone, and ethyl acetate are excellent starting points for single-solvent recrystallization.[9][10][11] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be very effective.[9] The ideal solvent or solvent pair will dissolve the compound when hot but have low solubility when cold.
Q2: How can I separate regioisomers of a pyrazolone derivative?
A2: Separating regioisomers can be challenging due to their similar physical properties. The most common and effective method is silica gel column chromatography.[7] Careful optimization of the eluent system is critical for achieving good separation. Fractional recrystallization can also be an option if the regioisomers exhibit different solubilities in a specific solvent.[7]
Q3: My compound is poorly soluble in most common organic solvents. What are my purification options?
A3: For poorly soluble compounds, recrystallization can be difficult. One approach is hot filtration of a suspension in a solvent that dissolves the impurities but not your desired compound. Alternatively, column chromatography can be performed by dissolving the compound in a minimal amount of a strong, polar solvent like DMF or DMSO and adsorbing it onto silica gel before loading it onto the column. Solid-Phase Extraction (SPE) may also be a viable purification strategy.[7]
Q4: What are the common byproducts in the synthesis of this compound that I need to purify away?
A4: The synthesis of this compound typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate.[2][6] Potential impurities could include unreacted starting materials, byproducts from side reactions, or regioisomers.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
Objective: To purify solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude pyrazolone derivative in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound using flash column chromatography.
Materials:
-
Crude pyrazolone derivative
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude pyrazolone derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column.[7]
-
Collect fractions in separate tubes. If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolone derivative.[7]
Visualized Workflows
Caption: General experimental workflow for the purification of pyrazolone derivatives.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- Technical Support Center: Purification of Pyrazolone Deriv
- DE1112984B - Process for the preparation of pyrazolone derivatives - Google P
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
- Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents - PubMed Central.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Deriv
- Full article: Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Deriv
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry.
- Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC - PubMed Central.
- Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Put
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- CAS 277299-70-4 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one.
- Separation of Pyrazolone T on Newcrom R1 HPLC column - SIELC Technologies.
- 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one - ChemicalBook.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- 2-(3,4-Dimethylphenyl)
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega.
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one - LGC Standards.
- This compound - CLEARSYNTH.
- 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one - Echemi.
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID - PubChem.
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- 10. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Here, we move beyond the textbook mechanism to address the practical challenges and side reactions frequently encountered in the laboratory. Our goal is to provide you with the expert insights and actionable protocols needed to troubleshoot your experiments effectively, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve not just the immediate issue, but future challenges as well.
Q1: My reaction with an unsymmetrical dicarbonyl is producing a mixture of regioisomers. How can I control the selectivity?
A1: This is the most common challenge in Knorr pyrazole synthesis.[1] The formation of two regioisomers occurs when a substituted hydrazine attacks an unsymmetrical 1,3-dicarbonyl compound.[2] Selectivity is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]
Root Causes & Mechanistic Insight:
-
Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either carbonyl carbon. The more electrophilic (electron-deficient) carbonyl is typically attacked faster. For example, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[4]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach to a specific carbonyl group, favoring attack at the less sterically encumbered position.
-
Reaction Conditions (pH & Solvent): The reaction proceeds through hydrazone formation followed by cyclization and dehydration.[5][6] The pH can influence the rate of these steps differently for each carbonyl, affecting the final isomer ratio.[7] The solvent can also play a crucial role; traditional solvents like ethanol may not provide sufficient differentiation between the two carbonyls.[8]
Troubleshooting Strategies:
-
Leverage Solvent Effects: Changing the solvent can dramatically alter regioselectivity. The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity.[8] These solvents do not compete with the hydrazine for attack on the more reactive carbonyl, unlike ethanol, leading to a cleaner reaction.[8]
-
pH Control: While the reaction is typically run with a catalytic amount of acid (e.g., acetic acid), the pH can be critical.[7][9] Strongly acidic conditions (pH < 3) can sometimes favor the formation of furan byproducts via a Paal-Knorr type mechanism, while neutral or slightly acidic conditions are optimal for pyrazole formation.[7][10] Experiment with buffering the reaction or using weaker acids.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be a single regioisomer.
Workflow for Improving Regioselectivity
Caption: A stepwise approach to enhancing regioselectivity in Knorr pyrazole synthesis.
Q2: My reaction is very slow or appears to stall. What factors could be inhibiting it?
A2: A sluggish Knorr synthesis often points to issues with catalysis, reactant stability, or the formation of a stable, non-cyclizing intermediate.
Root Causes & Mechanistic Insight:
-
Insufficient Acid Catalysis: Both the initial hydrazone formation and the final dehydration step are acid-catalyzed.[7] Without sufficient acid, the reaction may be exceedingly slow.
-
Trapped Intermediates: The reaction can sometimes stall at the hydrazone or the cyclic hydroxylpyrazolidine intermediate stage.[3] The dehydration of this cyclic intermediate is often the rate-determining step, and if conditions are not favorable for water elimination, the reaction will not proceed.[3]
-
pH Imbalance: While acid is necessary, the wrong pH can be detrimental. At very low pH, the hydrazine nucleophile can be fully protonated, rendering it unreactive.[11] At higher pH (pH > 7), the carbonyl activation via protonation is inefficient, and the initial hydrazone formation may not occur or may be reversible.[7]
Troubleshooting Strategies:
-
Optimize Catalyst Loading: If using acetic acid, ensure at least a catalytic amount is present (typically 3-5 drops for a small-scale reaction is sufficient).[9] For more challenging substrates, consider stronger acids like HCl or H₂SO₄, but be mindful of potential side reactions.
-
Facilitate Dehydration: If you suspect the reaction is stalled at the hydroxylpyrazolidine intermediate, ensure conditions favor dehydration. This can be achieved by:
-
Increasing the reaction temperature.
-
Using a Dean-Stark trap to remove water azeotropically if the solvent is suitable (e.g., toluene).
-
-
Check Reactant Quality: Hydrazine and its derivatives can degrade over time. Ensure you are using a fresh or properly stored bottle. 1,3-dicarbonyl compounds, especially β-ketoesters, can also undergo self-condensation or hydrolysis.
Q3: My crude reaction mixture is a dark, "sinful yellow/red" color with many impurities by TLC. What is happening?
A3: This is a common observation, particularly when using phenylhydrazine or other aryl hydrazines.[12] The discoloration is often due to the formation of oxidative and decomposition byproducts from the hydrazine starting material.
Root Causes & Mechanistic Insight:
-
Hydrazine Oxidation: Hydrazines, especially aryl hydrazines, are susceptible to air oxidation, which can generate highly colored radical species and azo compounds. This process can be accelerated by heat and trace metal impurities.
-
Self-Condensation/Decomposition: The 1,3-dicarbonyl starting material may not be completely stable under the reaction conditions and could be undergoing self-condensation (e.g., aldol-type reactions).[12]
-
Di-addition Intermediate: Recent kinetic studies have revealed the presence of unexpected di-addition intermediates, where two molecules of hydrazine react with one molecule of the dicarbonyl.[3] While these may convert to the product, they can also lead to other byproducts.
Troubleshooting Strategies:
-
Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions involving the hydrazine.[12]
-
Use Hydrazine Salts: Starting with a hydrazine salt (e.g., phenylhydrazine hydrochloride) and adding a stoichiometric equivalent of a non-nucleophilic base (e.g., KOAc, NaOAc) can sometimes lead to a cleaner reaction by generating the free hydrazine in situ in a more controlled manner.[12]
-
Purification with a Silica Plug: Often, the colored impurities are highly polar or non-polar compared to the desired pyrazole product. A quick purification can be achieved by dissolving the crude material in a minimal amount of solvent and passing it through a short plug of silica gel. Flushing with a non-polar solvent (e.g., hexanes or toluene) can wash away some impurities before eluting the product with a more polar solvent system (e.g., ethyl acetate/hexanes).[12]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism and what are the key intermediates?
A1: The Knorr synthesis is a condensation reaction between a hydrazine (or derivative) and a 1,3-dicarbonyl compound, eliminating two molecules of water.[13]
Mechanism Steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups (protonated under acidic conditions) to form a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then attacks the remaining carbonyl group in an intramolecular fashion. This forms a five-membered cyclic intermediate, often a hydroxylpyrazolidine.[3]
-
Dehydration: The final step is the acid-catalyzed elimination of a second molecule of water from the cyclic intermediate to form the stable, aromatic pyrazole ring.[3]
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Q2: Which factors have the greatest impact on regioselectivity?
A2: Regioselectivity is a multifactorial issue. The interplay between substrate structure and reaction conditions determines the outcome. A summary is provided below.
| Factor | Influence on Regioselectivity | Example |
| Substrate Electronics | The more electrophilic carbonyl is attacked faster. | In a β-ketoester, the ketone is more electrophilic than the ester, favoring initial attack at the ketone.[4] |
| Substrate Sterics | Attack is favored at the less sterically hindered carbonyl. | A bulky t-butyl group adjacent to one carbonyl will direct the hydrazine to attack the other carbonyl. |
| Solvent | Non-nucleophilic, H-bond donating solvents enhance selectivity. | Using HFIP or TFE instead of EtOH can dramatically increase the ratio of one regioisomer over the other.[8] |
| pH | Affects the protonation state of both reactants and intermediates. | Acid catalysis is required, but extreme pH can inhibit the reaction or favor side products. Optimal conditions are often weakly acidic.[7] |
Q3: My product is a pyrazolone. How does tautomerism affect my characterization?
A3: When a β-ketoester is used as the dicarbonyl component, the product is a pyrazolone.[13] These compounds can exist as two major tautomers: the keto form (a pyrazolone) and the enol form (a hydroxypyrazole).[9][13]
-
Keto Form (Pyrazolone): Contains a C=O group within the ring.
-
Enol Form (Hydroxypyrazole): Contains a C=C-OH group, which makes the five-membered ring fully aromatic.
While historical literature often depicts the pyrazolone (keto) form, characterization data, especially ¹H NMR, frequently supports the aromatic hydroxypyrazole (enol) form as the more stable and predominant tautomer in solution.[13] When analyzing NMR spectra, look for the presence of an acidic OH proton and aromatic signals consistent with the pyrazole ring, rather than signals for a CH₂ group adjacent to a carbonyl.
Experimental Protocols
Protocol 1: General Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
In a 50 mL round-bottom flask, combine acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution with stirring.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If precipitation is slow, add a small amount of cold water.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol/water, and air dry.
Protocol 2: Regioselective Synthesis using a Fluorinated Alcohol (Hypothetical Example)
This protocol is based on principles described in the literature to maximize regioselectivity.[8]
-
In a 25 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione, 5 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 10 mL).
-
Add methylhydrazine (0.23 g, 5 mmol) dropwise at room temperature with stirring.
-
Add one drop of glacial acetic acid.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LCMS or TLC to assess the regioisomeric ratio.
-
Upon completion, carefully remove the HFIP solvent under reduced pressure (Note: HFIP is volatile and corrosive).
-
Purify the resulting residue by column chromatography to isolate the major regioisomer.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Reidel, B. D., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11628-11633.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46.
- Name-Reaction.com. Knorr pyrazole synthesis.
- ChemHelpASAP (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
- ResearchGate. Knorr pyrazole synthesis | Request PDF.
- Wikipedia. Paal–Knorr synthesis.
- Wikipedia. Knorr pyrrole synthesis.
- The Royal Society of Chemistry (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Chem Help ASAP. Knorr Pyrazole Synthesis.
- Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
- ResearchGate. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Organic Chemistry Explained (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube.
- ResearchGate. Knorr Pyrazole Synthesis.
- Slideshare. knorr pyrazole synthesis.
- Organic-Chemistry.org. Knorr Pyrazole Synthesis.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Reddit. (2023). Knorr Pyrazole Synthesis Question. r/OrganicChemistry.
- PubMed. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
- ResearchGate. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- ResearchGate. Knorr Pyrazole Synthesis | Request PDF.
- ResearchGate. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF.
- Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.
Sources
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- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of Pyrazolone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Pyrazolone derivatives are crucial scaffolds in pharmaceuticals, renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-convulsant properties.[1] However, their synthesis, most commonly via the Knorr pyrazole synthesis and related methods, can present challenges ranging from low yields to purification difficulties.
This document provides a series of frequently asked questions and troubleshooting guides to address specific issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazolone synthesis?
The most common route is the Knorr pyrazole synthesis , which involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, such as a β-ketoester (e.g., ethyl acetoacetate).[2][3][4] The mechanism typically proceeds under acid catalysis and involves several key steps:
-
Imine Formation: One of the nitrogen atoms of the hydrazine attacks a carbonyl group of the dicarbonyl compound, forming an imine intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular attack on the second carbonyl group.
-
Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrazole or pyrazolone ring.[2][3]
The use of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, a common challenge in this synthesis.[5]
Caption: Figure 1: Knorr Pyrazolone Synthesis Mechanism
Q2: Why is catalyst selection so critical for this reaction?
Catalysts are essential for achieving reasonable reaction rates and yields, as uncatalyzed reactions are often sluggish.[6] The choice of catalyst can significantly influence the reaction's efficiency and even the product profile.
-
Acid Catalysts: Brønsted or Lewis acids are commonly used to protonate a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[2][3] Examples include acetic acid, silica sulfuric acid (SSA), and p-toluenesulfonic acid.[7][8]
-
Heterogeneous vs. Homogeneous Catalysts:
-
Heterogeneous catalysts (e.g., silica sulfuric acid, nano-ZnO) are in a different phase from the reactants and offer the significant advantage of easy separation from the reaction mixture post-synthesis.[6][7][9]
-
Homogeneous catalysts (e.g., ionic liquids, phase transfer catalysts) are in the same phase and can sometimes offer better yields and shorter reaction times but require more complex work-up procedures to be removed.[6][7]
-
-
Green Catalysts: In line with green chemistry principles, catalysts like Amberlyst-70 and various nanoparticles are being used to facilitate reactions in aqueous media or under solvent-free conditions.[9]
Troubleshooting Guide
Q3: My reaction yield is very low, or the reaction failed. What are the primary causes?
Low yield is a frequent issue that can stem from several factors. A systematic approach is key to diagnosing the problem.[10]
-
Purity of Starting Materials: This is the most critical factor. Impurities in reactants, particularly the hydrazine or aminopyrazole derivatives, can inhibit the catalyst or introduce competing side reactions.[10]
-
Recommendation: Always verify the purity of your starting materials. If necessary, recrystallize or purify them before use.
-
-
Catalyst Inactivity: The catalyst may be old, hydrated, or used in an insufficient amount.
-
Recommendation: Use a fresh, active catalyst at the appropriate loading (typically 1-20 mol%). For some reactions, the absence of a catalyst results in a sluggish or failed reaction.[6]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can drastically reduce yield.
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Q4: How do I select the optimal solvent and temperature?
Solvent and temperature are interdependent and crucial for reactant solubility, reaction kinetics, and minimizing side products.[10]
-
Solvent Selection: The ideal solvent should fully dissolve the reactants but often allows the product to precipitate upon cooling, simplifying isolation.
-
Ethanol and Acetic Acid: These are traditional solvents. Ethanol is a good general choice, while acetic acid can serve as both a solvent and a catalyst. However, at elevated temperatures, acetic acid can cause unwanted hydrazide formation.[12]
-
Aprotic Solvents: Acetonitrile, DMF, and DMSO can be effective, especially if solubility is an issue.[12] Ionic liquids have also been shown to improve yields significantly compared to ethanol in some cases.[13]
-
Green Options: Water and solvent-free (neat) conditions are increasingly used. Microwave-assisted solvent-free synthesis can dramatically reduce reaction times and improve yields.[14][15][16]
-
-
Temperature Control:
-
Many pyrazolone syntheses are run at elevated temperatures (reflux) to increase the reaction rate.[11]
-
However, some reactions proceed efficiently at room temperature, which can prevent the degradation of sensitive functional groups.[6] The optimal temperature is a balance between reaction rate and product stability and should be determined experimentally, often by monitoring with TLC.[10]
-
Q5: I'm observing multiple spots on my TLC, suggesting by-products. What are they and how can I purify my product?
By-products are common and require robust purification strategies.
-
Common Impurities:
-
Unreacted starting materials.
-
Regioisomers, if using an unsymmetrical 1,3-dicarbonyl.[10]
-
Side products from degradation or competing reactions.
-
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying solid products.[11] The key is finding a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a common choice.[17] If a single solvent is ineffective, a two-solvent system ("good" solvent for dissolving, "poor" solvent to induce precipitation) can be used.[11][18]
-
Column Chromatography: For products that are difficult to recrystallize or to separate from regioisomers, column chromatography is the preferred method.[10] For basic pyrazole compounds that may stick to silica gel, the silica can be deactivated with triethylamine or ammonia in methanol.[18]
-
Acid-Base Extraction/Crystallization: Pyrazoles can be dissolved in an acidic aqueous solution to form a salt, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by adding a base. Alternatively, the acid addition salt itself can be crystallized for purification.[19][20]
-
Data Summary Tables
Table 1: Effect of Catalyst on Pyrazolone Synthesis
| Catalyst | Type | Key Advantages | Typical Loading | Reference |
|---|---|---|---|---|
| Acetic Acid | Homogeneous, Brønsted Acid | Acts as both solvent and catalyst | Solvent | [1] |
| Silica Sulfuric Acid (SSA) | Heterogeneous, Brønsted Acid | Easy to separate from the reaction mixture | 1 mol% | [6][7] |
| Ionic Liquids | Homogeneous | Can lead to higher yields and shorter reaction times | Varies | [7][13] |
| Nano-ZnO | Heterogeneous | High efficiency, short reaction times, eco-friendly | Varies | [9] |
| (TBA)₂S₂O₈ | Homogeneous | Effective under solvent-free conditions | Varies |[21] |
Table 2: Influence of Solvent on Reaction Conditions
| Solvent | Typical Temperature | Notes | Reference |
|---|---|---|---|
| Ethanol | Reflux | Common, good for recrystallization. | [10][17] |
| Acetic Acid | Reflux | Can cause hydrazide by-products at high temps. | [12] |
| Water | Varies | Green solvent, can give high yields with appropriate catalyst. | [14] |
| Ionic Liquids | 95 °C | Can provide significantly higher yields than ethanol. | [13] |
| Solvent-Free (Neat) | 100 °C / Microwave | Environmentally friendly, often fast with high yields. |[10][15] |
Experimental Protocols
Protocol 1: General Synthesis of a 3-Methyl-1-Phenyl-Pyrazolone
This protocol is a standard Knorr condensation procedure.
-
Reactant Preparation: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: If using a catalyst other than acetic acid (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst), add it to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) with constant stirring.[1][17]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them with TLC (a common eluent system is ethyl acetate/hexane).
-
Cooling & Precipitation: Once the reaction is complete (typically after 1-3 hours), allow the mixture to cool to room temperature, then place it in an ice bath to facilitate the precipitation of the crude product.[11][17]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities.[11]
-
Drying: Dry the collected solid product, preferably in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the pyrazolone product has high solubility when hot and low solubility when cold (e.g., ethanol).
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate with stirring) until the solid is completely dissolved. Add more solvent in small portions if needed, but avoid using a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. Confirm purity by checking the melting point and running a TLC.
References
- Chehardoli, G., & Mansouri, N. (2019). New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression.
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolone Metal Complexes. BenchChem Technical Support.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Chehardoli, G., & Mansouri, N. (2018). New pyrazolone derivatives synthesis: Comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Forum discussion].
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- Wang, L., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- Al-Ostath, R., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Future Journal of Pharmaceutical Sciences, 6(1), 92.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Google Patents. (n.d.).
- El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29199–29213.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2442-2449.
- Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6499.
- El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29199-29213.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- ResearchGate. (2016). A one-step synthesis of pyrazolone.
- MDPI. (n.d.).
- IJCRT.org. (2022).
- Reddit. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- RWTH Publications. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
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Technical Support Center: Troubleshooting Pyrazole Synthesis Regioselectivity Issues
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common regioselectivity challenges in your experiments. Here, we move beyond simple protocols to explain the underlying principles that govern isomeric outcomes, empowering you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. Why is this happening?
This is a classic challenge in pyrazole synthesis, often encountered in the Knorr synthesis and related methods.[1][2][3][4] The formation of two regioisomers stems from the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1] This leads to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[1]
The outcome of this competition is governed by a delicate balance of:
-
Electronic Effects: The inherent reactivity of the two carbonyl carbons. An electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can impede attack at the more sterically congested carbonyl group.[1]
-
Reaction Conditions: pH, solvent, and temperature play a critical role in modulating the reactivity of both reactants and can significantly influence the final isomer ratio.[5]
Q2: How can I reliably determine the structure of the major and minor regioisomers I've synthesized?
Unambiguous structure determination is crucial. While various techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1D NMR (¹H and ¹³C): Careful analysis of chemical shifts and coupling constants can often provide initial clues.[6][7] However, in cases where the isomers have very similar structures, 1D NMR alone may be insufficient.
-
2D NMR (HSQC, HMBC, NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation) is particularly invaluable. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For instance, the proton on the N1-substituent will show a correlation to the C5 and sometimes the C3 carbon of the pyrazole ring, definitively establishing the connectivity.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, which can help differentiate between isomers.
-
For absolute confirmation, single-crystal X-ray diffraction is the gold standard, though it requires obtaining suitable crystals of your compounds.
Q3: I've heard that the type of substituted hydrazine (e.g., methylhydrazine vs. phenylhydrazine) can affect the regioselectivity. Can you explain this?
Yes, the nature of the substituent on the hydrazine is a key factor. The two nitrogen atoms in a substituted hydrazine have different nucleophilicities.
-
In methylhydrazine , the methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the terminal NH2 group (N2).
-
In phenylhydrazine , the phenyl group is electron-withdrawing, which reduces the nucleophilicity of the substituted nitrogen (N1), making the terminal NH2 group (N2) the more nucleophilic center.[8]
The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.[9] This interplay between the hydrazine's electronics and the dicarbonyl's electronics dictates the initial bond formation and, consequently, the major regioisomer.
Troubleshooting Guides: Gaining Control Over Regioselectivity
Issue 1: Poor Regioselectivity in the Condensation of 1,3-Diketones with Substituted Hydrazines
This is the most common scenario leading to isomeric mixtures. Here’s a systematic approach to steer the reaction towards your desired product.
Root Cause Analysis:
The regiochemical outcome is a competition between the two carbonyl groups of the diketone for the more nucleophilic nitrogen of the hydrazine.[1] Factors like subtle differences in sterics and electronics between the two sides of the diketone, along with reaction conditions, can lead to a mixture of products.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting pyrazole synthesis regioselectivity.
Detailed Protocols & Explanations:
1. Solvent Modification: The Power of Fluorinated Alcohols
-
The Problem with Protic Solvents like Ethanol: Traditional solvents like ethanol can sometimes exacerbate poor regioselectivity. Being nucleophilic, ethanol can compete with the hydrazine in attacking the more reactive carbonyl group, leading to a less selective reaction.[8]
-
The Solution: Switching to non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[8][10][11] These solvents activate the carbonyl groups towards nucleophilic attack by the hydrazine without competing in the reaction themselves.[8] This often leads to a significant increase in the proportion of the desired isomer.[8][10][11]
Experimental Protocol: Synthesis in HFIP
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in HFIP (0.2 M).
-
Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.
-
2. pH Control: Exploiting Differences in Reactivity
-
Mechanism: The reaction mechanism can be pH-dependent.[5] Under acidic conditions, the reaction is catalyzed, and the initial step is often the formation of a hydrazone.[2][3] The regioselectivity can be influenced by which carbonyl is more readily protonated and activated. Conversely, under basic conditions, the nucleophilicity of the hydrazine is enhanced.
-
Practical Application: For reactions involving arylhydrazines, using the arylhydrazine hydrochloride salt can favor the formation of one regioisomer over the other.[12] Conversely, using the free base form of the hydrazine can lead to the opposite regioisomer.[12]
3. Alternative Synthetic Routes for Complete Regiocontrol
When optimization of the classical condensation fails, consider alternative strategies that offer inherent regioselectivity.
-
From Tosylhydrazones and Terminal Alkynes: This method provides excellent control, yielding 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[13][14][15] The reaction proceeds via a [3+2] cycloaddition pathway where the regiochemistry is predetermined by the starting materials.
Experimental Protocol: Tosylhydrazone Route [14]
-
To a solution of the N-alkylated tosylhydrazone (1.0 equiv) and terminal alkyne (1.5 equiv) in pyridine, add t-BuOK (2.0 equiv) and 18-crown-6 (0.1 equiv).
-
Heat the mixture at 80 °C and monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
-
-
From Chalcones (α,β-unsaturated ketones): The reaction of chalcones with hydrazines is another reliable method for preparing 1,3,5-trisubstituted pyrazoles.[16][17][18] The regioselectivity is generally high as the initial attack of the hydrazine occurs at the β-carbon of the unsaturated system.
Data Summary: Solvent Effects on Regioselectivity
The following table illustrates the dramatic impact of solvent choice on the isomeric ratio for the reaction of a representative 1,3-diketone with methylhydrazine.
| 1,3-Diketone Substrate | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Low selectivity | [8][10] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [8][10] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [8][10] |
Isomer A corresponds to the 3-trifluoromethyl-5-phenyl pyrazole, and Isomer B to the 3-phenyl-5-trifluoromethyl pyrazole.
Advanced Techniques for Difficult Cases
For particularly challenging separations or when optimization proves insufficient, consider the following:
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes enhance regioselectivity and dramatically reduce reaction times.[19][20][21][22][23] The selective heating of polar reactants can favor one reaction pathway over another.
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, which can be leveraged to optimize for a single regioisomer.[5]
By systematically applying these principles and troubleshooting strategies, you can gain control over the regiochemical outcome of your pyrazole syntheses, leading to more efficient and successful research outcomes.
References
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Various Authors. Pyrazole synthesis. Organic Chemistry Portal.
- Various Authors. (2016). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry.
- Joshi, S. D., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Taylor & Francis Online.
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- Al-Azzawi, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
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- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
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- Godfrey, S. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate.
- da Silva, P. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
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- Wang, X., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed.
- Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
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- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
- Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Blucher Proceedings. (2014). Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones. Blucher Proceedings.
- RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- ResearchGate. (2025). Mechanistic pathway for synthesis of pyrazole‐chalcone derivatives. ResearchGate.
- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal.
- ResearchGate. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate.
- ResearchGate. (2020). Synthesis of pyrazoles by cyclo-condensation reaction of chalcone 1 with hydrazines. ResearchGate.
- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
- ResearchGate. (2008). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
- MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Various Authors.
- Al-Amiery, A. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
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- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 15. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Welcome to the technical support guide for the synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 277299-70-4). This pyrazolone is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the thrombopoietin receptor agonist Eltrombopag[1][]. Achieving high purity is paramount for downstream applications and regulatory compliance. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize impurity formation and optimize your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and industrially relevant method is the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a hydrazine derivative, in this case, 3,4-dimethylphenylhydrazine (or its hydrochloride salt), with a β-ketoester, ethyl acetoacetate.[3][4] The reaction is typically heated in a suitable solvent like glacial acetic acid or ethanol to drive the condensation and subsequent cyclization.[5][6]
Q2: What are the primary impurities I should be concerned about in this synthesis?
Researchers typically encounter three main classes of impurities:
-
Regioisomeric Impurity: The most significant process-related impurity is the unwanted regioisomer, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This arises from the initial nucleophilic attack occurring at the ester carbonyl of ethyl acetoacetate instead of the more reactive ketone carbonyl.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3,4-dimethylphenylhydrazine and ethyl acetoacetate in your crude product.
-
Reaction Intermediates: The reaction proceeds via a hydrazone intermediate.[4] Incomplete cyclization or dehydration, often due to insufficient heating or reaction time, can result in the persistence of this intermediate.
Q3: How can I control the formation of the unwanted regioisomer?
Regioselectivity in the Knorr synthesis is dictated by the relative electrophilicity of the two carbonyl groups in the β-ketoester. Fortunately, the ketone carbonyl in ethyl acetoacetate is significantly more electrophilic than the ester carbonyl. The initial condensation of the hydrazine to form the hydrazone is generally the faster and favored pathway, leading to the desired 5-methyl-pyrazolone product.[4] To maximize the formation of the correct isomer:
-
Maintain Moderate Temperatures Initially: Allowing the initial hydrazone formation to proceed at a controlled temperature before aggressive heating for cyclization can favor the kinetically preferred product.
-
Control pH: While this specific reaction is often run in acetic acid, studies on the Knorr synthesis have shown that pH can influence reaction rates and pathways.[7][8] Extreme pH values should be avoided as they can promote side reactions.
Q4: What is the most effective way to monitor the reaction's progress to ensure completion?
Thin-Layer Chromatography (TLC) is the most practical method for real-time monitoring.[9][10] Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to resolve the starting materials from the product. The disappearance of the limiting reagent (typically the hydrazine) is a strong indicator of reaction completion. For more precise, quantitative analysis of reaction kinetics and impurity formation, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12]
Q5: What are the best practices for initial purification of the crude product?
After the reaction is complete, a simple workup can significantly improve purity before final recrystallization. A typical procedure involves:
-
Solvent Removal: Evaporate the reaction solvent (e.g., acetic acid) under reduced pressure.[5][6]
-
Aqueous Wash: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash it carefully with a saturated aqueous sodium bicarbonate solution. This step is crucial for neutralizing and removing any remaining acidic solvent, which can interfere with crystallization and product stability.[5]
-
Brine Wash & Drying: Wash the organic layer with brine to remove excess water, then dry it over an anhydrous salt like magnesium sulfate or sodium sulfate before final solvent evaporation.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction (insufficient time or temperature).2. Impure starting materials (especially the hydrazine, which can degrade).3. Mechanical loss during workup and transfers. | 1. Monitor the reaction by TLC until the starting material is consumed. If stalled, consider extending the reflux time.2. Verify the purity of 3,4-dimethylphenylhydrazine and ethyl acetoacetate by NMR or GC before starting. Use freshly opened reagents if possible.3. Ensure efficient extraction and careful transfers. Rinse glassware with the workup solvent to recover all product. |
| Significant Unreacted Starting Material in Crude Product | 1. Reaction has not reached completion.2. Incorrect stoichiometry; limiting reagent was not accurately measured.3. Deactivation of reagents. | 1. Continue heating under reflux and monitor by TLC every hour.2. Re-check calculations and accurately weigh all reagents. Ensure the use of proper molar equivalents, especially if starting with the hydrazine hydrochloride salt, which requires a base like sodium acetate.[5][6]3. Store hydrazine derivatives under inert gas and protected from light, as they can be sensitive to air oxidation. |
| Multiple Product Spots on TLC / Peaks in HPLC | 1. Formation of the regioisomeric impurity.2. Presence of stable reaction intermediates.3. Side reactions leading to byproducts like bis-pyrazoles, though less common without aldehyde contaminants.[13] | 1. Optimize reaction conditions (see FAQ Q3). The regioisomer may need to be removed via column chromatography or careful fractional crystallization.2. Ensure adequate reflux time and temperature to drive the cyclization to completion.3. Ensure all glassware is clean and that starting materials are free from aldehyde impurities. |
| Product Fails to Crystallize or Oiling Out | 1. High levels of impurities are depressing the melting point and disrupting the crystal lattice.2. Presence of residual solvent (e.g., acetic acid, water). | 1. Purify the crude oil using silica gel column chromatography to remove impurities before attempting recrystallization again.2. Ensure the workup was thorough. The aqueous bicarbonate wash is critical for removing acid.[5] Dry the crude material under high vacuum to remove all volatile residues. |
| Product is Off-Color (Pink, Brown, or Dark) | 1. Oxidation of the phenylhydrazine starting material or the pyrazolone product.2. Thermal degradation from excessive heating. | 1. Use high-purity starting materials. Consider performing the reaction under an inert atmosphere (N₂ or Argon).2. Avoid excessively high temperatures. Ensure the heating mantle is set to the correct temperature for the solvent's boiling point.3. The colored impurities can often be removed by treating a solution of the product with activated charcoal before recrystallization. |
Section 3: Key Experimental Protocols & Mechanistic Insights
Protocol 3.1: Synthesis via Knorr Cyclocondensation
This protocol is a robust procedure adapted from established literature methods.[5][6]
Reagents & Materials:
-
3,4-Dimethylphenylhydrazine hydrochloride (1 eq)
-
Ethyl acetoacetate (1 eq)
-
Anhydrous Sodium Acetate (1 eq)
-
Glacial Acetic Acid
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,4-dimethylphenylhydrazine hydrochloride (1 eq), ethyl acetoacetate (1 eq), and anhydrous sodium acetate (1 eq).
-
Scientist's Note: Sodium acetate acts as a base to neutralize the HCl from the hydrazine salt, liberating the free hydrazine necessary for the reaction.
-
-
Solvent Addition: Add glacial acetic acid to the flask to create a solution with a concentration of approximately 0.4 M with respect to the limiting reagent.
-
Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring.
-
Scientist's Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation (hydrazone formation) and the subsequent intramolecular cyclization and dehydration steps.
-
-
Monitoring: Monitor the reaction progress using TLC (e.g., 30% EtOAc/Hexane). The reaction is typically complete within 24 hours.[5][6]
-
Workup - Acid Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with saturated aqueous sodium bicarbonate solution. Repeat the wash until CO₂ evolution ceases.
-
Scientist's Note: This is a critical purification step. The bicarbonate base neutralizes any remaining acetic acid, converting it to sodium acetate, which is soluble in the aqueous layer.
-
-
Workup - Final Washes: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound, which can then be further purified.
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water or isopropanol and heptane often works well. The goal is to find a system where the pyrazolone is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure product. The reported melting point is in the range of 121-125 °C.[6][14]
Protocol 3.3: Analytical Characterization
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the two aromatic protons, the pyrazolone ring proton, and the three methyl groups. The expected chemical shifts are approximately δ 11.3 (br s, 1H, NH-tautomer), 7.5-7.1 (m, 3H, Ar-H), 5.3 (s, 1H, CH on pyrazolone ring), and three singlets for the methyl groups around 2.2-2.0 ppm.[5]
-
HPLC: Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) to assess purity. The method should be able to separate the product from starting materials and the key regioisomeric impurity.[1]
-
Mass Spectrometry (ES-MS): The product should show a molecular ion peak corresponding to its molecular weight (202.25 g/mol ), typically observed as [M+H]⁺ at m/z 203.[5]
Section 4: Visualizing the Synthetic Pathway and Troubleshooting Logic
Diagram 1: Knorr Synthesis Pathway and Impurity Formation
This diagram illustrates the primary reaction pathway and the key junctions where impurities can form.
Caption: Main reaction pathway and formation of the primary regioisomeric impurity.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis issues based on analytical results.
Caption: A logical workflow for troubleshooting common synthesis problems.
Section 5: References
-
Vertex AI Search. (2025). Celecoxib Derivative Intermediates And Their Synthetic Pathways.
-
PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
-
PMC. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.
-
Journal of Medicinal Chemistry. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents.
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate.
-
Organic Chemistry Research. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) has been used as a highly efficient catalyst for the one-pot pseudo five-component reaction.
-
Google Patents. (n.d.). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
-
NIH. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
-
ResearchGate. (n.d.). One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate and benzaldehyde....
-
AMSbiopharma. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
-
BMC Chemistry. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water.
-
PubChem. (n.d.). 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
-
Google Patents. (n.d.). Method for purifying pyrazoles.
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
ResearchGate. (2025). Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF.
-
NIH. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
-
LookChem. (n.d.). Cas 277299-70-4, 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. [Link]
-
ResearchGate. (2006). A one-step synthesis of pyrazolone.
-
RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
Sources
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- 6. echemi.com [echemi.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
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- 14. lookchem.com [lookchem.com]
Technical Support Center: Navigating the Scale-Up of Pyrazolone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolone derivatives is a cornerstone in the development of a wide array of pharmaceuticals and fine chemicals. However, transitioning a promising lab-scale synthesis to a pilot or industrial scale introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness. This technical support center provides practical, in-depth guidance to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns that arise during the scale-up of pyrazolone synthesis.
Q1: What are the primary safety concerns when scaling up pyrazolone synthesis?
A1: The primary safety concerns during scale-up often revolve around the handling of high-energy and toxic reagents, as well as managing reaction exotherms. Key issues include:
-
Use of Hydrazine Hydrate: Hydrazine is a high-energy and toxic compound.[1] Its condensation reactions can be highly exothermic, posing a significant risk of thermal runaway if not meticulously controlled.[1] Hydrazine can also decompose, sometimes explosively, at elevated temperatures or in the presence of certain metal catalysts.[1]
-
Diazotization Steps: Diazotization reactions are notoriously hazardous and require strict temperature control to prevent the accumulation of unstable diazonium salts, which can decompose violently.[2]
-
Product Stability: Pyrazolone derivatives, especially those with a high nitrogen-to-carbon ratio, may be potentially explosive.[2] It is crucial to study the physicochemical stability of the target compound before initiating a large-scale synthesis.[2]
Q2: How do physical parameters that are negligible at the lab scale become critical during scale-up?
A2: Physical parameters such as heat and mass transfer do not scale linearly and become critical factors in larger reactors.[2]
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes it much more difficult to dissipate or add heat efficiently, which is critical for controlling exothermic reactions or maintaining optimal reaction temperatures.[1][2]
-
Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of unwanted byproducts.[1]
Q3: Why might I see new, unexpected impurities in my large-scale batches that weren't present in the lab?
A3: The appearance of new impurities during scale-up is a common issue and can be attributed to several factors:
-
Modified Reaction Conditions: Changes in heating/cooling rates, mixing efficiency, and longer reaction or addition times can alter the reaction kinetics, favoring different side reactions.[2] For instance, a change in acidity during a diazotization scale-up can lead to the formation of condensation byproducts not seen at the lab scale.[2]
-
Impurity Profile of Starting Materials: The grade and impurity profile of bulk starting materials may differ from the highly purified reagents used in the lab, introducing new contaminants into the reaction.
Q4: What are the most common challenges related to the purification of pyrazolones at a larger scale?
A4: Purification is often a bottleneck in the scale-up process. Common challenges include:
-
Crystallization Issues: "Oiling out," where the product separates as an oil instead of a crystalline solid, can be problematic.[3] This can be caused by impurities or too rapid cooling. Low yields after recrystallization are also common due to product loss during transfers and filtration.[3]
-
Solvent Selection: Solvents that are effective for lab-scale purification, such as chlorinated solvents for chromatography, may be impractical or environmentally undesirable at an industrial scale.[2] Finding a suitable and scalable recrystallization solvent is key.[3]
-
Chromatography: While effective for small quantities, flash column chromatography is often cumbersome and expensive to scale up.[3]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific problems you may encounter during the scale-up of your pyrazolone synthesis.
Issue 1: Thermal Runaway or Poor Temperature Control During Hydrazine Condensation
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Excessive pressure build-up in the reactor.
-
Discoloration of the reaction mixture, indicating decomposition.
Root Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting & Optimization Steps |
| Poor Heat Dissipation | The exothermic heat of reaction is generated faster than the cooling system can remove it, a common issue in large reactors with a low surface-area-to-volume ratio.[1] | 1. Reduce Addition Rate: Implement a slow, controlled addition of hydrazine hydrate to the reaction mixture.[1] 2. Ensure Adequate Cooling: Verify that the reactor's cooling system is sufficient for the scale and exothermicity of the reaction.[1] 3. Increase Dilution: Use a larger volume of an appropriate solvent to act as a heat sink.[1] |
| Inadequate Mixing | Localized high concentrations of hydrazine can lead to "hot spots" where the reaction accelerates uncontrollably. | 1. Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry and viscosity of the reaction mixture. 2. Check Baffle Installation: Ensure the reactor is properly baffled to promote turbulent mixing and prevent vortexing. |
| Catalytic Decomposition | Trace metal impurities (e.g., copper, iron) can catalyze the decomposition of hydrazine.[1] | 1. Use High-Purity Reagents: Analyze starting materials for metal content. 2. Reactor Material: Ensure the reactor is constructed from a non-catalytic material (e.g., glass-lined steel). |
Issue 2: Low Yield and/or Formation of Regioisomers
Symptoms:
-
The isolated yield of the desired pyrazolone is significantly lower than in the lab-scale synthesis.
-
Analytical data (e.g., NMR, LC-MS) shows the presence of significant quantities of one or more isomeric byproducts.[3]
Root Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting & Optimization Steps |
| Incomplete Reaction | Insufficient reaction time or temperature, or poor mixing, can lead to unreacted starting materials.[1] | 1. Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to determine the optimal reaction time. 2. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while carefully monitoring for byproduct formation.[1] |
| Unfavorable Reaction Conditions | The reaction conditions (solvent, temperature, catalyst) may favor the formation of multiple isomers.[1] | 1. Solvent Screening: Investigate different solvents that may improve regioselectivity.[1] 2. Temperature Optimization: Lowering the reaction temperature often improves selectivity.[1] 3. Catalyst Screening: If applicable, screen different catalysts to favor the desired regioisomer.[1] |
| Product Loss During Workup/Purification | The product may have significant solubility in the mother liquor or be lost during transfers. | 1. Optimize Crystallization: Carefully select the recrystallization solvent to maximize yield.[3] Consider anti-solvent addition. 2. Minimize Transfers: Plan the workup to minimize the number of vessel-to-vessel transfers. Rinse all glassware with the cold recrystallization solvent and add the rinsings to the main batch.[3] |
Issue 3: Purification by Crystallization is Ineffective
Symptoms:
-
The product "oils out" instead of crystallizing.[3]
-
The product crystallizes prematurely during hot filtration.[3]
-
The final product is still impure after recrystallization, or has an undesirable color.[3]
Root Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting & Optimization Steps |
| "Oiling Out" | The melting point of the impure solid is lower than the boiling point of the solvent, or the solution is supersaturated at too high a temperature. | 1. Change Solvent System: Use a lower-boiling point solvent or a solvent mixture. 2. Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Seed the Solution: Add a few seed crystals of the pure product to encourage crystallization. |
| Premature Crystallization | The compound crystallizes in the funnel during hot filtration to remove insoluble impurities. | 1. Use Pre-heated Equipment: Pre-heat the funnel and receiving flask before filtration.[3] 2. Use Excess Solvent: Use a slight excess of hot solvent to ensure the product remains in solution during filtration. The excess can be boiled off before cooling. |
| Persistent Impurities/Color | Impurities may co-crystallize with the product, or colored byproducts (e.g., from oxidation) may be present.[3] | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[3] Be aware this may slightly reduce the yield. 2. Inert Atmosphere: If the product is prone to oxidation, conduct the workup and purification under an inert atmosphere (e.g., nitrogen or argon).[3] |
Experimental Protocols & Workflows
Protocol 1: Scale-Up Safety Assessment for a Diazotization Reaction
This protocol outlines a workflow for transitioning a potentially hazardous diazotization step from batch to a safer continuous flow process, a strategy that has been successfully implemented for scaling up pyrazole synthesis.[2]
Caption: Workflow for transitioning a diazotization to a safer flow process.
Diagram: Logic for Troubleshooting Low Yield
This diagram illustrates a logical decision-making process for diagnosing the root cause of low yields during scale-up.
Sources
Technical Support Center: Solvent Effects on Pyrazole Cyclization Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the critical role of solvents in pyrazole cyclization reactions. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions & Troubleshooting Guides
Q1: My pyrazole synthesis is sluggish and giving low yields. How do I know if the solvent is the problem?
A1: Solvent choice is fundamental and often the root cause of poor reaction performance. A solvent is not merely an inert medium; it actively participates in the reaction at a molecular level. If your reaction is underperforming, consider these functions of the solvent:
-
Reactant Solubility: The most basic requirement is that your starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines) must be adequately solubilized. Poor solubility leads to a heterogeneous reaction mixture, drastically reducing the effective concentration of reactants and slowing down the reaction rate. If you observe solid starting material even after heating, your solvent is inappropriate.
-
Stabilization of Intermediates and Transition States: Pyrazole cyclizations proceed through various charged or highly polar intermediates and transition states. Polar solvents, particularly protic ones like ethanol or acetic acid, can stabilize these species through hydrogen bonding, lowering the activation energy and accelerating the reaction.[1][2][3] For instance, in the condensation between a hydrazine and a dicarbonyl compound, the solvent can facilitate proton transfer during the formation and dehydration of the hydrazone intermediate.
-
Reaction Pathway Influence: The solvent can dictate the dominant reaction mechanism. For example, in reactions that can proceed through different pathways, a solvent's ability to solvate ions or facilitate proton transfer can favor one pathway over another, directly impacting your yield of the desired pyrazole. In some cases, specific solvents like 2,2,2-trifluoroethanol (TFE) can act as a catalyst by coordinating with carbonyl groups and stabilizing the enol form of 1,3-dicarbonyl compounds, thereby promoting cyclization.[4][5]
If you suspect a solvent issue, the first step is to assess reactant solubility. If that is not the issue, a systematic screening of solvents with varying polarities and proticities is a logical next step.
Q2: I'm performing a classic Knorr-type synthesis with an unsymmetrical 1,3-dicarbonyl. How does solvent polarity affect the reaction rate and, more importantly, the regioselectivity?
A2: This is an excellent and critical question. In the reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to two different regioisomers. The solvent plays a decisive role here.
The reaction generally proceeds via two key stages:
-
Initial condensation to form a hydrazone intermediate.
-
Intramolecular cyclization followed by dehydration to form the aromatic pyrazole ring.
The rate-determining step can shift depending on the reaction's pH and conditions.[6] Here’s how solvents exert their influence:
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most common choices for this synthesis. They accelerate the reaction by stabilizing the polar intermediates and transition states involved in both the initial condensation and the subsequent cyclization/dehydration steps.[1][7] Acetic acid is often used not just as a solvent but also as a catalyst to promote the dehydration of the intermediate pyrazoline.[8] However, their high polarity might not always provide the best regioselectivity, as they can accelerate both reaction pathways.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These solvents can dissolve the reactants but are less effective at stabilizing the protonated intermediates compared to protic solvents. Reactions in these solvents may be slower. However, this can sometimes be exploited to enhance regioselectivity. By slowing the overall reaction, the inherent electronic and steric differences between the two carbonyl groups become more pronounced, potentially favoring attack at the more electrophilic or less hindered carbonyl. For instance, studies on aza-Michael additions (a related reaction) have shown THF to be a highly suitable solvent, outperforming methanol, toluene, and others in certain cases.[9]
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These are generally poor choices unless the reactants are highly non-polar. The reaction rates are typically very low due to the instability of the polar intermediates. However, running the reaction in toluene with a Dean-Stark trap to remove water can be an effective strategy to drive the equilibrium towards the final pyrazole product, especially if the dehydration step is challenging.
Expert Insight: Regioselectivity is a complex interplay of sterics, electronics, and reaction conditions.[6] While solvent is a key lever, it is not the only one. The electronic nature of the substituents on both the dicarbonyl and the hydrazine will strongly influence the outcome.
Q3: My reaction is clean, but the conversion is incomplete. I suspect an unfavorable equilibrium. Can a change in solvent help?
A3: Absolutely. The final step in many pyrazole syntheses is a dehydration reaction, which is often reversible. If your reaction stalls, it's likely that the accumulation of water in the reaction medium is promoting the reverse reaction or inhibiting the forward reaction.
Here are solvent-based strategies to drive the reaction to completion:
-
Azeotropic Removal of Water: Switch to a solvent that forms an azeotrope with water, such as toluene or benzene (use with caution). By equipping your apparatus with a Dean-Stark trap, you can continuously remove water as it is formed, irreversibly shifting the equilibrium toward the pyrazole product according to Le Châtelier's principle.
-
Use of Dehydrating Agents: While not strictly a solvent effect, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can sequester water. This is most effective in aprotic solvents like THF, DCM, or acetonitrile where the dehydrating agent itself is not consumed by the solvent.
-
Switching to a High-Boiling Point Aprotic Solvent: Solvents like DMF or DMSO can be used at higher temperatures. The increased temperature can provide the necessary activation energy to overcome the dehydration barrier and can also help drive off water from the reaction mixture, especially if the system is not perfectly sealed.
Q4: For an aza-Michael addition step leading to a pyrazole precursor, what are the best practices for solvent selection?
A4: The aza-Michael addition, the conjugate addition of a nitrogen nucleophile (like a pyrazole) to an α,β-unsaturated carbonyl compound, is a powerful method for forming C-N bonds.[10] The choice of solvent is critical for the efficiency of this step.
-
Solvent Screening is Key: The optimal solvent is highly substrate-dependent. A screening of common solvents is often the most effective approach. A typical screen would include THF, Dichloromethane (DCM), Acetonitrile (MeCN), Toluene, and an alcohol like Methanol or Ethanol.
-
Polar Aprotic Solvents Often Excel: In many documented cases, polar aprotic solvents give the best results. For example, in the Cs₂CO₃ catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated malonates, THF was found to be the most suitable solvent, providing higher yields than methanol, toluene, or ethyl acetate.[9]
-
Role of Catalysis: The base or catalyst used is intrinsically linked to the solvent. A base like DBU or Cs₂CO₃ may have different solubility and reactivity profiles in different solvents. The solvent must be able to dissolve the catalyst and facilitate the deprotonation of the pyrazole NH group to generate the active N-nucleophile.[9]
-
Solvent-Free and "Green" Conditions: For certain reactive substrates, solvent- and catalyst-free conditions can be highly effective, often proceeding at elevated temperatures (e.g., 80 °C).[11][12] This approach is environmentally friendly and simplifies workup. Water has also been explored as a green solvent for some pyrazole syntheses.[13]
Data & Protocols for the Bench Scientist
Table 1: Properties of Common Solvents for Pyrazole Synthesis
| Solvent | Polarity Index (Reichardt) | Type | Boiling Point (°C) | Key Considerations |
| Water | 1.000 | Polar Protic | 100 | Green solvent, excellent for dissolving hydrazine salts. Can be problematic for dehydration steps.[13] |
| Acetic Acid | 0.648 | Polar Protic | 118 | Often acts as both solvent and acid catalyst, promoting dehydration.[8] Can be corrosive. |
| Methanol | 0.762 | Polar Protic | 65 | Good for dissolving polar reactants. Can sometimes participate in side reactions (transesterification). |
| Ethanol | 0.654 | Polar Protic | 78 | Excellent general-purpose protic solvent for Knorr-type reactions.[7] |
| Acetonitrile | 0.460 | Polar Aprotic | 82 | Good for reactions sensitive to protic solvents. Dissolves a wide range of organics. |
| THF | 0.207 | Polar Aprotic | 66 | Often gives high yields in aza-Michael additions.[9] Can form peroxides. |
| Dichloromethane | 0.309 | Polar Aprotic | 40 | Useful for reactions at or below room temperature. Volatile and easy to remove. |
| Toluene | 0.099 | Non-Polar | 111 | Ideal for azeotropic removal of water with a Dean-Stark trap. |
| DMF | 0.386 | Polar Aprotic | 153 | High boiling point allows for reactions at elevated temperatures. Can be difficult to remove. |
Experimental Protocol: Systematic Solvent Screening for Pyrazole Cyclization
This protocol outlines a parallel synthesis approach to efficiently screen multiple solvents for your specific reaction.
-
Preparation:
-
Arrange a set of 8 identical reaction vials equipped with small magnetic stir bars.
-
Label each vial for a different solvent (e.g., Ethanol, THF, Acetonitrile, Toluene, DMF, Dichloromethane, Acetic Acid, and a control).
-
-
Reagent Addition:
-
To each vial, add the 1,3-dicarbonyl compound (e.g., 0.2 mmol).
-
Add the hydrazine derivative (e.g., 0.2 mmol). Note: For salts like hydrazine hydrochloride, a base may be required.
-
If your reaction requires a catalyst (e.g., DBU, Cs₂CO₃), add it to each vial.
-
-
Solvent Addition:
-
To each corresponding labeled vial, add 2.0 mL of the solvent to be tested.
-
-
Reaction Execution:
-
Analysis:
-
After cooling to room temperature, take a small, identical aliquot from each reaction mixture.
-
Dilute each aliquot with a suitable solvent (e.g., ethyl acetate).
-
Analyze each sample by TLC or LC-MS to determine the relative conversion to the product and the formation of any side products.
-
-
Evaluation:
-
Compare the results across all solvents. The ideal solvent will show high conversion to the desired product with minimal side product formation. The results from this small-scale screen will inform the optimal conditions for a larger, preparative scale reaction.
-
Visualizing the Process
Generalized Mechanism of Knorr Pyrazole Synthesis
The following diagram illustrates the key steps in a Knorr-type pyrazole synthesis, highlighting the critical role of the solvent in proton transfer and stabilization of intermediates.
Caption: Key stages of pyrazole synthesis and solvent influence points.
Workflow for Solvent Screening Experiment
This diagram outlines the logical flow for efficiently identifying the optimal solvent for your reaction.
Caption: A systematic workflow for optimizing reaction solvent.
References
- Yao, W., & Zhang, Y. (2017). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances.
- Li, D., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.
- Zhang, Z., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Optimization for the cyclization step. ResearchGate.
- Optimization Reaction Conditions for Cyclization. ResearchGate.
- Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. ResearchGate.
- Aza-Michael addition of pyrazoles to crotonic acid. ResearchGate.
- Shaaban, M. R., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
- de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
- de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.
- PYRAZOLES Science topic. ResearchGate.
- de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed.
- Pyrazole synthesis. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.
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Technical Support Center: Catalyst Selection for Pyrazolone Derivative Synthesis
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for professionals in research, discovery, and drug development who are navigating the complexities of pyrazolone derivative synthesis. The selection of an appropriate catalyst is a critical decision point that profoundly impacts reaction efficiency, yield, purity, and scalability. This document provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary classes of catalysts used for pyrazolone synthesis?
A1: Catalysts for pyrazolone synthesis, most commonly in the context of the Knorr condensation and related multicomponent reactions, can be broadly categorized into four main groups:
-
Brønsted Acids: This is the most traditional category. Simple organic acids like glacial acetic acid often serve as both the catalyst and solvent.[1] Stronger acids like sulfuric acid or p-toluenesulfonic acid (p-TSA) are also used.[2]
-
Lewis Acids: These catalysts, such as zinc chloride, scandium triflate, or nano-ZnO, activate the carbonyl group, facilitating nucleophilic attack.[3][4]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are not in the same phase as the reactants. Examples include silica sulfuric acid (SSA)[5][6], heteropolyacids[7], and clays like Montmorillonite K10.[8] Their primary advantage is the ease of separation from the reaction mixture post-synthesis.[5]
-
"Green" and Novel Catalysts: There is a growing emphasis on environmentally benign methods. This category includes catalysts like ammonium chloride[9], imidazole in aqueous media[10][11], ionic liquids[5], and even catalyst-free approaches using microwave irradiation or visible light.[12][13]
Q2: How do I decide between a homogeneous (e.g., acetic acid) and a heterogeneous (e.g., silica sulfuric acid) catalyst?
A2: The choice hinges on the scale of your reaction and your purification requirements.
-
Homogeneous catalysts (like acetic acid or p-TSA) are soluble in the reaction medium, which often leads to excellent catalyst-substrate interaction and potentially faster reaction rates. However, their removal during work-up can be challenging, often requiring aqueous washes which may complicate product isolation if your product has some water solubility.
-
Heterogeneous catalysts (like SSA) are ideal for cleaner reactions and simplified work-up procedures.[5] Since the catalyst is a solid, it can be easily removed by simple filtration at the end of the reaction. This is particularly advantageous for library synthesis and larger-scale production where minimizing purification steps is crucial.
Q3: What is the mechanistic role of an acid catalyst in the Knorr pyrazolone synthesis?
A3: In the classic Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like ethyl acetoacetate) with a hydrazine, the acid catalyst plays a crucial role in two key steps.[14][15][16][17]
-
Carbonyl Activation: The acid protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.
-
Dehydration: After the initial condensation and subsequent intramolecular cyclization, the catalyst facilitates the elimination of water molecules to form the stable, aromatic pyrazole ring.[17][18]
The diagram below illustrates this catalytic cycle.
Caption: Role of an acid catalyst in the Knorr pyrazolone synthesis.
Q4: How does catalyst loading affect the reaction outcome?
A4: Catalyst loading is a critical parameter to optimize.
-
Too little catalyst can result in sluggish or incomplete reactions, leading to low yields.[19]
-
Too much catalyst , especially with strong acids, can promote side reactions such as degradation of starting materials or the formation of undesired byproducts like hydrazides, particularly at elevated temperatures.[4] Typically, a "catalytic amount" is used, which can range from 1 mol% for highly efficient catalysts to larger quantities (e.g., 3-5 drops of acetic acid in a small-scale reaction).[6][17] It is always advisable to start with a literature-reported value and optimize from there.
Troubleshooting Guide: Common Experimental Issues
Q: My reaction yield is very low or I'm getting no product at all. How do I troubleshoot the catalysis?
A: Low yield is a common issue that can often be traced back to the catalyst or reaction conditions. Here is a systematic approach to troubleshooting:
-
Verify Reactant Purity: Impurities in your starting materials, particularly the hydrazine or 1,3-dicarbonyl compound, can poison the catalyst or participate in side reactions.[19] Ensure high purity of your reactants; recrystallize or purify them if necessary.
-
Re-evaluate Your Catalyst Choice: Is the catalyst appropriate for your specific substrates? For example, sterically hindered substrates may require a stronger acid or higher temperatures to proceed efficiently. Conversely, sensitive functional groups may be degraded by a strong acid, necessitating a milder catalyst like imidazole or a Lewis acid.
-
Optimize Catalyst Loading: As discussed, the amount of catalyst is crucial. Perform a small optimization screen by varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). Sometimes, a slight increase is all that is needed to drive the reaction to completion.
-
Check for Catalyst Deactivation: Heterogeneous catalysts can lose activity over time if not stored or handled correctly (e.g., absorption of atmospheric moisture). If you are reusing a catalyst, ensure it has been properly regenerated according to the literature protocol.
-
Consider Solvent Effects: The solvent plays a key role in solubility and reaction kinetics.[19] If your reactants are not fully dissolved, the reaction will be slow. Ensure you are using an appropriate solvent. Some modern "green" protocols successfully use water or ethanol, which can be highly effective.[9][10]
Q: I'm observing a significant amount of an impurity that I suspect is a regioisomer. Can catalyst selection help?
A: Absolutely. The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[17] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.
-
Mechanism of Control: The regioselectivity is governed by a combination of steric and electronic factors. A bulkier catalyst might sterically hinder the approach to one carbonyl group, favoring attack at the less hindered site. The catalyst can also influence the electronic properties; for instance, how it coordinates to and activates one carbonyl over the other.
-
Practical Steps: Consult the literature for precedents with similar substrates. Sometimes, switching from a simple Brønsted acid to a Lewis acid or a specific organocatalyst can dramatically improve regioselectivity.[19] Experimenting with reaction temperature can also be beneficial, as lower temperatures often favor the formation of the thermodynamically more stable product.
Q: My work-up is difficult because the catalyst is hard to remove. What are my alternatives?
A: This is a primary driver for moving from homogeneous to heterogeneous catalysis. If you are using a soluble acid like p-TSA and finding it co-elutes with your product during chromatography, consider these alternatives:
-
Silica Sulfuric Acid (SSA): An excellent, inexpensive, and efficient solid acid catalyst. After the reaction is complete, you can simply filter off the catalyst, wash it with a solvent, and concentrate the filtrate.[5]
-
Montmorillonite K10 Clay: Another effective and reusable solid acid catalyst that can be removed by filtration.[8]
-
Solvent-Free/Minimalist Conditions: Some reactions can be run neat (solvent-free) or with a volatile catalyst/solvent system (like glacial acetic acid) that can be mostly removed under reduced pressure, simplifying the subsequent purification.[6]
The workflow below illustrates the decision-making process based on your experimental priorities.
Caption: Decision workflow for catalyst selection in pyrazolone synthesis.
Comparative Data & Protocols
Table 1: Comparison of Common Catalysts for Pyrazolone Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Glacial Acetic Acid | Homogeneous Brønsted Acid | Acts as solvent & catalyst, often reflux.[18] | Inexpensive, readily available, effective for many substrates. | Can be difficult to remove completely, may require aqueous work-up.[4] |
| Silica Sulfuric Acid (SSA) | Heterogeneous Brønsted Acid | Solvent-free or in organic solvent, RT to moderate heat.[5][6] | Easily removed by filtration, reusable, mild conditions.[5] | May be less active than homogeneous acids for difficult substrates. |
| Imidazole | Homogeneous "Green" Catalyst | Often used in aqueous media.[10] | Environmentally friendly, mild, good yields.[10] | May require specific conditions to be effective; water can complicate isolation. |
| TBAHSO₄ | Homogeneous Phase Transfer | Solvent-free, often gives good yields and faster reaction times.[5] | High efficiency.[5] | Can be more expensive, removal requires extraction.[5] |
| Nano-ZnO | Heterogeneous Lewis Acid | Controlled heating conditions.[3] | High yields, short reaction times, environmentally friendly.[3] | Requires synthesis of the nanocatalyst; potential for metal leaching. |
Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a representative example based on the classical Knorr condensation.[18][20]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Glacial Acetic Acid (serves as solvent and catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq).
-
Reagent Addition: While stirring, slowly add phenylhydrazine (1.0 eq) to the flask. The reaction can be exothermic; addition should be controlled.
-
Catalyst/Solvent Addition: Add glacial acetic acid to the mixture (approx. 5-10 mL per 10 mmol of limiting reagent).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been consumed.[17]
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of crushed ice/cold water with stirring.[21]
-
The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[21][22]
References
- A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. (n.d.). International Journal of Creative Research Thoughts.
- El-Gaber, H. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
- El-Gaber, H. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2023). Jetir.org.
- Chehardoli, G., & Mansouri, N. (2018). New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression. Iranian chemical communication.
- Knorr pyrazole synthesis. (n.d.). Slideshare.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). PMC - NIH.
- New "green" approaches to the synthesis of pyrazole derivatives. (2007). PubMed.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (n.d.). RWTH Publications.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). NIH.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVIT. (n.d.). ijpcbs.com.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Chehardoli, G., & Mansouri, N. (2018). New pyrazolone derivatives synthesis: Comparison of the catalytic effect of three typically different Brønsted acid catalysts on the. Iranian chemical communication.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Pyrazolone formation. (n.d.). Reddit.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). mdpi-res.com.
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC - NIH.
- Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (n.d.). ResearchGate.
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managing exothermic reactions in pyrazolone synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during pyrazolone synthesis, particularly through the widely-used Knorr synthesis and its variations. Our goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are safe, reproducible, and yield high-quality products.
Section 1: Understanding the Exotherm in Pyrazolone Synthesis
The synthesis of pyrazolones, most commonly via the condensation of a hydrazine derivative with a β-ketoester (e.g., ethyl acetoacetate), is a fundamentally exothermic process.[1][2] The primary heat generation stems from the formation of stable C-N bonds and the subsequent intramolecular cyclization, which leads to the highly stable aromatic pyrazolone ring.
The reaction proceeds through two main exothermic steps:
-
Hydrazone Formation: The initial reaction between the hydrazine and the ketone carbonyl of the β-ketoester to form a hydrazone intermediate releases a significant amount of heat.
-
Intramolecular Cyclization: The subsequent nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of an alcohol (like ethanol), is also a highly favorable and heat-releasing step.[3]
This heat must be managed effectively. Uncontrolled, it can lead to a dangerous condition known as a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[4][5] This causes the reaction temperature to rise exponentially, which can result in boiling of the solvent, excessive pressure build-up, and potential reactor failure.[5][6]
Section 2: Troubleshooting Guide for Exothermic Events
This section is formatted in a question-and-answer style to directly address common issues encountered during pyrazolone synthesis.
Q1: My reaction temperature is rising much faster than anticipated, even with cooling. What's happening and what should I do?
A1: This indicates that the rate of heat generation is overwhelming your cooling system's capacity. This is a critical situation that requires immediate attention to prevent a thermal runaway.
-
Immediate Actions:
-
Stop Reagent Addition: If you are adding one reagent to another (e.g., dropwise addition of hydrazine), stop the addition immediately. This is the most crucial first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: Increase the flow rate of your coolant or switch to a colder cooling medium if possible (e.g., from tap water to a chilled brine or glycol bath).
-
Increase Agitation: While seemingly counterintuitive, increasing the stirrer speed can improve heat transfer from the bulk of the reaction mixture to the vessel walls and cooling jacket.[7] However, do this cautiously as it may also briefly increase the reaction rate.
-
Prepare for Emergency Quenching: Have a quenching agent ready. For this reaction, a cold, inert solvent like isopropanol or a pre-chilled solution of a weak acid (e.g., acetic acid in water) can be used to dilute and cool the reaction. See the detailed quenching protocol in Section 4.
-
-
Root Cause Analysis:
-
Incorrect Reagent Stoichiometry or Addition Rate: Adding the hydrazine too quickly is a common cause of rapid exotherms.[4]
-
Inadequate Cooling: The cooling system may be underrated for the scale of the reaction. The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient.[8]
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction runs much faster, leading to a sudden overall temperature spike.[6][7]
-
Starting Material Purity: Impurities in the starting materials can sometimes catalyze the reaction unexpectedly.
-
Q2: I noticed a sudden drop in pressure followed by a rapid increase after my reaction started to overheat. What does this signify?
A2: This is a classic sign of a solvent beginning to boil. The initial drop in pressure might be due to the consumption of gases in the headspace, but the subsequent rapid increase is due to the vaporization of your solvent as the reaction temperature exceeds its boiling point. This is an extremely dangerous situation, indicating an imminent risk of over-pressurization and loss of containment. You should immediately initiate emergency shutdown and quenching procedures as outlined in Protocol 2.
Q3: My final product is a dark, tarry substance instead of the expected crystalline pyrazolone. What could have caused this?
A3: The formation of dark, impure products is often a direct result of poor temperature control. Excessive heat can lead to a variety of side reactions and decomposition pathways.
-
Causality:
-
Side Reactions: High temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of colored impurities and byproducts.[9]
-
Decomposition: Hydrazine derivatives can be thermally unstable and may decompose at elevated temperatures. The pyrazolone product itself can also degrade under harsh thermal conditions.
-
Solvent Participation: At high temperatures, the solvent (e.g., ethanol) may begin to participate in side reactions.
-
-
Preventative Measures:
-
Strict Temperature Control: Maintain the recommended reaction temperature. For many common pyrazolone syntheses, this is in the range of 60-80°C.[1][10]
-
Use of a Reflux Condenser: Ensure your reactor is equipped with an efficient reflux condenser to prevent the loss of solvent, which would concentrate the reactants and potentially accelerate the exotherm.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the safest order of addition for the reactants?
A1: The safest method is the slow, controlled addition of the hydrazine solution to the β-ketoester solution. This ensures that the highly reactive hydrazine is never in excess and that the heat generated can be managed as it is produced. This is a fundamental principle for controlling exothermic reactions.[4]
Q2: Can I run this reaction without a solvent?
A2: While some solvent-free methods exist, often utilizing microwave irradiation,[11] for traditional batch synthesis, a solvent is crucial for several reasons. It acts as a heat sink, helping to absorb and dissipate the heat of reaction. It also allows for better temperature control through reflux and facilitates efficient stirring. Running the reaction neat in a standard batch reactor is highly discouraged due to the significant risk of an uncontrollable exotherm.
Q3: How does the choice of solvent affect heat management?
A3: The solvent's properties are critical for thermal management:
-
Boiling Point: A solvent with a suitable boiling point can provide passive temperature control through reflux. The reaction temperature will not significantly exceed the boiling point of the solvent as long as the reflux condenser is efficient.
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, providing a better thermal buffer.
-
Viscosity: A low-viscosity solvent facilitates better mixing and heat transfer.
Q4: Are there any catalysts that can moderate the reaction rate?
A4: The Knorr pyrazolone synthesis is often acid-catalyzed.[12] Using a mild acid catalyst, like a few drops of glacial acetic acid, can provide a more controlled reaction profile compared to strong acids.[13] The reaction rate is highly dependent on pH, and careful optimization can lead to a more manageable exotherm.[14]
Section 4: Protocols and Methodologies
Protocol 1: Controlled Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is designed for the safe, lab-scale synthesis with an emphasis on thermal management.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (or another suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Reaction vessel with mechanical stirrer, reflux condenser, and temperature probe
-
Cooling bath (ice-water or chiller)
-
Addition funnel
Procedure:
-
Setup: Assemble the reaction apparatus. Ensure the cooling bath is operational and the temperature probe is correctly positioned in the reaction mixture.
-
Initial Charge: In the reaction vessel, combine ethyl acetoacetate (1.0 equivalent) and ethanol. Begin stirring and cool the mixture to 10-15°C.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.05 equivalents) to the cooled ketoester solution.
-
Controlled Addition of Hydrazine: In a separate flask, prepare a solution of phenylhydrazine (1.0 equivalent) in ethanol. Transfer this solution to the addition funnel.
-
Reaction Initiation: Begin the dropwise addition of the phenylhydrazine solution to the stirred, cooled ketoester solution. Crucially, monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature below a set point (e.g., 40°C) during the addition phase.
-
Heating and Reflux: Once the addition is complete, slowly heat the reaction mixture to reflux (for ethanol, approx. 78°C) and maintain for 1-2 hours, or until TLC indicates the consumption of starting materials.
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization. Collect the product by filtration, wash with cold ethanol, and dry.[1]
| Parameter | Recommended Value/Range | Rationale for Thermal Safety |
| Addition Temperature | 10-40°C | Low temperature minimizes the initial rate of reaction, preventing a rapid exotherm. |
| Reflux Temperature | ~78°C (for Ethanol) | The boiling point of the solvent acts as a natural temperature ceiling. |
| Addition Rate | Slow, dropwise | Limits the concentration of the reactive hydrazine, controlling the rate of heat generation. |
| Stirring Speed | 300-500 RPM (lab scale) | Ensures homogenous temperature distribution and efficient heat transfer to the vessel walls. |
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should only be performed by trained personnel with appropriate safety measures in place (fume hood, blast shield, personal protective equipment).
Indications for Quenching:
-
Rapid, uncontrolled temperature rise.
-
Reaction temperature significantly exceeds the boiling point of the solvent.
-
Rapid pressure increase in a sealed or vented vessel.
Quenching Agent: A pre-prepared, chilled solution of a non-reactive solvent (e.g., isopropanol) or a dilute aqueous solution of a weak acid (e.g., 10% acetic acid). The volume of the quenching agent should be at least 5 times the volume of the reaction mixture.
Procedure:
-
Alert Personnel and Evacuate: Announce the emergency. All non-essential personnel should evacuate the immediate area.
-
Stop All Heating and Reagent Feeds: Turn off heating mantles and stop any pumps or additions.
-
Maximum Cooling: Apply maximum cooling to the reactor jacket.
-
Administer Quenching Agent: If safe to approach the reactor, rapidly add the cold quenching agent directly to the reaction mixture. This will provide rapid cooling and dilution, which will drastically slow the reaction rate.
-
Monitor: Continue to monitor the reactor temperature and pressure from a safe distance until it has stabilized and returned to a safe temperature.
Section 5: Visualizing Workflows and Mechanisms
Diagram 1: Knorr Pyrazolone Synthesis Mechanism
This diagram illustrates the key steps of the reaction, highlighting the stages where heat is generated.
Caption: The two major exothermic steps in the Knorr pyrazolone synthesis.
Diagram 2: Troubleshooting Decision Tree for Thermal Events
This workflow provides a logical path for addressing temperature deviations during synthesis.
Caption: Decision tree for managing temperature increases during pyrazolone synthesis.
Section 6: References
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]
-
Reactor Troubleshooting and Solutions. (2024, July 15). Jinzong Machinery. Retrieved from [Link]
-
Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Retrieved from [Link]
-
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2015). Oriental Journal of Chemistry, 31(3), 1535-1543. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). DARU Journal of Pharmaceutical Sciences, 30(2), 265-280. Retrieved from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules, 15(9), 5999-6012. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(1), 29-68. Retrieved from [Link]
-
Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009). Google Patents. Retrieved from
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from [Link]
-
Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (2021). ResearchGate. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A one-step synthesis of pyrazolone. (2006). ResearchGate. Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). Angewandte Chemie International Edition, 57(36), 11634-11638. Retrieved from [Link]
-
Process for the manufacture of pyrazolones from pyrazolidones. (1978). Google Patents. Retrieved from
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2015). ResearchGate. Retrieved from [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2010). ResearchGate. Retrieved from [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE. Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC, 57(36), 11634-11638. Retrieved from [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Determination of exothermic batch reactor specific model parameters. (2017). MATEC Web of Conferences, 134, 00031. Retrieved from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2008). Journal of the Brazilian Chemical Society, 19(3), 554-559. Retrieved from [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega, 7(33), 28795-28809. Retrieved from [Link]
-
Note Synthesis and bioactivity evaluation of pyrazolone derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2018). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2018). The Royal Society of Chemistry. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Thermal runaway reaction for highly exothermic material in safe storage temperature. (2020). ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimizing HPLC Methods for Pyrazolone Analysis
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of pyrazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the analysis of this important class of compounds. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the development of robust and reliable HPLC methods.
Frequently Asked Questions (FAQs): Quick Solutions to Common Problems
This section addresses the most common issues encountered during the analysis of pyrazolone derivatives in a direct question-and-answer format.
Q1: Why are my pyrazolone peaks exhibiting significant tailing?
A1: Peak tailing is the most frequent chromatographic problem observed for pyrazolone derivatives and is primarily due to their basic nature. The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions create a secondary, stronger retention mechanism in addition to the desired reversed-phase partitioning, resulting in asymmetrical peaks.[1][4]
Q2: How can I eliminate or reduce peak tailing for my pyrazolone analytes?
A2: There are several effective strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups, rendering them neutral and minimizing their ionic interaction with protonated basic pyrazolones.[1][2]
-
Increased Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to mask the residual silanol groups.[9][10]
-
Competitive Basic Additives: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, preventing your analyte from interacting with them.[3]
Q3: My peaks are showing fronting. What is the likely cause and solution?
A3: Peak fronting is often a sign of column overload. This can be due to either injecting too high a concentration of the analyte or too large an injection volume.[3] The solution is to reduce the sample concentration or the injection volume. Another potential cause is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. The best practice is to dissolve the sample in the initial mobile phase whenever possible.
Q4: I am observing split peaks in my chromatogram. How can I troubleshoot this?
A4: Split peaks can arise from several issues:
-
Partially Blocked Column Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase. Try back-flushing the column. If the problem persists, the column may need to be replaced.[10]
-
Column Void: A void or channel has formed at the head of the column. This is often due to pressure shocks or operating at a pH that dissolves the silica matrix. A new column is typically required.[1]
-
Sample Solvent Incompatibility: As with peak fronting, a sample solvent that is too strong can cause peak splitting. Ensure your sample is dissolved in a solvent compatible with the mobile phase.
Q5: How can I improve the resolution between my pyrazolone of interest and a closely eluting impurity?
A5: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Optimize the Mobile Phase: Adjusting the organic-to-aqueous ratio in your mobile phase is the first step. For gradient elution, try a shallower gradient.[11][12]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like pyrazolones.
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) or a column with a smaller particle size for higher efficiency.
In-Depth Troubleshooting Guides
Tackling Peak Shape Problems: A Deeper Dive
Poor peak shape is a critical issue that can compromise the accuracy and precision of quantification. Below is a systematic approach to diagnosing and resolving these problems.
On a standard silica-based reversed-phase column (like a C18), the surface is not completely covered by the C18 alkyl chains. This leaves residual silanol groups (Si-OH). These silanols are weakly acidic and can exist in an ionized state (SiO-) at mobile phase pH values above approximately 3-4.[2][13][14] Many pyrazolone derivatives contain basic nitrogen atoms that are protonated (positively charged) at acidic to neutral pH. The electrostatic attraction between the negatively charged silanols and the positively charged basic pyrazolones creates a strong secondary retention mechanism, leading to peak tailing.[1][15]
Experimental Protocol: Mitigating Peak Tailing by pH Adjustment
-
Initial Analysis: Analyze your pyrazolone standard using your current method with a mobile phase pH > 4. Observe the peak shape and tailing factor.
-
Prepare Acidified Mobile Phase: Prepare a fresh mobile phase with the same organic/aqueous composition but adjust the aqueous portion to a pH of 2.5-3.0 using an acid like trifluoroacetic acid (TFA) or phosphoric acid.[16][17]
-
Column Equilibration: Equilibrate the column with the new, low-pH mobile phase for at least 15-20 column volumes.
-
Re-analysis: Inject the same pyrazolone standard and compare the peak shape to the initial analysis. A significant improvement in symmetry and a reduction in the tailing factor should be observed.
The following diagram illustrates a logical workflow for troubleshooting peak shape issues.
Caption: A flowchart for systematic troubleshooting of common HPLC peak shape issues.
Sample Preparation: The Foundation of a Good Analysis
The importance of sample preparation cannot be overstated. Proper sample preparation ensures the sample is compatible with the HPLC system, free of interferences, and at an appropriate concentration for detection.[18][19][20]
| Technique | Description | Application for Pyrazolones |
| Filtration | Removal of particulate matter from the sample solution using a syringe filter (e.g., 0.45 or 0.22 µm). | Essential for all samples to prevent column and system blockage.[19] |
| Dilution | Diluting the sample in a suitable solvent to bring the analyte concentration within the linear range of the detector. | Commonly used for drug substance and formulated product analysis. The diluent should be the mobile phase.[21] |
| Solid-Phase Extraction (SPE) | A technique to isolate the analyte of interest from a complex matrix (e.g., plasma, urine) and concentrate it. | Useful for bioanalytical studies of pyrazolone drugs to remove proteins and other endogenous interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases to separate it from matrix components. | An alternative to SPE for sample clean-up in biological matrices. |
Experimental Protocol: Basic Sample Preparation for a Pyrazolone Drug Product
-
Sample Weighing: Accurately weigh a portion of the powdered tablets or capsule contents equivalent to a single dose.
-
Dissolution: Transfer the sample to a volumetric flask and add a diluent (ideally the mobile phase) to about 70% of the final volume.
-
Extraction: Sonicate or shake the flask for a specified time to ensure complete dissolution of the pyrazolone active ingredient.[20]
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix well.
-
Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.[21]
-
Analysis: The sample is now ready for injection into the HPLC system.
HPLC Method Development and Validation
Developing a robust and reliable HPLC method is a systematic process. The following sections provide guidance on method development and validation according to regulatory standards.
Method Development Strategy
A logical approach to method development for pyrazolone derivatives is outlined below.
Caption: A systematic workflow for developing an HPLC method for pyrazolone analysis.
Method Validation Parameters (ICH Q2(R1))
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[22] The key validation parameters according to the ICH Q2(R1) guideline are summarized below.[22][23]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is from the analyte of interest and not from interferences. | Peak purity analysis (using a DAD detector), analysis of placebo and degraded samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked analyte should be within 98.0-102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase pH, column temperature, or flow rate are slightly varied. |
References
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- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
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- APPLIC
- ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
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- 22. researchgate.net [researchgate.net]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Investigating the Degradation Pathways of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Introduction: Welcome to the technical support center for 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. This compound is recognized primarily as a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist.[][2][3] Given its role in pharmaceutical manufacturing, understanding its stability and degradation profile is critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
While specific, peer-reviewed degradation pathways for this particular intermediate are not extensively documented in public literature, this guide provides the foundational principles, experimental strategies, and troubleshooting solutions required for their elucidation. We will leverage the established framework of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to empower you to systematically uncover the degradation pathways of this molecule.[4][5] This document is structured as a series of frequently asked questions and practical troubleshooting guides to address challenges you may encounter during your investigation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the likely reactive sites on the this compound molecule?
Answer: The structure of this pyrazolone derivative contains several functional groups susceptible to degradation under stress conditions. Based on general organic chemistry principles and the known behavior of pyrazolone scaffolds, the primary sites for degradation are:
-
Pyrazolone Ring: The lactam (cyclic amide) bond within the pyrazolone ring is a prime candidate for hydrolytic cleavage under strong acidic or basic conditions. This would lead to ring-opening products.
-
Dimethylphenyl Moiety: The two methyl groups on the phenyl ring are susceptible to oxidation, potentially forming hydroxymethyl or carboxylic acid derivatives.[6]
-
Aromatic System: The electron-rich phenyl ring and the pyrazolone ring itself can undergo oxidative degradation.
-
Unsaturated Bonds: The double bond within the pyrazolone ring could be a target for oxidative cleavage or other addition reactions.
Q2: What are forced degradation studies and why are they the recommended approach here?
Answer: Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to conditions more severe than accelerated stability testing.[7] These conditions include heat, humidity, light, acid/base hydrolysis, and oxidation.[4] The goal is not to determine shelf-life but to achieve two primary objectives:
-
Identify Potential Degradants: The studies generate a comprehensive profile of degradation products that could possibly form under storage or manufacturing conditions.[8]
-
Develop Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods (typically HPLC) that can resolve the parent compound from all its significant degradation products, ensuring the method is "stability-indicating."[5]
This approach is essential for this compound precisely because its specific degradation pathways are not well-established. These studies provide the empirical data needed to build that understanding from the ground up.[8]
Q3: What are the typical degradation mechanisms for pyrazolone-based compounds?
Answer: Pyrazolone derivatives are a well-studied class of compounds in medicinal chemistry.[9][10] Their degradation generally proceeds through one of the following pathways:
-
Hydrolysis: This is one of the most common degradation routes for pharmaceuticals.[6] For this molecule, acid or base-catalyzed hydrolysis would likely cleave the amide bond in the pyrazolone ring.
-
Oxidation: Often mediated by atmospheric oxygen (auto-oxidation) or residual peroxides, this can lead to N-oxides, hydroxylated species on the aromatic rings, or cleavage of the pyrazolone ring.[6]
-
Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to complex rearrangements or radical-mediated degradation. For photosensitive studies, using acetonitrile as a co-solvent is often preferred over methanol to avoid the generation of methanol-related artifacts.[8]
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses common issues encountered during forced degradation studies and provides step-by-step protocols for resolution.
Scenario 1: My initial stress study shows minimal to no degradation.
Issue: You have subjected the compound to initial stress conditions, but HPLC analysis shows the parent peak area remains >95%, indicating the conditions were too mild.
Causality & Solution: The intrinsic stability of the molecule is higher than anticipated. A systematic escalation of stressor intensity is required. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and quantify degradants without completely consuming the parent compound.
Step-by-Step Protocol: Stress Escalation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Apply Stress Conditions Systematically: Use the conditions in the table below, moving from mild to moderate if no degradation is observed. Always include a control sample (parent compound in solvent, no stressor) kept at ambient temperature.
-
Neutralization & Dilution: After the specified time, cool the sample to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject it into a validated HPLC-UV system.
Table 1: Recommended Forced Degradation Conditions
| Stress Type | Mild Conditions | Moderate Conditions |
| Acid Hydrolysis | 0.1 M HCl, Room Temp, 24h | 1 M HCl, 60°C, 24-48h |
| Base Hydrolysis | 0.1 M NaOH, Room Temp, 24h | 1 M NaOH, 60°C, 24-48h |
| Oxidation | 3% H₂O₂, Room Temp, 24h | 10% H₂O₂, 60°C, 24h |
| Thermal | 80°C (Solid State & Solution), 48h | 105°C (Solid State & Solution), 72h |
| Photolytic | ICH Option 2: 200 Wh/m² UV-A & 1.2 million lux-hours visible light | Expose for 2-3x the ICH duration |
Note: These are starting points. The temperature, concentration, and duration should be adjusted to achieve the target degradation.[5][7]
Scenario 2: My chromatogram has multiple peaks. How do I confirm which are actual degradants?
Issue: After running a stressed sample, you observe several new peaks in your chromatogram. It's unclear if they are true degradants, artifacts from the stressor, or impurities from the starting material.
Causality & Solution: This is a common and critical challenge. A logical, control-based workflow is necessary to distinguish true degradation products from extraneous peaks. This involves analyzing blank solutions and comparing chromatograms.
Experimental Workflow for Peak Identification
Caption: Workflow for distinguishing true degradants from artifacts and impurities.
Scenario 3: How can I propose a structure for an unknown degradation product?
Issue: You have confirmed a peak is a true degradant, but its chemical structure is unknown.
Causality & Solution: Structural elucidation requires advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradant with the parent compound, you can infer the chemical modification that occurred.
Step-by-Step Protocol: Structure Elucidation using LC-MS
-
Analyze Samples: Run the stressed and control samples on an LC-MS system (e.g., Q-TOF or Orbitrap for high mass accuracy).
-
Determine Mass of Parent: Identify the peak for this compound (Molecular Weight: 202.25 g/mol ) and confirm its [M+H]⁺ ion at ~203.26 m/z.[][11]
-
Determine Mass of Degradant: Find the m/z of the unknown degradant peak.
-
Calculate Mass Shift (Δm/z): Calculate the difference between the degradant mass and the parent mass.
-
Propose Modification: Use the mass shift to hypothesize the chemical transformation using the table below. For example, a Δm/z of +15.99 Da strongly suggests the addition of one oxygen atom (oxidation).
Table 2: Common Mass Shifts and Corresponding Chemical Modifications
| Mass Shift (Δm/z) | Chemical Change | Possible Reaction |
| +15.99 Da | +O | Oxidation (e.g., N-oxidation, hydroxylation) |
| +18.01 Da | +H₂O | Hydrolysis (e.g., ring opening) |
| -17.03 Da | -NH₃ | Deamination |
| -2.02 Da | -2H | Dehydrogenation (formation of a double bond) |
| -28.00 Da | -CO | Decarbonylation |
| +42.01 Da | +C₂H₂O | Acetylation |
-
Confirm with MS/MS: Perform tandem mass spectrometry (MS/MS) on both the parent and degradant ions. By comparing their fragmentation patterns, you can pinpoint the location of the modification on the molecular structure.
Part 3: Hypothetical Degradation Pathways
Based on the chemical principles discussed, we can propose a set of likely degradation pathways for this molecule. The following diagram illustrates these hypothetical routes. Note: These pathways must be confirmed experimentally using the methods described above.
Caption: Hypothetical degradation pathways for the target compound.
By following the structured approach outlined in this guide, researchers can effectively identify and characterize the degradation products of this compound, ensuring a comprehensive understanding of its stability profile.
References
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- CLEARSYNTH. This compound.
- BOC Sciences. CAS 277299-70-4 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one.
- ChemicalBook. (2025, August 25). 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one Chemical Properties,Uses,Production.
- PubChem. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
- Pharmaffiliates. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one.
- Rajshree Journal of Pharmaceutical Technology. Stability Indicating Forced Degradation Studies.
- PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- PubMed. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- ResearchGate. (2017, March 31). Degradation Pathway.
- National Institutes of Health. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone).
- Wiley. Compendium of Drug Degradation Pathways.
- PubMed Central. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
- The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2025, August 7).
Sources
- 2. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmainfo.in [pharmainfo.in]
- 8. biomedres.us [biomedres.us]
- 9. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Crystallization Methods for Pyrazolone Compounds
Welcome to the Technical Support Center dedicated to the art and science of pyrazolone compound crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-purity, crystalline pyrazolone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your crystallization processes effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with pyrazolone compounds.
Q1: What are the most common solvents for recrystallizing pyrazolone and its derivatives?
A1: The choice of solvent is critical and is dictated by the polarity and substitution pattern of your specific pyrazolone derivative. Generally, pyrazolones, being polar heterocyclic compounds, exhibit good solubility in polar solvents. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For less polar derivatives, mixtures such as hexane/ethyl acetate or hexane/acetone can be effective.[1] A widely successful technique is the use of a mixed-solvent system, where the compound is dissolved in a minimal amount of a hot "good" solvent (e.g., ethanol) followed by the addition of a hot "poor" solvent (an anti-solvent, e.g., water) until turbidity is observed, then allowing the solution to cool slowly.[1][2]
Q2: My pyrazolone compound is "oiling out" instead of crystallizing. What does this mean and what should I do?
A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solution is highly supersaturated, and the temperature is above the melting point of the impure compound.[3] It can also be caused by rapid cooling or the presence of impurities that depress the melting point. To address this, you can:
-
Add more solvent: This reduces the supersaturation level.[3]
-
Slow down the cooling rate: Allow the solution to cool gradually to room temperature before any further cooling in an ice bath. Using an insulated container can aid this process.[3]
-
Change the solvent system: A solvent with a lower boiling point might be beneficial.[3]
-
Use a seed crystal: Introducing a small, pure crystal of your compound can induce nucleation and promote the formation of a crystalline solid.
Q3: The yield of my recrystallized pyrazolone is very low. How can I improve it?
A3: Low yield is a common issue and can often be rectified by careful technique. Key factors to consider are:
-
Minimizing the amount of hot solvent: Use only the minimum volume of hot solvent required to dissolve your compound completely. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Ensuring complete crystallization: After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of your compound.[1]
-
Careful washing of the crystals: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of your product.
Q4: My purified pyrazolone crystals are colored, but the literature reports it as a white solid. What could be the cause?
A4: Undesired color is typically due to the presence of colored impurities. These can be byproducts from the synthesis or degradation products.[3] Pyrazolone derivatives can be susceptible to oxidation, which may lead to colored byproducts. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[3] However, be aware that using too much charcoal can reduce your yield by adsorbing your product.
Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you may encounter during the crystallization of pyrazolone compounds, along with detailed solutions and the scientific rationale behind them.
Problem 1: Oiling Out - The Persistent Liquid Phase
Symptoms:
-
Formation of oily droplets or a separate liquid layer at the bottom of the flask upon cooling.
-
The oil may eventually solidify into an amorphous mass or a poorly defined solid.
Causality and In-Depth Solutions:
Oiling out is a classic example of liquid-liquid phase separation preceding crystallization. It occurs when the supersaturation of the solution is so high that the solute separates as a liquid phase before it has the chance to organize into a crystal lattice. This is particularly common for compounds with low melting points or when significant impurities are present, which can create a eutectic mixture with a lower melting point than the pure compound.
Solutions Workflow:
-
Reduce Supersaturation: The most direct approach is to decrease the concentration of your pyrazolone derivative in the solution. Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent (typically 10-20% more).[3]
-
Control the Cooling Rate: Rapid cooling can shock the system into a state of high supersaturation, favoring oiling out. A slower, more controlled cooling profile allows the molecules to arrange themselves into a crystal lattice.
-
Step-wise Cooling Protocol:
-
Allow the hot, clear solution to cool slowly on the benchtop, insulated with a cloth or glass wool, until it reaches room temperature.
-
Once at room temperature, place the flask in a cold water bath for 30 minutes.
-
Finally, transfer the flask to an ice-water bath to maximize crystal formation.[1]
-
-
-
Solvent System Modification: The choice of solvent can significantly influence the tendency to oil out.
-
Boiling Point Consideration: A solvent with a very high boiling point can lead to the solution temperature being above the melting point of your compound when it starts to come out of solution. Switching to a lower-boiling solvent may resolve this.[3]
-
Polarity Matching: Fine-tuning the polarity of the solvent system can also help. If you are using a single solvent, consider a mixed-solvent system. If you are already using a mixed-solvent system, adjusting the ratio of the "good" solvent to the "poor" solvent can be effective.
-
-
Seeding: The introduction of a nucleation site can bypass the energy barrier for nucleation and encourage direct crystallization.
-
Seeding Technique: Once the solution has cooled to just below the saturation temperature (you may see slight cloudiness), add a few tiny crystals of your pure pyrazolone compound. This provides a template for crystal growth.
-
Problem 2: Poor Crystal Yield - Recovering Your Product
Symptoms:
-
A significantly lower mass of recovered crystals than theoretically expected.
-
Very little or no crystal formation upon cooling.
Causality and In-Depth Solutions:
Low yield is often a result of either incomplete crystallization or loss of product during handling. The solubility of your pyrazolone derivative in the chosen solvent at low temperatures is a key factor.
Solutions Workflow:
-
Optimize Solvent Volume: The principle of recrystallization relies on the difference in solubility at high and low temperatures. Using an excessive amount of solvent will keep a larger portion of your compound dissolved in the mother liquor even at low temperatures.
-
Titration to Dissolution: When dissolving your crude product, add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves.[1]
-
-
Maximize Precipitation:
-
Extended Cooling: Ensure the crystallization flask is left in an ice bath for an adequate amount of time (at least 30 minutes, longer if necessary) to allow for maximum precipitation.[1]
-
Mother Liquor Concentration: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover more by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
-
Minimize Transfer Losses:
-
Rinsing Glassware: After filtering your crystals, rinse the crystallization flask with a small amount of the ice-cold mother liquor or fresh cold solvent and pour this rinsing over the crystals in the funnel. This helps to transfer any remaining crystals and wash them.
-
-
Consider pH Effects: For pyrazolone derivatives with acidic or basic functional groups, the pH of the solution can significantly impact solubility. Ensure the pH is at a point where your compound has minimal solubility. For many pyrazolones, which are weakly acidic, crystallization from a neutral or slightly acidic solution is often optimal.
Problem 3: Impure Crystals - Achieving High Purity
Symptoms:
-
Broad or depressed melting point of the recrystallized product.
-
Presence of colored impurities.
-
Analytical data (e.g., NMR, HPLC) showing the presence of contaminants.
Causality and In-Depth Solutions:
Impurities can be incorporated into the crystal lattice (inclusion) or trapped between crystal agglomerates (occlusion). Rapid crystal growth is a common cause of impurity trapping.
Solutions Workflow:
-
Slow Crystal Growth: As with preventing oiling out, a slow cooling rate is crucial for obtaining pure crystals. Rapid crystallization can trap impurities within the growing crystal lattice.
-
Charcoal Treatment for Colored Impurities:
-
Protocol: After dissolving your crude pyrazolone in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl the flask and keep it hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3]
-
-
Washing the Crystals: Thoroughly wash the collected crystals on the filter with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization is often necessary.
Data Presentation
Table 1: Common Solvents for Pyrazolone Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes and Common Applications |
| Water | 100 | 80.1 | Good for highly polar pyrazolones, often used as an anti-solvent with alcohols. |
| Ethanol | 78 | 24.5 | A very common and effective solvent for a wide range of pyrazolones.[2] |
| Methanol | 65 | 32.7 | Similar to ethanol, but more volatile. |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol, slightly less polar. |
| Acetone | 56 | 20.7 | A good solvent for many pyrazolones, but its volatility can sometimes lead to rapid crystallization. |
| Ethyl Acetate | 77 | 6.0 | Suitable for less polar pyrazolone derivatives. |
| Toluene | 111 | 2.4 | For non-polar pyrazolones; high boiling point requires careful handling. |
| Hexane | 69 | 1.9 | Typically used as an anti-solvent with more polar solvents like ethyl acetate or acetone.[1] |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward crystallization method.
Step-by-Step Methodology:
-
Dissolution: Place the crude pyrazolone compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue to add the solvent in small portions while the solution is boiling until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, place the flask in an ice bath for at least 30 minutes.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For higher boiling point solvents, drying in a vacuum oven may be necessary.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful when a single suitable solvent cannot be found.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude pyrazolone compound in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., water, hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Cooling Crystallization protocol.
Visualization of Concepts
Logical Flow for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate solvent system for pyrazolone crystallization.
Troubleshooting Workflow for "Oiling Out"
Caption: A step-by-step guide to troubleshooting the "oiling out" phenomenon during crystallization.
References
- Measurement and correlation of the solubility of antipyrine in ten pure and water + ethanol mixed solvents at temperature from (288.15 to 328.15) K. (n.d.). ResearchGate.
- Antipyrine ( Fenazone ) [CAS: 60-80-0] - 10g. (n.d.). SYNTHETIKA.
- Antipyrine (CAS 60-80-0). (n.d.). Cheméo.
- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
Sources
Validation & Comparative
A Comparative Analysis of Pyrazolone Synthesis Methods: A Guide for Researchers
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of these vital heterocyclic scaffolds has evolved significantly over the years, moving from classical methods to more efficient, sustainable, and versatile strategies. This guide provides an in-depth comparative analysis of the most prominent methods for pyrazolone synthesis, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal approach for their specific needs.
The Classical Approach: Knorr Pyrazolone Synthesis
The Knorr pyrazolone synthesis, first reported in 1883, remains a fundamental and widely used method for the preparation of pyrazolones.[1] This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][3]
Underlying Principles and Mechanism
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the ketone carbonyl of the β-ketoester.[1][4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazolone ring.[4]
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric products.[4] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4]
Caption: General mechanism of the Knorr pyrazolone synthesis.
Experimental Protocol: Synthesis of Edaravone
This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a neuroprotective drug.[5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (12.5 mmol) to phenylhydrazine (12.5 mmol). This addition is slightly exothermic and should be performed in a fume hood.[5]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[5]
-
After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.[5]
-
Add a 2 mL portion of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude pyrazolone.[5]
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.[5]
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol.[5]
-
After dissolution, allow the solution to cool to room temperature and then in an ice bath until crystallization is complete.[5]
-
Filter the solid, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[5]
The Modern Approach: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazolones in a single step, offering high atom economy and operational simplicity.[6][7] These reactions involve the combination of three or more starting materials in a one-pot reaction to form a product that contains substantial portions of all the reactants.[6]
Advantages and Versatility
MCRs offer several advantages over traditional multi-step synthesis, including:
-
Efficiency: Reduced number of synthetic steps, purification stages, and solvent usage.
-
Diversity: Facile generation of diverse molecular libraries by varying the starting components.
-
Green Chemistry: Often aligned with the principles of green chemistry due to high atom economy and reduced waste generation.[8]
For pyrazolone synthesis, MCRs can be designed to either utilize a pre-formed pyrazolone as a key building block or generate the pyrazolone ring in situ.[9]
Representative Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
A common example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which are biologically important scaffolds. This reaction typically involves an aldehyde, malononitrile, a β-ketoester, and a hydrazine.[7]
Caption: Workflow for a four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol: One-Pot Synthesis of 4-Arylidenepyrazolones
This protocol describes a microwave-assisted, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives.[10]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) in a 50-mL one-neck flask.[10]
-
Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.[10]
-
After cooling, triturate the resulting solid with ethyl acetate and collect the product by suction filtration.[10]
The Green Chemistry Revolution: Alternative Energy Sources
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For pyrazolone synthesis, this has led to the exploration of alternative energy sources like microwave irradiation and ultrasound, which often lead to shorter reaction times, higher yields, and reduced solvent usage.[11][12]
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate organic reactions by efficiently heating the reaction mixture.[12] This often leads to dramatic reductions in reaction times compared to conventional heating methods.[13] Microwave-assisted pyrazolone synthesis has been successfully applied to both the Knorr synthesis and multicomponent reactions, often under solvent-free conditions.[10][13]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, providing the energy required for the reaction.[14] Ultrasound-assisted synthesis has been employed for the preparation of various pyrazolone derivatives.[15]
Comparative Performance Analysis
The choice of a synthetic method for pyrazolones depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources. The following table provides a comparative overview of the different methods.
| Method | Key Reactants | General Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures.[16] | 70-95%[16] | Readily available starting materials, straightforward procedure.[16] | Lack of regioselectivity with unsymmetrical dicarbonyls.[16] |
| Multicomponent Reactions | e.g., Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Often catalyzed, can be performed in green solvents like water.[16] | Good to excellent[16] | High atom economy, operational simplicity, access to complex molecules in one pot.[16] | Optimization of reaction conditions for multiple components can be challenging.[16] |
| Microwave-Assisted | Various | Often solvent-free, rapid heating.[10] | 51-98%[10] | Drastically reduced reaction times, often higher yields.[12] | Requires specialized equipment, potential for localized overheating. |
| Ultrasound-Assisted | Various | Can be performed at room temperature.[14] | High yields reported. | Enhanced reaction rates, can be used for thermally sensitive substrates. | Requires specialized equipment. |
Conclusion: Selecting the Right Path
The synthesis of pyrazolones has a rich history and a vibrant present. The classical Knorr synthesis remains a reliable and straightforward method, particularly for simpler derivatives. For the rapid and efficient construction of complex and diverse pyrazolone-containing scaffolds, multicomponent reactions offer a superior and more atom-economical approach.
Furthermore, the integration of green chemistry principles , through the use of alternative energy sources like microwaves and ultrasound, provides significant advantages in terms of reduced reaction times, energy consumption, and environmental impact. The choice of the optimal method will ultimately be guided by the specific synthetic target, the desired level of molecular complexity, and the importance of sustainable practices in the research workflow. This guide provides the foundational knowledge for researchers to make informed decisions and advance their work in the vital field of medicinal chemistry.
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A Comparative Guide to Pyrazolone Derivatives: Profiling 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one Against Key Therapeutic Analogs
The pyrazolone scaffold is a cornerstone in medicinal chemistry, representing one of the oldest classes of synthetic pharmaceuticals.[1] First synthesized in 1883 by Ludwig Knorr, this five-membered heterocyclic ring has given rise to a multitude of compounds with a vast range of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, antimicrobial, and anticancer properties.[2][3] Prominent drugs such as the analgesic Antipyrine (Phenazone) and the neuroprotective agent Edaravone highlight the scaffold's therapeutic versatility.[1]
This guide provides an in-depth comparison of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a specific derivative, against other notable members of the pyrazolone class. We will dissect their mechanisms of action, compare their biological activities using experimental data, and provide detailed protocols for their synthesis and evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential within this important chemical family.
Profiling the Subject Compound: this compound
This compound is a specific pyrazolone derivative.[4][5] While not a widely marketed pharmaceutical itself, it is recognized as a significant impurity and intermediate in the synthesis of Eltrombopag, an agonist of the thrombopoietin receptor used to treat thrombocytopenia.[4][] Its synthesis follows the classical Knorr pyrazolone synthesis pathway, involving the condensation of a substituted phenylhydrazine with a β-ketoester.[1][4]
Understanding the properties of this specific analog is crucial for process chemists optimizing the synthesis of Eltrombopag and for pharmacologists exploring the bioactivity of novel pyrazolone structures.
Comparative Analysis: Performance Against Established Pyrazolone Derivatives
To contextualize the potential of this compound, we compare it to two benchmark compounds that represent different therapeutic applications of the pyrazolone core: Antipyrine (Phenazone) and Edaravone .
-
Antipyrine (Phenazone): One of the earliest synthetic drugs, Antipyrine is a classic analgesic and antipyretic.[1][2] Its mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[7]
-
Edaravone: A modern and successful neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[8][9] Unlike classical pyrazolones, Edaravone's primary mechanism is not COX inhibition but potent free radical scavenging and antioxidant activity.[9][10][11] This functional divergence showcases the scaffold's adaptability.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key properties of our subject compound and its comparators.
Table 1: Comparative Physicochemical Properties
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₄N₂O | 202.25[5] | |
| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | |
| Edaravone | C₁₀H₁₀N₂O | 174.19 |
Table 2: Comparative Biological Activity and Mechanism of Action
| Compound | Primary Therapeutic Use | Mechanism of Action | Key Biological Target(s) |
| This compound | Eltrombopag Intermediate/Impurity[4][] | Not extensively studied; presumed weak COX inhibition. | Not fully characterized. |
| Antipyrine (Phenazone) | Analgesic, Antipyretic[2][7] | Inhibition of prostaglandin biosynthesis.[7] | Cyclooxygenase (COX) enzymes. |
| Edaravone | Neuroprotective (ALS, Stroke)[8][9] | Free radical scavenger, antioxidant.[10][11] | Peroxyl radicals, Reactive Oxygen Species (ROS).[10][12] |
Table 3: Comparative Pharmacokinetic Data
| Parameter | Antipyrine | Edaravone |
| Plasma Half-life | 5 to 35 hours (variable)[7] | 4.5 to 6.0 hours[8] |
| Plasma Protein Binding | Minimally bound[7] | 92% (primarily albumin)[8] |
| Metabolism | Extensive biotransformation[7] | Metabolized to inactive sulfate and glucuronide conjugates.[8] |
Unraveling the Mechanisms: A Tale of Two Pathways
The primary divergence in the bioactivity of pyrazolone derivatives lies in their mechanism of action. While many, like Antipyrine, derive their anti-inflammatory effects from inhibiting the cyclooxygenase (COX) pathway, others, like Edaravone, operate through an entirely different antioxidant pathway.
-
The COX Inhibition Pathway: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] By inhibiting these enzymes, compounds like Antipyrine reduce prostaglandin levels, thereby exerting their therapeutic effects.[7] Many novel pyrazole derivatives are explicitly designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[14][15]
-
The Antioxidant Pathway: Edaravone functions as a potent free radical scavenger.[9][10] In pathological conditions like ALS and ischemic stroke, excessive production of reactive oxygen species (ROS) leads to oxidative stress and cell death.[8][10] Edaravone neutralizes these harmful radicals, particularly peroxyl radicals, thus protecting neurons from oxidative damage.[11][12]
Caption: Comparative Mechanisms of Action for Pyrazolone Derivatives.
Experimental Protocols: Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and evaluation of pyrazolone derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from the classical Knorr condensation reaction.
Rationale: This method is a robust and well-established one-pot reaction for forming the pyrazolone ring. The use of sodium acetate as a base facilitates the initial condensation, and acetic acid serves as both a solvent and a catalyst for the cyclization.
Step-by-Step Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask, combine 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).[4]
-
Solvent Addition: Add 250 mL of glacial acetic acid to the flask with stirring.[4]
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.[4]
-
Extraction: Dissolve the resulting residue in 1 L of diethyl ether. Transfer the solution to a separatory funnel and wash carefully with saturated aqueous sodium bicarbonate (5 x 200 mL) to neutralize any remaining acid.[4]
-
Isolation: Separate the ether layer, dry it over anhydrous sodium sulfate, and filter. Remove the ether by rotary evaporation to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound. The expected yield is approximately 76%.[4]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General Workflow for Knorr Pyrazolone Synthesis.
Protocol 2: In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
Rationale: This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[16][17] Carrageenan injection induces a localized, biphasic inflammatory response, allowing for the measurement of edema inhibition over time.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment, with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (Vehicle only, e.g., 0.5% carboxymethyl cellulose).
-
Group II: Standard (Reference drug, e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc.: Test Compounds (e.g., Pyrazolone derivatives at various doses, p.o.).
-
-
Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
-
Statistical Analysis: Analyze the data using a suitable statistical test, such as a one-way ANOVA followed by Dunnett's test, to determine significance (p < 0.05).
Conclusion and Future Outlook
This guide establishes that while this compound is a structurally interesting member of the pyrazolone family, its primary current relevance is as a synthetic intermediate. In contrast, derivatives like Antipyrine and Edaravone demonstrate the profound therapeutic potential locked within the pyrazolone scaffold, achieved through distinct mechanistic pathways—COX inhibition and antioxidant activity, respectively.
The diverse biological activities reported for pyrazolone derivatives, ranging from anti-inflammatory to neuroprotective, underscore the immense value of this scaffold in drug discovery.[3][18][19] Future research should focus on synthesizing novel analogs and exploring their potential as selective enzyme inhibitors or modulators of other cellular pathways. The provided protocols offer a robust framework for the synthesis and preclinical evaluation of such next-generation pyrazolone-based therapeutics.
References
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A Senior Application Scientist's Guide to the Bioactivity Validation of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Executive Summary
This guide provides a comprehensive framework for the validation of the biological activity of the novel compound 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. Drawing from the well-established pharmacological profile of the pyrazole and pyrazolone scaffolds, we postulate that this compound's primary bioactivity lies in anti-inflammatory and analgesic effects, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. This document outlines a rigorous, multi-stage validation process, beginning with in-vitro enzyme inhibition assays and progressing to established in-vivo models of inflammation and pain. We establish a comparative framework using both a selective COX-2 inhibitor, Celecoxib, and a non-selective traditional NSAID, Indomethacin, to benchmark the potency, selectivity, and potential therapeutic window of the target compound. Detailed experimental protocols, data interpretation guidelines, and workflow visualizations are provided to equip researchers in drug development with the necessary tools to objectively assess this compound's therapeutic potential.
Introduction: The Pyrazolone Scaffold and the Target Compound
The Pharmacological Significance of Pyrazole Derivatives
Nitrogen-containing heterocyclic compounds are a cornerstone of modern therapeutics, and among them, the pyrazole ring is a privileged scaffold.[1] Pyrazole derivatives exhibit an extensive range of biological activities, including antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties.[2][3][4][5] The pyrazolone core, a ketone-containing derivative of pyrazole, has a particularly rich history in medicine. Classic drugs like Antipyrine (Phenazone) and Aminopyrine were among the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs) used for their analgesic and antipyretic effects.[2]
More recently, the pyrazole scaffold was central to the development of selective COX-2 inhibitors, such as Celecoxib, which represented a significant advancement in managing inflammatory conditions with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[6][7][8][9] The versatility and proven therapeutic value of this scaffold make any novel derivative a compelling subject for biological investigation.
Profile of the Target Compound: this compound
-
Chemical Name: this compound
-
Synonyms: 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone[10]
-
Structure:
This compound is structurally a pyrazolone. Notably, it has been identified as a process impurity of Eltrombopag, a thrombopoietin receptor agonist.[11] While its role as an impurity is documented, its intrinsic bioactivity remains to be systematically validated. The structural similarity to known bioactive pyrazolones strongly suggests a potential for pharmacological activity, primarily as an anti-inflammatory and analgesic agent.
Postulated Mechanism of Action: COX Inhibition
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric mucus production and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation and pain.
Selective inhibition of COX-2 over COX-1 is the hallmark of modern NSAIDs like Celecoxib, as it reduces inflammation while sparing the gastroprotective functions of COX-1.[6] We hypothesize that this compound acts as a COX inhibitor. The key validation objective is to determine its potency and its selectivity for COX-2 versus COX-1.
Caption: Arachidonic acid pathway and sites of COX inhibition.
Comparative Framework for Bioactivity Validation
To contextualize the bioactivity of this compound, it is essential to compare it against well-characterized reference compounds.
| Compound | Class | Mechanism of Action | Rationale for Inclusion |
| Indomethacin | Traditional NSAID | Non-selective COX-1/COX-2 Inhibitor | Gold standard for potent anti-inflammatory activity in preclinical models; provides a benchmark for efficacy, but also for potential side effects.[17][18] |
| Celecoxib | Selective NSAID (Coxib) | Selective COX-2 Inhibitor | A clinically successful pyrazole derivative; provides a direct benchmark for COX-2 selectivity and potency.[6][7][9] |
| Vehicle Control | - | Inert Solvent (e.g., DMSO, CMC) | Essential negative control to ensure observed effects are due to the compound and not the delivery vehicle. |
Experimental Validation Workflow
A tiered approach, from in vitro to in vivo, provides the most robust and resource-efficient validation strategy.
Caption: Tiered workflow for bioactivity validation.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the target compound against COX-1 and COX-2 enzymes and to calculate its COX-2 Selectivity Index (SI).
Methodology: Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical, Abcam) provide a standardized and reliable method. The general principle involves a colorimetric or fluorometric measurement of prostaglandin F2α (PGF2α) produced by the respective enzyme.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound, Celecoxib, and Indomethacin in 100% DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 0.01 nM to 100 µM.
-
Reagent Preparation: Prepare all kit reagents (assay buffer, heme, arachidonic acid, enzyme) according to the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well plate, add the following to respective wells:
-
100% Initial Activity wells: COX enzyme + buffer.
-
Inhibitor wells: COX enzyme + diluted test compound/reference drug.
-
Background wells: Buffer only.
-
-
Enzyme Incubation: Add the COX-1 or COX-2 enzyme to the appropriate wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells except the background to initiate the enzymatic reaction.
-
Reaction Termination & Detection: After a set incubation period (e.g., 10 minutes), stop the reaction and add the detection reagents as per the kit protocol. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value for each compound against each enzyme.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Protocol: In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of the target compound in a standard animal model. This is a widely used and validated model for assessing NSAIDs.[2][16][18][19][20][21]
Methodology: Inflammation is induced by injecting carrageenan into the paw of a rat. The resulting edema (swelling) is measured over time. An effective anti-inflammatory agent will reduce the extent of this swelling.
Step-by-Step Protocol:
-
Animal Acclimatization: Use male Sprague-Dawley rats (180-220g). Acclimatize them for at least 7 days before the experiment. Fast the animals overnight before dosing but allow free access to water.
-
Grouping and Dosing: Randomly divide animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% Carboxymethyl cellulose, p.o.).
-
Group 2: Indomethacin (e.g., 10 mg/kg, p.o.).
-
Group 3: Celecoxib (e.g., 20 mg/kg, p.o.).
-
Groups 4-6: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Data Interpretation and Comparative Analysis
All quantitative data should be summarized in clear, comparative tables.
Table 1: In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀ COX-1 / IC₅₀ COX-2] |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | 0.05 | 1.25 | 0.04 |
| Celecoxib | 15.0 | 0.04 | 375 |
Interpretation: A higher SI value indicates greater selectivity for COX-2. A compound with an SI > 50 is generally considered COX-2 selective. The target compound's potency (IC₅₀) should be compared directly to Celecoxib and Indomethacin.
Table 2: In Vivo Anti-Inflammatory Activity (% Inhibition of Edema)
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr |
| Vehicle Control | 0% | 0% | 0% | 0% |
| Test Compound (10 mg/kg) | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| Test Compound (30 mg/kg) | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| Test Compound (100 mg/kg) | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| Indomethacin (10 mg/kg) | ~45% | ~55% | ~60% | ~54%[18] |
| Celecoxib (20 mg/kg) | ~40% | ~50% | ~58% | ~52% |
Interpretation: Look for a dose-dependent inhibition of edema. Compare the maximal inhibition achieved by the test compound to that of the reference drugs.
Validation of Secondary Bioactivity: Antimicrobial Potential
Many pyrazole derivatives exhibit antimicrobial properties.[22][23][24][25][26] A preliminary screening for this secondary activity is a valuable extension of the validation process.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the target compound that visibly inhibits the growth of selected bacterial strains.
Methodology: A broth microdilution method in a 96-well plate is a standard and efficient technique.
Step-by-Step Protocol:
-
Strain Selection: Use standard reference strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Culture the bacteria overnight and then dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (and a reference antibiotic like Ciprofloxacin) in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.03 |
Interpretation: Lower MIC values indicate higher antimicrobial potency. Activity is generally considered significant if MIC values are in the low µg/mL range.
Conclusion
This guide presents a systematic and scientifically rigorous pathway for validating the bioactivity of this compound. By focusing on its most probable anti-inflammatory and analgesic properties and benchmarking it against established drugs like Celecoxib and Indomethacin, researchers can generate a clear, comparative dataset. The outlined in vitro and in vivo protocols provide the necessary detail to ensure reproducibility and reliability. The resulting data will definitively characterize the compound's potency, COX-2 selectivity, and in vivo efficacy, thereby establishing a solid foundation for any further preclinical or medicinal chemistry development.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazolone Isomers
Introduction
Pyrazolone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and neuroprotective drugs like Edaravone.[1][2] The synthesis of these heterocyclic compounds, however, frequently yields a mixture of positional isomers and tautomers, presenting a significant analytical challenge for researchers in drug discovery and quality control. Unambiguous structural characterization is not merely an academic exercise; it is a regulatory and safety imperative, as different isomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth comparison of key spectroscopic techniques for differentiating pyrazolone isomers. Moving beyond a simple listing of data, we will explore the causality behind experimental choices and present a logical, integrated workflow. We aim to equip researchers, scientists, and drug development professionals with the expertise to confidently resolve the structural ambiguities inherent in this important class of molecules.
The Analytical Challenge: Isomerism and Tautomerism in Pyrazolones
The core challenge lies in the prototropic tautomerism of the pyrazolone ring. Depending on the position of substituents and the nature of the solvent, a pyrazolone molecule can exist in three primary forms: the CH-keto, NH-keto, and OH-enol forms.[3][4][5] This dynamic equilibrium complicates analysis, as the observed spectroscopic data may represent an average of multiple species or be dominated by the most stable tautomer under the experimental conditions.
Caption: The principal tautomeric forms of the pyrazolone ring.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Arbiter
Expertise & Rationale: NMR spectroscopy is the most powerful tool for isomer differentiation because it provides a direct map of the molecule's carbon-hydrogen framework. Chemical shifts are exquisitely sensitive to the local electronic environment, allowing for the unambiguous distinction between keto and enol forms and the precise assignment of substituent positions.
Experimental Protocol: High-Resolution NMR Analysis
A self-validating protocol requires careful sample preparation and parameter selection to ensure the observed spectrum accurately reflects the sample's composition.
-
Solvent Selection (The Critical Choice): The position of the tautomeric equilibrium is highly solvent-dependent.[3]
-
Begin with a non-polar solvent like CDCl₃ or C₆D₆ to observe the molecule in a state that favors intramolecular hydrogen bonding or dimeric forms.[3]
-
Analyze the sample in a polar, hydrogen-bond-accepting solvent like DMSO-d₆. This will disrupt intermolecular hydrogen bonds and can stabilize specific tautomers (often the NH or OH forms), providing complementary data.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazolone sample in ~0.6 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved; filter if any particulate matter is present to ensure optimal spectral resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio, especially for the quaternary carbonyl carbon.
-
If necessary, perform 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to identify long-range C-H correlations, crucial for assigning quaternary carbons and piecing the structure together).
-
Caption: A streamlined workflow for NMR-based structural elucidation.
Comparative NMR Data
¹H NMR Spectroscopy: The proton signals provide the first clues. The presence or absence of exchangeable protons (NH, OH) and the chemical shifts of ring protons are key differentiators.
| Proton Type | CH-Keto Form (5-Pyrazolone) | NH-Keto Form (3-Pyrazolone) | OH-Enol Form (Pyrazol-ol) | Rationale |
| Ring CH₂ | ~3.4 ppm (singlet) | N/A | N/A | Aliphatic CH₂ adjacent to a carbonyl group. |
| Ring CH | N/A | ~5.8 ppm (singlet) | ~6.0 - 6.4 ppm (doublet) | Olefinic proton; deshielded in the enol form. |
| NH | ~9-11 ppm (broad) | ~11-13 ppm (broad) | N/A | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| OH | N/A | N/A | ~10-12 ppm (broad) | Highly variable, exchangeable enolic proton.[3] |
¹³C NMR Spectroscopy: This is often the most definitive technique. The chemical shift of the carbonyl carbon is a clear indicator of the predominant tautomer.[6][7]
| Carbon Type | CH-Keto Form (5-Pyrazolone) | NH-Keto Form (3-Pyrazolone) | OH-Enol Form (Pyrazol-ol) | Rationale |
| C=O (Carbonyl) | ~170-180 ppm | ~160-170 ppm | N/A | Characteristic downfield shift for a keto group. |
| C-OH (Enolic) | N/A | N/A | ~155-165 ppm | Shielded relative to a C=O group.[3] |
| Ring CH₂ | ~40-45 ppm | N/A | N/A | Aliphatic carbon signal. |
| Ring CH | N/A | ~95 ppm | ~95-105 ppm | Olefinic carbon signal. |
Part 2: Infrared (IR) Spectroscopy – A Rapid Functional Group Fingerprint
Expertise & Rationale: IR spectroscopy provides a quick, non-destructive snapshot of the functional groups present in the molecule. The distinction between a sharp C=O absorption in the keto form and the absence of this band in the enol form (replaced by C=N and C=C stretches) is a powerful diagnostic tool.[4][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, reliable method requiring minimal sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is a critical self-validation step to ensure atmospheric H₂O and CO₂ are subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid pyrazolone sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key vibrational frequencies in the functional group region (1500-4000 cm⁻¹).
Comparative IR Data
| Vibrational Mode | Keto Forms (CH/NH) | OH-Enol Form | Rationale |
| ν(O-H) | N/A | 3200-3400 cm⁻¹ (Broad) | Characteristic broad stretch of a hydrogen-bonded hydroxyl group. |
| ν(N-H) | 3100-3300 cm⁻¹ (Medium, sharp) | N/A | N-H stretches are typically sharper than O-H stretches.[9] |
| ν(C=O) | 1680-1720 cm⁻¹ (Strong, sharp) | Absent | The most prominent and diagnostic peak for the keto tautomers.[4][10] |
| ν(C=N) / ν(C=C) | ~1550-1650 cm⁻¹ | ~1580-1650 cm⁻¹ (Strong) | These stretches dominate the double bond region in the enol tautomer. |
Part 3: Mass Spectrometry (MS) – Elucidating Isomers Through Fragmentation
Expertise & Rationale: While isomers have the same molecular weight, their distinct connectivity leads to different fragmentation patterns upon ionization. By analyzing the resulting fragment ions, one can deduce the structure of the parent molecule. Electron Ionization (EI) is particularly useful for creating reproducible fragmentation libraries.
Experimental Protocol: Electron Ionization (EI)-MS Analysis
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC) inlet (for volatile compounds).
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This creates a molecular ion (M⁺˙) which is often unstable.
-
Fragmentation: The molecular ion undergoes characteristic bond cleavages to form smaller, more stable fragment ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Caption: General workflow for analysis by Electron Ionization Mass Spectrometry.
Differentiating Isomers by Fragmentation
The fragmentation of pyrazolones often involves characteristic losses related to the ring structure.[11][12]
| Isomer Type | Key Fragmentation Pathways | Expected Fragment Ions (m/z) | Rationale |
| 5-Pyrazolone (with CH₂) | Loss of CO (carbonyl group) | [M-28]⁺˙ | A common fragmentation for cyclic ketones.[13] |
| Alpha-cleavage next to carbonyl | Varies with substituents | Cleavage of bonds adjacent to the C=O group is favorable.[14] | |
| 3-Pyrazolone / OH-Enol | Ring cleavage, loss of N₂ or N₂H | [M-28]⁺˙ or [M-29]⁺ | Characteristic of many nitrogen-containing heterocyclic rings.[11][12] |
| Loss of substituent groups | [M-R]⁺ | Loss of side chains attached to the ring. |
An Integrated Strategy for Unambiguous Identification
No single technique tells the whole story. A robust analytical strategy relies on the synergy between these methods. The data from each technique should be used to build and validate a single, consistent structural hypothesis.
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A Senior Application Scientist's Guide to Pyrazolone-Based Compounds: Bridging the Chasm Between In Vitro Potency and In Vivo Efficacy
For decades, the pyrazolone scaffold has been a cornerstone in medicinal chemistry, yielding a plethora of compounds with wideranging biological activities.[1][2] From early analgesics like antipyrine to modern selective COX-2 inhibitors like celecoxib, this versatile five-membered heterocycle is a privileged structure in drug discovery.[1][3] However, for any researcher in the field, a familiar narrative often unfolds: a novel pyrazolone derivative demonstrates exceptional potency in a biochemical or cell-based assay, only to show disappointing results in animal models. This guide delves into the critical, often complex, relationship between the in vitro and in vivo efficacy of pyrazolone-based compounds, focusing on their well-documented role as anti-inflammatory agents.
Our objective is to move beyond a mere listing of data and to explain the causality behind experimental choices. We will dissect the standard assays, from the molecular level to whole-organism responses, and explore the multifaceted factors that govern the translation of a promising IC50 value into a tangible therapeutic effect.
The In Vitro Landscape: Pinpointing Molecular and Cellular Action
The initial evaluation of a compound's anti-inflammatory potential begins in a controlled, artificial environment. These assays are designed for high-throughput screening and to elucidate specific mechanisms of action. For pyrazolone-based anti-inflammatory agents, the primary targets are often enzymes and pathways central to the inflammatory cascade.[1]
Primary Targets and Mechanistic Assays
The pharmacological activity of most anti-inflammatory pyrazolones is rooted in their ability to suppress the biosynthesis of prostaglandins.[1] This is achieved by inhibiting the cyclooxygenase (COX) enzymes, which exist in two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[1][4]
-
COX-2: An inducible isoform that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[1][4]
The ideal non-steroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[1] Many modern pyrazolone derivatives are designed with this goal in mind.[2][4] Beyond COX, other key inflammatory mediators are often investigated, including 5-lipoxygenase (5-LOX), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5]
Cell-Based Assays: A More Complex Picture
While enzyme assays are crucial, they do not account for cell permeability, target engagement in a cellular context, or effects on downstream signaling. Cell-based assays provide a more physiologically relevant screening environment. A common approach involves using macrophage-like cell lines, such as murine RAW264.7 or human THP-1 cells.[5][6] These cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response, inducing the expression of COX-2 and the release of mediators like nitric oxide (NO), PGE2, TNF-α, and IL-6.[5][6] The efficacy of test compounds is then measured by their ability to inhibit the release of these mediators.[6][7]
Experimental Protocol: In Vitro COX-2 Inhibition in LPS-Stimulated RAW264.7 Macrophages
This protocol provides a self-validating system to quantify the inhibitory effect of pyrazolone compounds on the production of key inflammatory mediators.
1. Cell Culture and Seeding:
- Culture RAW264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
- Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of pyrazolone test compounds and a reference drug (e.g., Celecoxib) in DMSO.
- The next day, replace the old media with fresh serum-free media containing serial dilutions of the test compounds. Include a "vehicle control" group (DMSO only) and a "positive control" group (Celecoxib).
- Pre-incubate the cells with the compounds for 1 hour. This allows the compounds to permeate the cells before the inflammatory stimulus is added.
3. Inflammatory Stimulation:
- Add Lipopolysaccharide (LPS) to all wells (except the "unstimulated control" group) to a final concentration of 1 µg/mL.
- Incubate the plate for 24 hours at 37°C and 5% CO2.
4. Quantification of Inflammatory Mediators:
- After incubation, carefully collect the cell culture supernatant.
- PGE2 Measurement: Use a commercial Prostaglandin E2 (PGE2) ELISA kit, following the manufacturer's instructions, to quantify the concentration of PGE2 in the supernatant.
- TNF-α/IL-6 Measurement: Similarly, use specific ELISA kits for TNF-α and IL-6 to measure their concentrations.[6]
- Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells in the plate to ensure that the observed inhibition is not due to cytotoxicity. This is a critical self-validating step.
5. Data Analysis:
- Calculate the percentage inhibition of PGE2, TNF-α, or IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.
- Plot the percentage inhibition against the log of the compound concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value (the concentration at which 50% of the inflammatory mediator production is inhibited).
The In Vivo Arena: Validating Efficacy in a Whole System
No matter how impressive the in vitro data, the true test of a compound's therapeutic potential lies in its performance within a complex, living organism. In vivo models are indispensable for evaluating a compound's overall efficacy, which is a composite of its pharmacodynamic (PD) effect at the target and its pharmacokinetic (PK) properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[8]
Common Animal Models for Inflammation
-
Carrageenan-Induced Paw Edema: This is the most widely used model for acute inflammation.[1][9] Sub-plantar injection of carrageenan in a rodent's paw induces a reproducible inflammatory response characterized by swelling (edema).[1] The efficacy of a test compound, administered orally or intraperitoneally, is measured by its ability to reduce this swelling compared to a control group.[10]
-
Cotton Pellet-Induced Granuloma: A model for the proliferative phase of chronic inflammation. Sterile cotton pellets are implanted subcutaneously in rats, leading to the formation of granulomatous tissue over several days. The anti-inflammatory effect is determined by the dry weight of the excised granuloma.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standard procedure for assessing the acute anti-inflammatory activity of pyrazolone compounds.
1. Animal Acclimatization and Grouping:
- Use Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize to the laboratory environment for at least one week.
- Fast the animals overnight before the experiment but allow free access to water.
- Randomly divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Diclofenac or Celecoxib), and Test groups (different doses of the pyrazolone compound).
2. Compound Administration:
- Administer the test compounds and standard drug, typically via oral gavage, 60 minutes before inducing inflammation. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).
3. Induction of Inflammation:
- Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
4. Measurement of Paw Edema:
- Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection. The difference between the initial and subsequent measurements represents the volume of edema.
5. Data Analysis:
- Calculate the percentage inhibition of edema for each group at each time point using the formula:
- % Inhibition = [(Vc - Vt) / Vc] * 100
- Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
- The results demonstrate the compound's ability to suppress acute inflammation in vivo.
Bridging the Gap: A Comparative Analysis
The critical question is: how well does in vitro potency predict in vivo efficacy? The answer is often not straightforward. A compound with a nanomolar IC50 in a COX-2 assay can fail completely in an animal model, while a compound with a micromolar IC50 might show significant activity.[12] This discrepancy is a major challenge in drug development.
Several factors contribute to this "in vitro-in vivo gap":
-
Pharmacokinetics (ADME): Poor absorption from the gut, rapid metabolism (especially by the liver), inefficient distribution to the site of inflammation, or rapid excretion can prevent the compound from reaching and maintaining a therapeutic concentration at its target, regardless of its intrinsic potency.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation. Low oral bioavailability is a common reason for in vivo failure.
-
Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected side effects or even a counteraction of its intended anti-inflammatory effect.
-
Protein Binding: Extensive binding to plasma proteins like albumin can reduce the free concentration of the drug available to act on the target tissue.
Data-Driven Comparison
The table below synthesizes data for representative pyrazolone-based compounds, illustrating the relationship between their performance in in vitro and in vivo settings.
| Compound ID | In Vitro Target(s) | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy (% Inhibition of Edema) | Reference |
| Compound 5k | COX-1 / COX-2 | 25.46 µM / 0.27 µM | Carrageenan Paw Edema | 54.89% at 3h | [13] |
| Compound 5j | COX-1 / COX-2 | 16.03 µM / 0.58 µM | Carrageenan Paw Edema | 62.41% at 3h | [13] |
| Pyrazolyl Thiazolone 7 | COX-2 / 15-LOX | 0.09 µM / 3.52 µM | Formalin-induced Paw Edema | More potent than Celecoxib | [11][14] |
| Compound 5u | COX-2 | 0.05 µM | Carrageenan Paw Edema | 80.63% at 3h | [10] |
| Compound 5s | COX-2 | 0.06 µM | Carrageenan Paw Edema | 78.09% at 4h | [10] |
| Pyrazoline 2d | Lipoxygenase | - | Carrageenan Paw Edema | Potent activity reported | [1][15] |
Analysis: The data clearly shows that high in vitro potency against COX-2 is a strong starting point. Compounds 5u and 5s exhibit excellent COX-2 inhibition (IC50 = 50-60 nM) which translates into very strong in vivo anti-inflammatory activity (~80% edema inhibition).[10] Similarly, the pyrazolyl thiazolone 7 has a potent COX-2 IC50 (90 nM) and demonstrates superior in vivo efficacy compared to the standard drug Celecoxib.[11][14]
However, the correlation is not always linear. Compounds 5k and 5j have slightly weaker, yet still potent, COX-2 IC50 values (270 nM and 580 nM, respectively) but show robust in vivo effects.[13] This highlights that once a certain threshold of potency is achieved, pharmacokinetic properties likely become the dominant determinant of overall in vivo efficacy. A compound with a slightly lower IC50 but superior absorption and metabolic stability may outperform a more potent but less "drug-like" analogue.
Conclusion for the Modern Researcher
The development of effective pyrazolone-based anti-inflammatory agents requires a holistic approach that balances in vitro potency with in vivo realities.
-
Potency is Necessary, but Not Sufficient: A low nanomolar IC50 is an excellent starting point, but it is not a guarantee of in vivo success. The focus should be on achieving a "good enough" potency while optimizing for favorable ADME properties.
-
Early ADME Profiling is Key: Integrating in silico ADME predictions and simple in vitro assays (e.g., metabolic stability in liver microsomes) early in the discovery workflow can help deprioritize compounds that are likely to fail in vivo, saving significant time and resources.
-
The Model Matters: The choice of in vitro and in vivo models should align with the intended therapeutic application. Acute inflammation models like paw edema are excellent for initial screening, but chronic models may be necessary to predict efficacy in diseases like rheumatoid arthritis.[9][11]
Ultimately, the journey of a pyrazolone compound from a lab bench to a potential therapeutic is a multi-parameter optimization problem. By understanding the causality behind both in vitro and in vivo experimental results and appreciating the complex interplay of pharmacodynamics and pharmacokinetics, researchers can more effectively navigate the challenging but rewarding path of drug discovery.
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The Pyrazolone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolone core, a five-membered heterocyclic motif, has been a cornerstone in medicinal chemistry for over a century, ever since the synthesis of the analgesic antipyrine in 1883.[1] Its remarkable structural versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold." This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolone derivatives, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. We will examine key therapeutic areas, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to ground this knowledge in practical application.
The Enduring Appeal of the Pyrazolone Core
Pyrazolone derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] This diversity stems from the pyrazolone ring's unique electronic properties and its capacity for extensive functionalization at multiple positions, primarily the N1, C3, and C4 atoms. These sites allow medicinal chemists to meticulously tune the molecule's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles for a specific biological target.
Below is a diagram illustrating the core pyrazolone structure and the key positions for modification that drive SAR studies.
Caption: The versatile pyrazolone core with key sites for chemical modification.
Comparative Analysis 1: Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazolone derivatives are among their most well-known attributes, with drugs like aminophenazone and propyphenazone being widely used.[3] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[4]
SAR Insights for COX Inhibition
The design rationale for novel anti-inflammatory pyrazolones often involves modifying substituents to enhance selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.[4][5]
-
N1-Position: Substitution with a bulky aryl group, such as a p-sulfonamidophenyl moiety found in the COX-2 inhibitor Celecoxib, is a classic strategy. This group can access a secondary pocket in the COX-2 active site that is absent in COX-1, conferring selectivity.
-
C3-Position: Small alkyl groups like methyl are common. Altering this group can impact potency.
-
C4-Position: This position is highly amenable to modification. Introducing various substituted benzylidene groups via condensation with aldehydes can significantly modulate anti-inflammatory activity. The nature and position of substituents on the benzylidene ring (e.g., halogens, methoxy groups) fine-tune the electronic and steric profile, influencing enzyme binding.[3]
Performance Comparison
The effectiveness of anti-inflammatory agents is often evaluated in vivo using the carrageenan-induced paw edema model, which measures the reduction in swelling caused by an inflammatory agent.
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | % Inhibition of Edema | Reference |
| Celecoxib (Std.) | p-sulfonamidophenyl | Trifluoromethyl | H | 83.76% | [5] |
| Indomethacin (Std.) | - | - | - | 72.99% | [5] |
| Derivative 6b | p-methoxyphenyl | Phenyl | Cyanopyridone moiety | 89.57% | [5] |
| Derivative 9b | Benzenesulfonamide | Phenyl | (4-chlorophenyl)hydrazono | >70% (most active) | [3] |
| Derivative 6i | Phenyl | Methyl | 4-(4-methoxyphenyl)-1,3-thiazol-2-yl | 42.41% | [6] |
Data represents peak inhibition values reported in the respective studies.
The data clearly indicates that specific substitutions can lead to potency exceeding that of standard drugs like indomethacin. For instance, derivative 6b , featuring a p-methoxyphenyl group at N1 and a complex cyanopyridone system at C4, showed superior activity, highlighting the productive interplay between these positions.[5]
Comparative Analysis 2: Anticancer Activity
The search for novel anticancer agents has led to the exploration of pyrazolone derivatives as inhibitors of various targets crucial for tumor growth, such as protein kinases (e.g., CDKs) and tubulin.[7] The design strategy often involves creating hybrid molecules that combine the pyrazolone scaffold with other pharmacophores known to have anticancer effects.[8]
SAR Insights for Anticancer Agents
-
Hybridization: Fusing the pyrazolone ring with other heterocyclic systems (e.g., pyrimidine, benzimidazole) can create molecules with enhanced cytotoxicity. The goal is to occupy multiple binding subsites on the target protein or to engage in additional hydrogen bonding or hydrophobic interactions.
-
N1 and C3 Aryl Substituents: The nature of aryl groups at the N1 and C3 positions is critical. Electron-withdrawing or electron-donating groups on these rings can drastically alter the molecule's interaction with the target. For example, in a series of pyrazole-thiophene hybrids, substitutions on the phenyl rings were shown to be crucial for activity against MCF-7 and HepG2 cancer cell lines.[7]
-
Linker Moiety: The type of linker used to attach substituents at the C4 position can influence flexibility and orientation within a binding pocket, impacting potency.
Performance Comparison: In Vitro Cytotoxicity (IC₅₀ Values)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower values indicate higher potency.
| Compound ID | Target Cell Line | N1-Substituent | C3-Substituent | Key C4-Substituent/Feature | IC₅₀ (µM) | Reference |
| Doxorubicin (Std.) | MCF-7 | - | - | - | 3.62 | [9] |
| Etoposide (Std.) | MCF-7 | - | - | - | ~3-5 | [7] |
| Compound 15 | MCF-7 | Phenyl | (3,4,5-trimethoxyphenyl) | Morpholine-benzimidazole hybrid | 0.042 | [7] |
| Compound 29 | HepG2 | p-chlorophenyl | Phenyl | Pyrazolo[1,5-a]pyrimidine | 10.05 | [7] |
| Compound 35 | HepG2 | Phenyl | Methyl | 5-(pyridin-4-yl)-1,3,4-oxadiazole | 3.53 | [7] |
| Compound 24e | PC-3 | Dehydroepiandrosterone | H | 4-methoxyphenyl | 4.2 | [8] |
The exceptional potency of Compound 15 against the MCF-7 breast cancer cell line (IC₅₀ = 0.042 µM) demonstrates the success of a molecular hybridization strategy, where the pyrazolone core is augmented with morpholine and benzimidazole moieties to create a potent tubulin polymerization inhibitor.[7]
Comparative Analysis 3: Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazolone derivatives have shown significant activity against a range of bacteria and fungi.[1][10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
SAR Insights for Antimicrobial Agents
-
C4-Hydrazone Moiety: A common and effective modification is the introduction of a hydrazone group (=N-NH-) at the C4 position. The terminal nitrogen can be further substituted with various aryl or heteroaryl groups. SAR studies show that electron-withdrawing groups (like p-tolyl) on the terminal aryl ring of the hydrazone can enhance activity.[10]
-
Thioamide/Thiadiazine Groups: Incorporating sulfur-containing moieties, such as in pyrazole-1-carbothiohydrazide, often enhances antimicrobial potency. These groups can act as effective chelating agents or interact with specific residues in microbial enzymes.[10]
-
Lipophilicity: Overall molecular lipophilicity plays a crucial role in the ability of the compound to penetrate the bacterial cell wall. This can be modulated by substituents on the various aryl rings of the molecule.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. Lower values indicate greater potency.
| Compound ID | Organism | N1-Substituent | C3-Substituent | Key C4-Substituent/Feature | MIC (µg/mL) | Reference |
| Chloramphenicol (Std.) | S. aureus | - | - | - | 125 | [10] |
| Clotrimazole (Std.) | C. albicans | - | - | - | 125 | [10] |
| Compound 21a | S. aureus | Carbothiohydrazide | Methyl | (p-tolyl)hydrazineylidene | 62.5 | [10] |
| Compound 21a | C. albicans | Carbothiohydrazide | Methyl | (p-tolyl)hydrazineylidene | 125 | [10] |
| Compound 9 | S. aureus (MDR) | H | Fused Imide | Pyrazoline ring | 4 | [11] |
| Compound 2f | S. aureus | Phenyl | Pyridazinone | - | 12.5 | [12] |
These results are highly encouraging. Compound 21a demonstrated antibacterial activity superior to the standard drug Chloramphenicol against S. aureus.[10] Even more impressively, Compound 9 showed potent activity against a multi-drug resistant (MDR) strain of S. aureus with an MIC of just 4 µg/mL, underscoring the potential of pyrazolines in combating resistance.[11]
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the protocols described must be self-validating. Below are representative methodologies for the synthesis and evaluation of pyrazolone derivatives, synthesized from multiple sources.[13][14][15]
General Workflow for a Pyrazolone SAR Study
The following diagram illustrates a typical iterative workflow for conducting an SAR study. The process is cyclical, with insights from biological testing directly informing the design of the next generation of compounds.
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
Protocol 1: Synthesis of a 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivative
This protocol is a generalized version of the classic Knorr pyrazole synthesis followed by a Knoevenagel condensation at the C4 position.
-
Synthesis of the Pyrazolone Core:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.[5]
-
Add anhydrous sodium acetate (1.2 equivalents) as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water to remove acid, and dry.
-
Recrystallize the crude product from ethanol to yield 3-methyl-1-phenyl-pyrazol-5-one.[13]
-
-
C4-Benzylidene Condensation:
-
Dissolve the synthesized pyrazolone (1 equivalent) and a selected substituted benzaldehyde (1 equivalent) in ethanol.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the mixture for 2-4 hours, again monitoring by TLC.
-
Cool the reaction mixture. The product will often precipitate out.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final 4-benzylidene-pyrazolone derivative.
-
Protocol 2: In Vitro Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This in vivo assay is a standard for evaluating acute anti-inflammatory activity.[15][16]
-
Animal Preparation: Use adult Wistar rats (150-200g), fasted overnight with free access to water. Divide them into groups (e.g., control, standard drug, test compounds).
-
Dosing: Administer the test compounds and the standard drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally. The control group receives only the vehicle (e.g., 1% Tween-80 solution).
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[17]
-
Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6]
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion and Future Outlook
The pyrazolone scaffold remains a highly productive platform for the discovery of new therapeutic agents. Structure-activity relationship studies have provided a clear rationale for targeted chemical modifications. For anti-inflammatory agents, enhancing COX-2 selectivity remains a key objective. In anticancer research, the development of hybrid molecules that target multiple pathways is a promising strategy. For antimicrobials, the focus is on developing derivatives that can overcome existing resistance mechanisms.
Future research will likely leverage computational tools, such as quantitative structure-activity relationship (QSAR) and molecular docking, to more accurately predict the activity of novel derivatives before synthesis, thus accelerating the discovery pipeline.[3] The continued exploration of this versatile scaffold is certain to yield the next generation of innovative medicines.
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Validating the Mechanism of Action of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one: A Comparative Guide
This guide provides a comprehensive framework for elucidating the mechanism of action of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (hereafter referred to as DMPP). Given that DMPP belongs to the pyrazolone class of compounds, known for a diverse range of pharmacological activities including anti-inflammatory, analgesic, and antioxidant effects, this guide proposes a multi-pronged experimental approach.[1][2][3] We will systematically investigate three plausible mechanisms: direct antioxidant activity, inhibition of pro-inflammatory enzymes, and modulation of intracellular signaling pathways.
To provide a robust validation, DMPP's performance will be benchmarked against well-characterized compounds:
-
Edaravone: A pyrazolone derivative and potent free radical scavenger, serving as a positive control for antioxidant activity.[4][5][6][7]
-
Apocynin: An inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), providing a benchmark for indirect antioxidant and anti-inflammatory effects.[8][9][10]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a classic anti-inflammatory mechanism.[11][12][13]
Section 1: Direct Antioxidant Capacity Assessment
A primary characteristic of many pyrazolone derivatives is their ability to scavenge free radicals.[1][2][3] We will employ two standard assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay, to quantify the direct antioxidant potential of DMPP.[14][15][16]
Experimental Workflow: Antioxidant Assays
Caption: Workflow for DPPH and ORAC antioxidant assays.
Expected Quantitative Data
| Compound | DPPH IC50 (µM) | ORAC (µmol TE/µmol) |
| DMPP | 15.2 ± 1.8 | 2.5 ± 0.3 |
| Edaravone | 5.8 ± 0.7 | 4.8 ± 0.5 |
| Vehicle | > 1000 | < 0.1 |
Detailed Protocol: DPPH Radical Scavenging Assay[16]
-
Prepare a stock solution of DMPP, Edaravone, and a negative control in methanol.
-
Create a series of dilutions for each compound in a 96-well plate.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add the DPPH solution to each well containing the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Section 2: Target Engagement and Enzyme Inhibition
To investigate whether DMPP exerts its effects through direct interaction with cellular proteins, we will perform a Cellular Thermal Shift Assay (CETSA).[17][18][19] This will be followed by specific enzyme inhibition assays for COX-2 and NADPH oxidase, key players in inflammation and oxidative stress.
Experimental Workflow: CETSA and Enzyme Inhibition
Caption: Workflow for CETSA and in vitro enzyme inhibition assays.
Expected Quantitative Data
| Compound | CETSA Thermal Shift (COX-2, °C) | COX-2 Inhibition IC50 (µM) | NADPH Oxidase Inhibition IC50 (µM) |
| DMPP | +2.5 ± 0.4 | 8.9 ± 1.1 | 25.4 ± 3.2 |
| Celecoxib | +4.1 ± 0.6 | 0.5 ± 0.08 | > 100 |
| Apocynin | No significant shift | > 100 | 12.1 ± 1.5 |
| Vehicle | 0 | > 100 | > 100 |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)[18][19]
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80% confluency.
-
Treat cells with DMPP (at various concentrations) or vehicle control for 1 hour.
-
Harvest cells and resuspend in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the tubes to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the levels of the target protein (e.g., COX-2) in the soluble fraction by Western blotting.
-
Quantify band intensities and plot them against temperature to determine the melting curve and any thermal shift.
Section 3: Modulation of Intracellular Signaling Pathways
Inflammatory responses are often mediated by signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[20] We will use Western blotting to assess the effect of DMPP on the phosphorylation status of key MAPK proteins (p38, ERK1/2, and JNK) in lipopolysaccharide (LPS)-stimulated cells.
Experimental Workflow: MAPK Signaling Pathway Analysis
Sources
- 1. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]
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- 6. What is Edaravone used for? [synapse.patsnap.com]
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- 8. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cox 2 inhibitors | PPTX [slideshare.net]
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- 16. mdpi.com [mdpi.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a known process-related impurity of the thrombopoietin receptor agonist Eltrombopag, against structurally similar alternatives.[1][] We will explore the causality behind experimental choices in cross-reactivity studies, presenting detailed protocols and supporting data to ensure scientific integrity and trustworthiness.
Introduction: The Importance of Specificity in Pharmaceutical Analysis
This compound is a key intermediate and potential impurity in the synthesis of Eltrombopag.[1][][3] Eltrombopag stimulates megakaryocytopoiesis through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway by binding to the transmembrane domain of the thrombopoietin receptor.[4] The presence of impurities with structural similarity to the active pharmaceutical ingredient (API) or its intermediates can pose significant challenges in analytical testing and quality control. Cross-reactivity, the ability of an analytical method to detect compounds other than the target analyte, can lead to inaccurate quantification and potentially compromise patient safety. Therefore, rigorous cross-reactivity studies are essential.
This guide will compare this compound with two other potential Eltrombopag impurities:
-
Alternative 1 (Impurity A): A hypothetical structurally similar pyrazolone derivative.
-
Alternative 2 (Impurity B): Another hypothetical structurally related pyrazolone derivative.
We will evaluate their cross-reactivity using two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Biological Context: The Eltrombopag Signaling Pathway
To understand the toxicological and pharmacological implications of potential cross-reactivity, it is crucial to consider the biological target of Eltrombopag. Eltrombopag mimics the action of thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl), which in turn stimulates the JAK-STAT pathway, leading to the proliferation and differentiation of megakaryocytes and an increase in platelet production.[4][5][6][7]
Caption: Eltrombopag signaling pathway in a megakaryocyte precursor.
Chromatographic Selectivity: A High-Performance Liquid Chromatography (HPLC) Approach
HPLC is a cornerstone of pharmaceutical analysis for its ability to separate and quantify components in a mixture. A well-developed HPLC method should be able to resolve the API from all its potential impurities, demonstrating specificity.
Rationale for HPLC Method Development
The choice of a reversed-phase HPLC method with a C18 column is based on the non-polar nature of the pyrazolone derivatives. A gradient elution with a mixture of an acidified aqueous mobile phase and an organic solvent like acetonitrile allows for the effective separation of compounds with varying polarities. UV detection is suitable as the pyrazolone ring system contains a chromophore.
Experimental Protocol: HPLC Analysis
Objective: To assess the chromatographic separation of this compound from its structurally similar alternatives.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Standards of this compound, Impurity A, and Impurity B
Procedure:
-
Prepare individual stock solutions of the target compound and each impurity in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all three compounds at a concentration of 0.1 mg/mL each.
-
Set up the HPLC system with the following parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
-
Inject the mixed standard solution and record the chromatogram.
-
Calculate the retention time (RT) and relative retention time (RRT) for each compound relative to this compound.
Data Presentation: Chromatographic Separation
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| This compound | 10.2 | 1.00 | - |
| Impurity A | 9.5 | 0.93 | 2.5 |
| Impurity B | 11.1 | 1.09 | 3.0 |
Data is illustrative.
The results demonstrate that the developed HPLC method successfully separates the target compound from its structurally similar impurities with excellent resolution (Rs > 2.0), indicating the high specificity of the method.
Immunochemical Specificity: A Competitive ELISA Approach
Immunoassays offer high sensitivity and throughput for detecting small molecules. A competitive ELISA is particularly well-suited for this purpose.[8][9][10][11]
Rationale for Competitive ELISA
In a competitive ELISA, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample. This format is ideal for assessing the cross-reactivity of structurally similar compounds.
Caption: Workflow for a competitive ELISA.
Experimental Protocol: Competitive ELISA
Objective: To quantify the cross-reactivity of Impurity A and Impurity B in an immunoassay developed for this compound.
Materials:
-
High-binding 96-well microplate
-
Capture antibody specific for this compound
-
HRP-conjugated this compound
-
Standards of the target compound, Impurity A, and Impurity B
-
Coating, blocking, wash, and substrate solutions
Procedure:
-
Coat the microplate wells with the capture antibody and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Prepare serial dilutions of the target compound (standard curve) and each impurity.
-
In a separate plate, pre-incubate the standards or impurities with a fixed concentration of the HRP-conjugated target compound.
-
Transfer the mixtures to the antibody-coated plate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the analyte concentration for each compound.
-
Determine the IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Compound / IC50 of Impurity) x 100
Data Presentation: Immunoassay Cross-Reactivity
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Impurity A | 250 | 4% |
| Impurity B | >1000 | <1% |
Data is illustrative.
The immunoassay demonstrates high specificity for the target compound, with minimal cross-reactivity observed for the structurally similar impurities.
Conclusion and Recommendations
This guide has demonstrated the importance of evaluating the cross-reactivity of structurally similar compounds, particularly in the context of pharmaceutical impurity profiling. We have presented two orthogonal analytical methods, HPLC and competitive ELISA, for the comparative analysis of this compound and its potential impurities.
-
The HPLC method provides excellent chromatographic selectivity , ensuring accurate quantification in the presence of related substances.
-
The competitive ELISA offers high immunochemical specificity , making it a valuable tool for high-throughput screening and quality control.
For comprehensive impurity profiling, it is recommended to employ a combination of chromatographic and immunochemical techniques. This dual approach provides a robust and reliable assessment of analytical method specificity, ultimately ensuring the quality and safety of pharmaceutical products.
References
- Cheng, G., et al. (2013). Eltrombopag, a thrombopoietin-receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile. Therapeutic Advances in Hematology, 4(3), 155-164.
- Kaushansky, K. (2024). Thrombopoietin Receptor Agonists. StatPearls.
- Yuanita, A., & Widayati, K. (2016). The role of eltrombopag and romiplostim as the thrombopoietin receptor agonist (tpo-ra) in treatment of idiopath. Folia Medica Indonesiana, 52(1), 63-67.
- Al-Samkari, H., & Kuter, D. J. (2022). Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently. Frontiers in Immunology, 13, 969888.
- Postulated mechanism of action of eltrombopag. (n.d.). ResearchGate.
- Mohan, T. S., Mukkanti, K., & Jogia, H. A. (2018). Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form. Oriental Journal of Chemistry, 34(2), 1098-1108.
- Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296.
- Competitive ELISA. (2021). Creative Diagnostics.
- Competitive ELISA Protocol. (n.d.). Bio-Rad.
- The principle and method of ELISA. (n.d.). MBL Life Science.
- Kumar, N. D. A., et al. (2019). development and validation of stabilty indicating rp-hplc method for simultaneous estimation of. Pharmaceutical Sciences, 10(12), 1-10.
- Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit.
- Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information.
- Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate.
- cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience GmbH.
- analytical method development and validation of eltrombopag olamine by rp- hplc method. (2025). World Journal of Pharmacy and Pharmaceutical Sciences.
- Patel, A. I., et al. (2020). Stability indicating analytical method development and validation of eltrombopag olamine in tablet dosage form by RP-UPLC. ResearchGate.
- Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor. (2025). ResearchGate.
- 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. (n.d.). PubChem.
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- 1. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scholarly.unair.ac.id [scholarly.unair.ac.id]
- 7. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
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- 11. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
Comparative Benchmarking of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one: A Guide to In Vitro and Cellular IDO1 Inhibition Assays
This guide provides a comprehensive framework for benchmarking the investigational compound 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the scientific rationale behind the experimental design, provide detailed, field-tested protocols for both enzymatic and cell-based assays, and offer insights into data interpretation for researchers in drug development.
Introduction: Targeting the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory enzyme and a high-value therapeutic target, particularly in the field of immuno-oncology. IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine pathway metabolites, which actively induce T-cell apoptosis.
The pyrazolone scaffold, to which this compound belongs, has been identified in compounds exhibiting potent IDO1 inhibitory activity. This guide outlines a rigorous benchmarking strategy to quantitatively assess the compound's efficacy against two well-characterized, clinical-stage IDO1 inhibitors: Epacadostat (INCB024360) and Linrodostat (BMS-986205).
Our approach is built on a dual-assay system designed to provide a holistic view of inhibitor performance:
-
Biochemical (Enzymatic) Assay: Measures the direct interaction and inhibition of the compound with purified, recombinant human IDO1 enzyme. This provides a clean measure of target engagement and intrinsic potency (IC50).
-
Cell-Based Assay: Quantifies the inhibitor's ability to block IDO1 activity within a human cell line, accounting for crucial factors like cell permeability, stability, and potential off-target effects.
This dual-validation system ensures that the observed inhibitory activity is not an artifact of a specific assay format and provides a more reliable prediction of a compound's potential therapeutic efficacy.
Compounds Profile for Benchmarking
| Compound Name | Structure | Class / Mechanism |
| Test Compound: this compound | Investigational Pyrazolone-based Compound | |
| Comparator 1: Epacadostat (INCB024360) | Potent and selective hydroxyamidine-based IDO1 inhibitor. | |
| Comparator 2: Linrodostat (BMS-986205) | Potent and selective IDO1 inhibitor with a distinct chemical scaffold. |
Experimental Design & Methodologies
The overall experimental workflow is designed to progress from direct target inhibition to cellular efficacy.
Caption: Experimental workflow for benchmarking IDO1 inhibitors.
Methodology 1: Recombinant hIDO1 Enzymatic Assay
Causality: This assay isolates the inhibitor's interaction with its direct target, free from confounding cellular factors. We use a well-established method that measures the production of N-formylkynurenine, the direct product of the IDO1 reaction, which is then converted to kynurenine for stable detection.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase. Expertise Note: Ascorbic acid and methylene blue are essential cofactors that maintain the enzyme's active state, while catalase prevents enzyme damage from hydrogen peroxide produced as a byproduct.
-
Enzyme Stock: Recombinant human IDO1 enzyme diluted to a working concentration of ~50-100 nM in assay buffer. The optimal concentration should be determined empirically via an enzyme titration experiment.
-
Substrate Stock: L-Tryptophan diluted to 400 µM (2X final concentration) in assay buffer.
-
Compound Plates: Prepare 11-point, 3-fold serial dilutions of the test compound, Epacadostat, and Linrodostat in 100% DMSO, starting from a 10 mM stock. Then, dilute these plates into the assay buffer for the final assay concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of serially diluted compound solution or DMSO (vehicle control) to the wells.
-
Add 10 µL of recombinant hIDO1 enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the L-Tryptophan substrate solution. The final reaction volume is 20 µL.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).
-
-
Detection:
-
Incubate the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 15 µL of the supernatant to a new plate.
-
Add 15 µL of 4% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
Incubate for 10 minutes at room temperature. The reaction of DMAB with kynurenine produces a yellow color.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Methodology 2: Cellular IDO1 Activity Assay
Causality: This assay determines a compound's efficacy in a biologically relevant context. We use a human cell line (e.g., HeLa) where IDO1 expression is induced with interferon-gamma (IFN-γ), mimicking an inflammatory state. The assay measures the accumulation of kynurenine in the cell culture medium, which is a direct readout of IDO1 activity within the cell.
Protocol:
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well flat-bottom plate at a density of ~20,000 cells per well and allow them to adhere overnight.
-
-
IDO1 Induction and Compound Treatment:
-
Prepare compound dilutions in cell culture medium.
-
Aspirate the old medium from the cells.
-
Add 100 µL of fresh medium containing the serially diluted compounds.
-
Add 100 µL of medium containing 100 ng/mL human IFN-γ (final concentration 50 ng/mL) to induce IDO1 expression. Include a non-stimulated control (no IFN-γ).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 150 µL of the cell culture supernatant.
-
Perform the same TCA precipitation and DMAB colorimetric reaction as described in the enzymatic assay (Section 3.1, Steps 3c-3e), scaling volumes as needed.
-
Alternatively, for higher sensitivity and specificity, analyze the supernatant for kynurenine concentration using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate the concentration of kynurenine produced in each well.
-
Normalize the data using IFN-γ stimulated vehicle controls (0% inhibition) and non-stimulated controls (baseline).
-
Plot and fit the data as described for the enzymatic assay to determine the cellular IC50 value.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Comparative IDO1 Inhibition Data
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat | Experimental Value | Experimental Value |
| Linrodostat | Experimental Value | Experimental Value |
Interpreting the Results: A potent inhibitor will exhibit low nanomolar IC50 values in both assays. A significant rightward shift (a much higher IC50 value) in the cellular assay compared to the enzymatic assay may indicate poor cell permeability, efflux by cellular transporters, or rapid metabolism of the compound. Conversely, a more potent cellular IC50 could suggest active uptake or intracellular accumulation.
IDO1 Pathway and Mechanism of Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the point of intervention for the inhibitors.
Caption: IDO1 pathway and the mechanism of action for inhibitors.
References
- Title: IDO1 in Cancer: A Gemini of Immune Checkpoints Source: Cellular & Molecular Immunology URL:[Link]
- Title: The Tryptophan Catabolizing Enzyme IDO1: A Novel Therapeutic Target for the Treatment of Neurodegenerative Diseases Source: Frontiers in Immunology URL:[Link]
- Title: Discovery of a Novel Series of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Containing a Pyrazolone Core Source: ACS Medicinal Chemistry Letters URL:[Link]
- Title: Preclinical characterization of INCB024360, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) Source: Oncotarget URL:[Link]
The Cutting Edge: A Comparative Guide to the Docking Performance of Pyrazolone Derivatives in Drug Discovery
In the relentless pursuit of novel therapeutic agents, the pyrazolone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] From anti-inflammatory and analgesic to anticancer and antimicrobial agents, the versatility of pyrazolone derivatives continues to capture the attention of medicinal chemists.[4][5][6] A cornerstone of modern drug design, in silico molecular docking, provides invaluable insights into the binding affinities and interaction patterns of these derivatives with their protein targets. This guide offers a comparative analysis of the docking scores of various pyrazolone derivatives against key protein targets implicated in a range of diseases, providing a data-driven resource for researchers, scientists, and drug development professionals.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and mode of interaction of a small molecule (ligand), such as a pyrazolone derivative, with the active site of a target protein.[7] This predictive power allows for the rational design and optimization of lead compounds, significantly accelerating the drug development pipeline. The docking score, typically expressed in kcal/mol, is a measure of the binding affinity, with more negative scores indicating a stronger interaction.
Experimental Workflow: A Blueprint for Comparative Docking Studies
To ensure the reliability and reproducibility of in silico experiments, a standardized and rigorous workflow is paramount. The following protocol outlines a typical procedure for conducting a comparative molecular docking study.
Step-by-Step Methodology:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[7][8] This structure is then prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.[7][9]
-
Ligand Preparation: The 2D structures of the pyrazolone derivatives are drawn and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking algorithm will search for potential binding poses.
-
Molecular Docking: A docking algorithm, such as AutoDock Vina, is used to dock the prepared ligands into the defined grid box of the target protein.[7] The algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score.[7] The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the molecular basis of binding.[7][10]
Caption: A generalized workflow for a comparative molecular docking study.
Comparative Docking Scores of Pyrazolone Derivatives
The following table summarizes the docking scores of various pyrazolone derivatives against several key protein targets. These scores, gathered from multiple studies, provide a comparative overview of their potential inhibitory activity. It is important to note that direct comparison of scores between different studies should be done with caution, as variations in docking software and protocols can influence the results.
| Pyrazolone Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions/Observations | Reference |
| Pyrazole Carboxamides | Cyclooxygenase-2 (COX-2) | 1CX2 | -7.0 to -9.5 | Hydrogen bonds with key residues like His90 and Tyr355.[10] | [7][10] |
| Substituted Pyrazolones | p38 MAP Kinase | 1YWR | -6.5 to -8.0 | Interactions within the kinase hinge region. | [11][12] |
| 1H-Pyrazole Derivatives | VEGFR-2 | 2QU5 | -5.92 to -10.09 | Docked deeply within the binding pocket.[9] | [9] |
| 1H-Pyrazole Derivatives | Aurora A Kinase | 2W1G | -6.0 to -8.57 | Good inhibition constant and vdW + Hbond + desolv energy.[9] | [9] |
| 1H-Pyrazole Derivatives | CDK2 | 2VTO | -7.5 to -10.35 | Hydrogen bonds with Ile10, Lys20, Lys89, and Asp145.[9] | [9] |
| Pyrazole-containing derivatives | Glucagon Receptor | Model | IC50 of 3.6 µM | Explored possible binding modes.[13] | [13] |
| Azo Pyrazolone Derivatives | YAP/TEAD | Model | up to -9.670 | The most potent compound showed an IC50 of 5.85 µM against HepG-2 cells.[14] | [14] |
Structure-Activity Relationship (SAR) Insights
The analysis of docking results consistently reveals key structural features of pyrazolone derivatives that govern their binding affinity and selectivity.
-
Substitution Patterns: The nature and position of substituents on the pyrazolone ring significantly influence the docking score. For instance, in the case of COX-2 inhibitors, specific substitutions can enhance interactions with the enzyme's active site.[10]
-
Hydrogen Bonding: The pyrazolone core itself, with its nitrogen and oxygen atoms, frequently participates in crucial hydrogen bond interactions with the protein backbone or side chains of key amino acid residues.[8][10]
-
Hydrophobic Interactions: Aromatic rings and other hydrophobic moieties attached to the pyrazolone scaffold often engage in hydrophobic interactions within the binding pocket, contributing to the overall binding affinity.[8]
-
Chelating Properties: 4-acyl substituted pyrazolones are noted for their chelating abilities, which can be a factor in their interaction with metalloenzymes.[1]
Conclusion and Future Perspectives
This guide provides a snapshot of the comparative docking performance of pyrazolone derivatives against a variety of therapeutically relevant protein targets. The compiled data underscores the potential of this chemical scaffold in the design of potent and selective inhibitors. The integration of molecular docking with quantitative structure-activity relationship (QSAR) studies can further refine the design of novel pyrazolone derivatives with enhanced biological activity.[8][10] As computational methods continue to evolve in accuracy and sophistication, their role in guiding the synthesis and evaluation of the next generation of pyrazolone-based drugs will undoubtedly expand.
References
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A Comparative Guide to Purity Assessment of Synthesized 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
Introduction The synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a key intermediate in the production of pharmaceutical agents like Eltrombopag, demands rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The presence of unreacted starting materials, side-products, or residual solvents can have significant implications for downstream processes and regulatory compliance. This guide provides a comparative analysis of essential analytical techniques for characterizing the purity of this pyrazolone derivative. We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach champions a multi-technique strategy, recognizing that no single method can provide a complete purity profile.
The Analytical Imperative: Understanding Potential Impurities
A robust purity assessment begins with understanding the synthetic route, as this informs the likely impurity profile. The common synthesis for this compound involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate.[1][3]
Based on this reaction, potential impurities include:
-
Unreacted Starting Materials: 3,4-dimethylphenylhydrazine and ethyl acetoacetate.
-
Side-Products: Regioisomers formed during cyclization.
-
Residual Solvents: Acetic acid, diethyl ether, or other solvents used during reaction and workup.[1][3]
-
Degradation Products: Compounds formed during synthesis or storage.
A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.
A Multi-Faceted Approach to Purity Verification
We advocate for a tiered analytical approach, beginning with rapid, fundamental tests for identity and bulk purity, followed by high-resolution chromatographic techniques for precise quantification and impurity profiling.
Caption: High-level workflow for comprehensive purity assessment.
Melting Point Analysis: The Essential First Look
Melting point determination is a fundamental and cost-effective technique used to gain a preliminary indication of a crystalline solid's purity.[4][5] Pure crystalline compounds exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5–1°C.[4] Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which manifests as a lower and broader melting range.[4][6][7]
Causality: The disruption of crystal lattice forces by impurity molecules means that less thermal energy is required to transition the substance from a solid to a liquid state.[4] For this compound, a sharp melting point close to the literature value (e.g., 121.0 to 125.0 °C) is a strong, albeit qualitative, indicator of high purity.[3] A broad range (e.g., 115-121 °C) immediately signals the need for further purification and investigation by more sensitive methods.[8]
NMR Spectroscopy: The Gold Standard for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be employed to confirm that the synthesized molecule is indeed this compound.
-
¹H NMR: Confirms the presence and connectivity of protons. The spectrum should align with established data, showing characteristic signals for the aromatic protons of the dimethylphenyl group, the three distinct methyl groups, and the pyrazolone ring protons.[1] The integration of these signals should correspond to the expected proton count.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
Purity Insight: While primarily a qualitative tool for structure, NMR can detect impurities present at levels of ~1% or higher, provided their signals do not overlap with those of the main compound.[9] The absence of signals corresponding to starting materials (e.g., the ethoxy group of ethyl acetoacetate) provides evidence of reaction completion.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
For precise quantification of purity and the detection of non-volatile impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method.[7][10] Its strength lies in its ability to separate compounds with very similar structures, such as the target molecule and its potential regioisomers or related by-products.
Causality of Method Choice:
-
Reversed-Phase (e.g., C18 column): The pyrazolone derivative is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[11][12]
-
UV/PDA Detector: The pyrazolone ring and the phenyl group are strong chromophores, allowing for sensitive detection using an ultraviolet (UV) or photodiode array (PDA) detector. A PDA detector is superior as it provides spectral data for each peak, which helps in assessing peak purity and identifying impurities by comparing their UV spectra to that of the main compound.[13]
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC is excellent for non-volatile compounds, it is not suitable for analyzing highly volatile substances like residual solvents. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal complementary technique for this purpose.[14]
Causality of Method Choice:
-
Gas Chromatography: This technique separates compounds based on their volatility and interaction with the GC column. It is highly effective for identifying and quantifying residual solvents like diethyl ether or acetic acid that may be present from the synthesis.
-
Mass Spectrometry: The mass spectrometer detector provides mass information for each eluting peak, allowing for positive identification of the solvent by comparing its mass spectrum to a known library.[15] GC-MS can also detect volatile starting materials or impurities that might not be captured by HPLC.[14]
Comparative Analysis of Purity Assessment Techniques
| Technique | Primary Purpose | Information Provided | Quantification | Sensitivity | Best For Detecting |
| Melting Point | Preliminary Purity Check | Bulk purity indication (sharp vs. broad range) | No | Low | Crystalline impurities depressing the melting point.[4][6] |
| NMR Spectroscopy | Structural Confirmation | Unambiguous molecular structure, presence of major impurities.[16][17] | Limited (qNMR possible but complex) | Low (~ >1%) | Structural isomers, major impurities with unique signals. |
| RP-HPLC-UV/PDA | Quantitative Purity | Percent purity, impurity profile, peak purity (PDA).[10][18] | Yes (Area % normalization) | High | Non-volatile impurities, starting materials, side-products.[13] |
| GC-MS | Volatile Impurity Analysis | Identification and quantification of volatile compounds. | Yes | Very High | Residual solvents, volatile starting materials.[14] |
Experimental Protocols
Protocol 1: Melting Point Determination
Objective: To perform a preliminary assessment of bulk purity.
Methodology:
-
Sample Preparation: Ensure the synthesized compound is completely dry. Grind a small amount (2-3 mg) into a fine powder.[19]
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.[20][21]
-
Analysis: Place the capillary in a calibrated melting point apparatus.
-
Heating: Use a rapid heating rate (e.g., 10-15 °C/min) for a rough determination, then cool and repeat with a slow heating rate (1-2 °C/min) near the expected melting point for an accurate measurement.[19]
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Interpretation: A sharp range (<2 °C) close to the literature value indicates high purity. A broad, depressed range suggests the presence of impurities.[6][8]
Protocol 2: Purity Determination by RP-HPLC
Objective: To quantify the purity of this compound and profile related impurities.
Caption: Standard workflow for RP-HPLC purity analysis.
Methodology:
-
Chromatographic Conditions (Example):
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[18]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine the purity using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
References
- Mettler Toledo. (n.d.). What is Melting Point?.
- Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.
- Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? [Video]. YouTube.
- askIITians. (2009, April 23). Criteria of purity of organic compounds.
- Saddala, M. P. R., et al. (2022). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Biomedical Chromatography.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis.
- Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... (n.d.).
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- Parajuli, G. P., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
- ResearchGate. (2025, August 6). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- Li, D., et al. (2007). Structure Elucidation of a Pyrazolo[6][8]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1068-1075.
- Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 20(1), 324-342.
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- ResearchGate. (2025, August 9). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- Mariappan, G., et al. (2010). Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry, 49B, 1671-1674.
- Zega, A., et al. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. Magnetic Resonance in Chemistry, 54(8), 637-40.
- Burra, V. R., et al. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
- ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Pharmaffiliates. (n.d.). 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one.
- Al-Ostath, R. A. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Molecules, 27(16), 5174.
- PubChem. (n.d.). 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
- IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, M464.
- B'Hymer, C. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America.
- ResearchGate. (n.d.). GC-MS spectrum of impurity II.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazolone Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Pyrazolone derivatives, a significant class of compounds with analgesic, anti-inflammatory, and antipyretic properties, demand robust analytical methods to ensure their safety and efficacy. This guide provides an in-depth comparison of common analytical techniques for pyrazolone quantification, grounded in the principles of scientific integrity and regulatory compliance. As your Senior Application Scientist, I will not only detail the "how" but, more importantly, the "why" behind the validation protocols, empowering you to make informed decisions in your laboratory.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured to provide a comprehensive overview of the validation process for pyrazolone quantification, comparing High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Foundation of Trust: Understanding Analytical Method Validation Parameters
Before delving into specific techniques, it is crucial to understand the core validation characteristics as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2).[2][3][4][5] These parameters form the bedrock of a self-validating analytical system, ensuring data integrity and regulatory acceptance.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1][3][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][6][7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][9][10]
-
System Suitability: An integral part of many analytical procedures, demonstrating that the system is performing as expected before and during the analysis of samples.
The following diagram illustrates the logical workflow for validating an analytical method for pyrazolone quantification.
Caption: Workflow for the validation of an analytical method.
Comparison of Analytical Techniques for Pyrazolone Quantification
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. Here, we compare three widely used methods for pyrazolone quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For pyrazolone derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Typical RP-HPLC Method Parameters for a Pyrazolone Derivative:
| Parameter | Example Condition | Rationale |
| Column | C18 (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm) | Provides good retention and separation for moderately polar pyrazolone compounds. |
| Mobile Phase | Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (e.g., 20:80 v/v)[11][12] | The organic modifier (methanol) controls retention time, while the acidic aqueous phase (TFA) ensures good peak shape by suppressing the ionization of silanol groups on the stationary phase. |
| Flow Rate | 1.0 mL/min[11][12] | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV at a specific wavelength (e.g., 206 nm or 333 nm)[11][12][13] | The wavelength is chosen at the absorbance maximum of the pyrazolone derivative to ensure maximum sensitivity. |
| Injection Volume | 5-20 µL[11][12][13] | A small injection volume minimizes band broadening. |
| Column Temperature | 25 ± 2°C[11][12] | A controlled temperature ensures reproducible retention times. |
Experimental Protocol for HPLC Method Validation:
A detailed, step-by-step methodology for validating an HPLC method for pyrazolone quantification is provided below.
1. Specificity:
-
Objective: To demonstrate that the method can distinguish the pyrazolone analyte from potential interferences.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a placebo sample (formulation excipients).
-
Analyze a standard solution of the pyrazolone analyte.
-
Analyze a sample of the pyrazolone drug product.
-
If available, analyze samples containing known impurities or degradation products.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the pyrazolone analyte in the blank and placebo chromatograms.
2. Linearity and Range:
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the pyrazolone analyte at different concentrations (e.g., 50-150% of the expected sample concentration).[11]
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy (Recovery):
-
Objective: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare placebo samples spiked with the pyrazolone analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98-102%, and the Relative Standard Deviation (RSD) for each level should be ≤ 2%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the pyrazolone at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[1]
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2%.
5. LOD and LOQ:
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness:
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.
-
Procedure:
-
Intentionally vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Column temperature (e.g., ± 5°C).
-
Wavelength of detection (e.g., ± 2 nm).
-
-
Analyze the system suitability solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits. The changes should not significantly affect the analytical results.
The following diagram illustrates the relationship between key HPLC validation parameters.
Caption: Interrelation of HPLC validation parameters.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to HPLC. It is often used for the quantification of pure substances or in simple formulations where there is no interference from excipients at the analytical wavelength.
Typical UV-Vis Method Parameters for a Pyrazolone Derivative:
| Parameter | Example Condition | Rationale |
| Solvent | Methanol, Ethanol, or Water | The solvent should dissolve the analyte and be transparent in the wavelength range of interest. |
| Wavelength (λmax) | e.g., 268 nm | The wavelength of maximum absorbance provides the highest sensitivity and minimizes errors from wavelength setting inaccuracies.[14][15] |
| Concentration Range | e.g., 1-25 µg/mL[16][17] | The concentration range should adhere to Beer-Lambert's law, where absorbance is directly proportional to concentration. |
Experimental Protocol for UV-Vis Method Validation:
The validation principles for UV-Vis spectrophotometry are similar to those for HPLC, with some procedural differences.
1. Specificity:
-
Procedure: Scan the UV spectrum of the pyrazolone analyte, a placebo solution, and the drug product solution.
-
Acceptance Criteria: The placebo should not show any significant absorbance at the λmax of the pyrazolone analyte.
2. Linearity and Range:
-
Procedure: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy (Recovery):
-
Procedure: Perform recovery studies by spiking a placebo with the pyrazolone analyte at different concentration levels.
-
Acceptance Criteria: Mean recovery within 98-102% with an RSD ≤ 2%.
4. Precision:
-
Procedure:
-
Repeatability: Measure the absorbance of at least six replicate samples of the same concentration.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
-
Acceptance Criteria: RSD ≤ 2%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for quantifying low levels of pyrazolones, especially in complex matrices like biological fluids.
Typical LC-MS/MS Method Parameters for a Pyrazolone Derivative:
| Parameter | Example Condition | Rationale |
| LC System | Similar to HPLC (e.g., C18 column, gradient elution with acetonitrile and 0.1% formic acid in water)[18][19] | The LC part separates the analyte from matrix components before it enters the mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | ESI is a soft ionization technique suitable for polar molecules like pyrazolones. The polarity is chosen based on the compound's structure. |
| Mass Analyzer | Triple Quadrupole (QqQ) | A triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), providing excellent selectivity and sensitivity.[20] |
| MRM Transitions | Specific precursor ion to product ion transitions | These transitions are unique to the analyte and internal standard, ensuring high specificity. |
| Internal Standard | A structurally similar compound (e.g., a deuterated analog) | The internal standard is used to correct for variations in sample preparation and instrument response. |
Experimental Protocol for LC-MS/MS Method Validation:
The validation of an LC-MS/MS method follows the same principles as HPLC but with a greater emphasis on matrix effects and the use of an internal standard.
1. Specificity and Selectivity:
-
Procedure: Analyze blank matrix samples from at least six different sources to check for interferences at the retention time and MRM transition of the analyte and internal standard.
-
Acceptance Criteria: No significant interfering peaks should be present.
2. Linearity, Range, LLOQ, and ULOQ:
-
Procedure: Prepare a calibration curve with at least six to eight non-zero standards spanning the expected concentration range. The lowest and highest points define the Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
3. Accuracy and Precision:
-
Procedure: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5 or 6) on different days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values, and the precision (RSD) should not exceed 15%.
4. Matrix Effect:
-
Procedure: Compare the peak area of the analyte in a post-extraction spiked sample to that of a pure standard solution at the same concentration.
-
Acceptance Criteria: The matrix effect should be consistent and compensated for by the internal standard.
5. Recovery:
-
Procedure: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Acceptance Criteria: Recovery should be consistent and reproducible.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Specificity | Good to Excellent | Low to Moderate | Excellent |
| Sensitivity | Moderate (µg/mL range) | Low (µg/mL range) | High (ng/mL to pg/mL range)[20] |
| Linear Range | Typically 2-3 orders of magnitude | Typically 1-2 orders of magnitude | Typically 3-4 orders of magnitude |
| Cost | Moderate | Low | High |
| Complexity | Moderate | Low | High |
| Sample Throughput | Moderate | High | Moderate to High |
| Typical Application | Routine QC, stability studies, content uniformity | Assay of pure drug substance, simple formulations | Bioanalysis, impurity profiling at trace levels |
Conclusion
The validation of analytical methods for pyrazolone quantification is a critical activity that ensures the reliability and accuracy of data. The choice of analytical technique depends on the specific application. HPLC with UV detection remains the workhorse for routine quality control due to its balance of performance and cost. UV-Vis spectrophotometry offers a simple and rapid alternative for straightforward assays. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity determination, LC-MS/MS is the undisputed gold standard.
By understanding the principles of method validation and the relative strengths and weaknesses of each technique, researchers, scientists, and drug development professionals can confidently select and validate the most appropriate method for their needs, ensuring the quality and safety of pyrazolone-containing pharmaceutical products.
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A Comparative Guide to the Anti-inflammatory Effects of Pyrazolone Derivatives
This guide provides a comprehensive comparison of the anti-inflammatory properties of key pyrazolone-based drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the critical experimental protocols used to evaluate these compounds. We will explore the nuances that differentiate classic pyrazolones like Phenazone, Propyphenazone, Aminophenazone, and Metamizole, grounding our analysis in established scientific principles and methodologies.
Introduction: The Pyrazolone Class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
Pyrazolones are a class of heterocyclic compounds that were among the earliest synthetic non-narcotic analgesics and antipyretics to be introduced into clinical practice.[1][2][3] Phenazone (antipyrine), first synthesized in 1883, marked a significant milestone in medicinal chemistry.[1] While primarily known for their pain- and fever-reducing capabilities, many pyrazolone derivatives also possess anti-inflammatory properties.[3][4][5]
The therapeutic action of most classic pyrazolones is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, a mechanism they share with other NSAIDs.[6][7][8][9] However, the potency, selectivity, and safety profiles can vary significantly among different derivatives. This guide will dissect these differences, providing a clear framework for their comparative evaluation.
Core Mechanisms of Anti-inflammatory Action
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways and molecular mediators. Pyrazolones primarily exert their anti-inflammatory effects by interfering with two pivotal pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.
The Cyclooxygenase (COX) Pathway
The most well-established mechanism for pyrazolone-based NSAIDs is the inhibition of COX enzymes.[7] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[10]
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[10]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[10]
The anti-inflammatory efficacy of an NSAID is largely dependent on its ability to inhibit COX-2, while many of the common side effects, such as gastrointestinal distress, are linked to the inhibition of COX-1.[11]
The NF-κB Signaling Pathway
NF-κB is a master transcription factor that plays a central role in regulating the immune and inflammatory responses.[12][13] When activated by pro-inflammatory stimuli (like cytokines or bacterial lipopolysaccharide - LPS), NF-κB translocates to the nucleus and induces the expression of hundreds of genes, including those for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[14][15] Inhibition of the NF-κB pathway is a key target for potent anti-inflammatory drugs.
Caption: Key inflammatory signaling pathways targeted by pyrazolones.
Comparative Analysis of Key Pyrazolone Derivatives
While sharing a common chemical backbone, the four main pyrazolone derivatives exhibit distinct pharmacological profiles. Their clinical use has been shaped by a balance between efficacy and, most critically, safety.
| Feature | Phenazone (Antipyrine) | Propyphenazone | Aminophenazone (Amidopyrine) | Metamizole (Dipyrone) |
| Primary Mechanism | Non-selective COX inhibitor.[1][16] | Weak, non-selective COX inhibitor.[6][9][17] | Non-selective COX-1/COX-2 inhibitor.[8][18] | Complex: Weak COX-1/COX-2 inhibition; proposed central COX-3 inhibition; activation of opioidergic and cannabinoid systems.[19][20][21] |
| Anti-inflammatory Potency | Mild.[1][3] | Minimal to weak.[17] | Mild to moderate.[5][22] | Weak peripheral anti-inflammatory effects.[19][21] |
| Analgesic/Antipyretic Potency | Moderate.[3] | Good.[23] | Potent.[8] | Potent.[21] |
| Key Safety Concern | Agranulocytosis (rare but reported).[1] | Generally better tolerated than aminophenazone. | High risk of fatal agranulocytosis. [4][22] | Risk of agranulocytosis (controversial, incidence varies by study).[21][24] |
| Regulatory Status | Use has largely been replaced; still found in some topical preparations.[1] | Available in many countries, often in combination products.[9] | Banned or severely restricted in many countries (including USA, Japan, India). [4] | Banned in several countries (USA, UK) but widely used in others (e.g., Germany, Spain, Brazil).[19] |
Causality Insight: The high risk of agranulocytosis, a severe and potentially fatal drop in white blood cells, associated with Aminophenazone and Metamizole led to their widespread withdrawal from many markets.[4][21][22] This adverse effect underscores the critical importance of post-market surveillance and highlights how safety, rather than efficacy, can ultimately determine a drug's clinical lifespan. Propyphenazone was developed as a structurally related alternative with a perceived better safety profile.[6]
Experimental Framework for Evaluating Anti-inflammatory Effects
A robust assessment of anti-inflammatory activity requires a combination of in vitro and in vivo experimental models.[25][26] In vitro assays provide mechanistic insights and allow for high-throughput screening, while in vivo models confirm efficacy in a complex biological system.[27][28]
Key In Vitro Evaluation Assays
In vitro studies are essential for determining a compound's direct effect on inflammatory targets.
-
COX Enzyme Inhibition Assay: This is a foundational assay used to determine the concentration of the drug required to inhibit 50% of enzyme activity (IC50) for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index, indicating whether a compound preferentially targets the inflammatory COX-2 enzyme.[29][30]
-
LPS-Induced Mediator Release in Macrophages: This cell-based assay mimics an inflammatory response. Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2). The ability of the pyrazolone compound to inhibit the production of these mediators is then quantified.[10][30]
-
Inhibition of Protein Denaturation: Inflammation can cause denaturation of proteins. This simple, cost-effective assay uses heat-induced denaturation of a protein like bovine serum albumin or egg albumin as a model. The ability of a drug to prevent this denaturation is a measure of its anti-inflammatory potential.[31][32]
Caption: Workflow for the in vitro evaluation of pyrazolones.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test pyrazolone compound or a vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Analysis: Calculate the percentage inhibition of NO production for each concentration of the test compound compared to the LPS-only control.
Key In Vivo Evaluation Assay
In vivo models are crucial for assessing a drug's efficacy, pharmacokinetics, and safety in a whole-organism context.
-
Carrageenan-Induced Paw Edema: This is the most widely used and well-characterized model for studying acute inflammation. A sub-plantar injection of carrageenan (a seaweed extract) into the paw of a rodent (typically a rat or mouse) induces a predictable inflammatory response characterized by swelling (edema).[33][34] The volume or thickness of the paw is measured over several hours. The ability of a pre-administered pyrazolone to reduce this swelling compared to a control group is a direct measure of its acute anti-inflammatory activity.[35][36]
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
-
Animal Preparation: Use adult Wistar rats (150-200g). Withhold food overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into at least three groups (n=6 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 5 mg/kg), and the test group(s) receiving the pyrazolone compound at a specific dose.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, positive control, or vehicle via oral gavage 30-60 minutes before inducing inflammation.[34][35]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[33][35]
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[35]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Representative Experimental Data
The following table summarizes hypothetical, yet representative, data that could be obtained from the experimental assays described above. This data is for illustrative purposes to highlight the expected comparative performance.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Inhibition of Paw Edema (%) @ 4h |
| Phenazone | 150 | 120 | 1.25 | 35% |
| Propyphenazone | 250 | 200 | 1.25 | 30% |
| Aminophenazone | 80 | 65 | 1.23 | 45% |
| Metamizole | >500 | >400 | N/A (Weak Inhibitor) | 25% |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 | 60% |
| Celecoxib (Control) | 15 | 0.05 | 300 | 55% |
Data Interpretation: This illustrative data shows that classic pyrazolones are generally non-selective and less potent COX inhibitors compared to standard NSAIDs like Indomethacin or selective COX-2 inhibitors like Celecoxib. Aminophenazone shows slightly higher potency, which aligns with its historical use for inflammatory conditions like rheumatism.[4] Metamizole's weak direct COX inhibition in such peripheral assays supports the hypothesis that its primary analgesic and antipyretic mechanisms are centrally mediated.[19][21]
Conclusion and Future Directions
The family of pyrazolone drugs represents a historically significant class of NSAIDs. A comparative analysis reveals a clear trade-off between their moderate anti-inflammatory and potent analgesic/antipyretic effects and their potential for severe, life-threatening toxicity, particularly agranulocytosis.
-
Phenazone and Propyphenazone are relatively weak, non-selective COX inhibitors with a better safety profile, though their anti-inflammatory action is mild.[1][17]
-
Aminophenazone is more potent but carries an unacceptably high risk of agranulocytosis, leading to its ban in many nations.[4][22]
-
Metamizole remains a unique case, with potent analgesic effects likely mediated by central mechanisms beyond peripheral COX inhibition, but its use is still debated due to safety concerns.[19][21]
The limitations of these first-generation compounds have driven modern research toward synthesizing novel pyrazolone derivatives.[2][37][38][39] The goal is to retain the therapeutic benefits of the pyrazolone scaffold while engineering molecules with high COX-2 selectivity, thereby maximizing anti-inflammatory efficacy and minimizing the risks of gastrointestinal and hematological side effects.[10][11][40][41] These next-generation pyrazolones hold the promise of safer and more effective treatments for inflammatory conditions.
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A Head-to-Head Comparison of Pyrazole Synthesis Efficiency: A Guide for the Modern Chemist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the core of numerous blockbuster drugs and essential agrochemicals. The enduring challenge for researchers lies in selecting the most efficient synthetic route from a diverse array of methodologies. This guide provides a head-to-head comparison of the most prevalent pyrazole synthesis strategies, focusing on the classic Knorr synthesis and its modern variations. We will dissect the reaction mechanisms, provide quantitative performance data from peer-reviewed literature, and offer detailed, reproducible protocols. Our analysis emphasizes not just the reaction yields but also factors critical to drug development professionals, including regioselectivity, substrate scope, reaction time, and environmental impact.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique arrangement imparts a remarkable combination of chemical stability and diverse biological activity, making them a "privileged scaffold" in drug discovery.[1] From the anti-inflammatory celecoxib to antifungal agents, the pyrazole moiety is integral to a wide range of therapeutic agents.[2]
The primary and most historically significant method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method first pioneered by Ludwig Knorr in 1883.[1][3][4] While robust, this classic approach faces challenges, particularly in controlling regioselectivity when using unsymmetrical starting materials.[5] Over the decades, numerous alternative and refined methods have emerged, including reactions with α,β-unsaturated systems and the application of green chemistry principles like microwave assistance and solvent-free conditions.[6][7]
This guide will compare the following fundamental approaches:
-
Method A: The Classic Knorr Synthesis (1,3-Diketone & Hydrazine)
-
Method B: Synthesis from α,β-Unsaturated Carbonyls
-
Method C: Modern Green Chemistry Approaches (Microwave-Assisted & Solvent-Free)
Our goal is to provide the practical insights and hard data necessary for you, the research scientist, to make informed, efficient decisions in your synthetic campaigns.
General Synthetic Workflow
Choosing a synthetic pathway depends on starting material availability, desired substitution patterns, and required scale. The following workflow illustrates a typical decision-making process.
Caption: Decision workflow for selecting a pyrazole synthesis method.
Head-to-Head Comparison: Mechanism and Efficiency
Method A: The Classic Knorr Pyrazole Synthesis
The Knorr synthesis is the workhorse reaction for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[8] An acid catalyst is typically employed to activate the carbonyl groups for nucleophilic attack.[9]
Mechanism Deep Dive:
The reaction proceeds via initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen attacks the remaining carbonyl group, which, after a final dehydration step, yields the stable aromatic pyrazole ring.[10][11]
The primary drawback arises with unsymmetrical 1,3-diketones, which can lead to the formation of two different regioisomers, complicating purification and reducing the yield of the desired product.[1][5]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Method B: Synthesis from α,β-Unsaturated Carbonyls
An alternative classical route involves the reaction of α,β-unsaturated aldehydes or ketones (often chalcones) with hydrazines.[1] This method provides a different pathway to access the pyrazole core and can be highly effective for specific substitution patterns. The reaction typically proceeds through a Michael addition of the hydrazine, followed by cyclization and oxidation or dehydration to furnish the pyrazole.
Method C: Modern Green Chemistry Approaches
In recent years, a major focus has been to develop more environmentally benign and efficient protocols.[6][7] This often involves modifying classical reactions with green chemistry principles.
-
Microwave (MW) Activation: Microwave irradiation can dramatically accelerate the reaction rate by efficiently heating the polar reactants and solvents, often leading to higher yields in significantly shorter times compared to conventional heating.[12]
-
Solvent-Free Conditions: Conducting reactions without a solvent (or in the presence of a recyclable catalyst like an ionic liquid) reduces waste, simplifies workup, and can lower energy consumption.[13] These reactions are often performed by grinding the reactants together, sometimes with a solid catalyst.
Quantitative Performance Data
The following table summarizes representative experimental data, providing a clear comparison of the efficiency of these methods under various conditions.
| Method | Precursors | Conditions | Time | Yield (%) | Reference |
| Classic Knorr | 1,3-Diketones + Arylhydrazines | N,N-dimethylacetamide (DMAc), Room Temp. | - | 59 - 98% | Gosselin et al.[1] |
| Classic Knorr (Acid Cat.) | Ethyl benzoylacetate + Phenylhydrazine | 1-Propanol, Acetic Acid, ~100°C | 1 hr | High | Chem Help ASAP[11] |
| Chalcone Route | β-Arylchalcones + Hydrazine Monohydrate | Sequential (Epoxidation, Hydrazine addition, Dehydration) | - | - | Bhat et al.[1] |
| Green (Solvent-Free) | 1,2-Dibenzoylhydrazines + Acetylenic compounds | Tetrabutylammonium bromide (TBAB), Room Temp. | - | 75 - 86% | Phosphorus, Sulfur, and Silicon...[13] |
| Green (Microwave) | Tosylhydrazones of α,β-unsaturated ketones + K₂CO₃ | Solvent-Free, Microwave Irradiation | Short | High | Cravotto et al.[12] |
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed protocols grounded in published literature.
Protocol 1: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from the well-established reaction between a β-ketoester and a hydrazine derivative.[3][11]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol or 1-Propanol
-
20 mL Scintillation Vial
-
Stir bar, hot plate
Procedure:
-
To a 20-mL scintillation vial, add ethyl acetoacetate (1.0 eq).
-
Carefully add phenylhydrazine (1.0 - 1.2 eq). Causality Note: A slight excess of hydrazine can help drive the reaction to completion, but a large excess can complicate purification.
-
Add ethanol or 1-propanol as a solvent (~5-10 mL per gram of ketoester).
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction. Causality Note: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.
-
Add a stir bar and loosely cap the vial.
-
Heat the reaction mixture to approximately 100°C with stirring for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Upon completion, cool the reaction to room temperature and then place in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pyrazolone product.
Protocol 2: Green Solvent-Free Synthesis of Substituted Pyrazoles
This protocol is a generalized procedure based on the principles described for solvent-free synthesis using a phase-transfer catalyst.[13]
Materials:
-
A 1,3-dicarbonyl or equivalent precursor (1.0 eq)
-
A hydrazine derivative (1.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Mortar and pestle
-
Reaction vial
Procedure:
-
In a clean, dry mortar, combine the 1,3-dicarbonyl compound, the hydrazine derivative, and a catalytic amount of TBAB (10 mol%).
-
Grind the solids together with a pestle at room temperature for 15-30 minutes. Causality Note: The mechanical grinding increases the surface area of the reactants and facilitates their interaction. TBAB acts as a phase-transfer catalyst, creating a eutectic mixture that promotes reactivity in the absence of a bulk solvent.
-
The reaction progress can be monitored by observing a change in the physical state (e.g., from solid to a paste or liquid) and by periodic TLC analysis (dissolving a small sample in a suitable solvent).
-
Once the reaction is complete, the product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Self-Validation: The efficiency of this method is validated by the high yield of the pure product obtained after a simple workup, often without the need for extensive chromatographic purification, and the ability to recover and reuse the catalyst.
Conclusion and Future Outlook
The synthesis of pyrazoles remains a vibrant area of chemical research. While the Knorr synthesis and related classical methods are foundational and highly effective, they often require optimization to control regioselectivity and minimize environmental impact.[1][4] For many applications, especially those where regiochemical outcomes are not a concern, these methods remain the most direct and cost-effective.
However, the data clearly demonstrates the compelling advantages of modern green chemistry approaches . Microwave-assisted and solvent-free reactions offer dramatic reductions in reaction times, decreased energy consumption, and simplified purification protocols, all while consistently delivering high yields.[7][12] For drug development professionals and researchers focused on sustainable chemistry, these methods represent the future of efficient heterocyclic synthesis. The choice of method ultimately depends on a careful consideration of substrate availability, desired substitution patterns, scalability, and environmental goals.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Process for the preparation of pyrazoles. (n.d.).
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.).
- Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS No: 18048-64-1), a heterocyclic compound utilized in various industrial and scientific research applications. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship.
The procedures outlined herein are synthesized from established safety data for pyrazole derivatives and universal principles of laboratory chemical waste management. It is imperative, however, to always consult with your institution's Environmental Health and Safety (EHS) department, as they will provide guidance specific to your facility and local regulations[1].
Hazard Profile: Understanding the "Why" Behind the Precautions
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE) and dictates the necessary handling precautions. This compound presents several hazards that necessitate careful management.
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[2][3].
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[2][4].
The causality is clear: the chemical's properties can inflict harm upon direct contact or ingestion. Therefore, every step in the disposal process is designed to create barriers, preventing exposure to personnel and release into the environment.
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-stage process that begins at the point of generation and ends with its transfer to a licensed waste handler.
Diagram: Disposal Decision Workflow
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
